Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Description
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Properties
IUPAC Name |
methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,3)6(10)5(9)7(11)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRPVOKPBYTXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381412 | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-33-1 | |
| Record name | Pentanoic acid, 2-chloro-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-4,4-dimethyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS 306935-33-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester. While specific literature on this exact compound is limited, this document synthesizes information based on the well-established chemistry of α-chloro-β-keto esters, offering valuable insights for its synthesis, handling, and potential applications in chemical research and drug discovery.
Compound Overview and Physicochemical Properties
This compound is a bifunctional organic molecule containing a ketone, an ester, and an α-chloro substituent. This combination of functional groups makes it a potentially versatile building block in organic synthesis. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the reactivity of the molecule, particularly at the α-carbon.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 306935-33-1 | [1][2] |
| Molecular Formula | C₈H₁₃ClO₃ | [1][2] |
| Molecular Weight | 192.64 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Liquid (at 20°C) | [3] |
| Boiling Point | 54-58°C at 0.1 mmHg | [3] |
| Purity | Typically available at ≥90% or ≥95% | [3] |
| SMILES | COC(=O)C(Cl)C(=O)C(C)(C)C | [2] |
| InChIKey | NGRPVOKPBYTXLT-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of α-chloro-β-keto esters is typically achieved through the electrophilic chlorination of the corresponding β-keto ester. A common and effective method involves the use of N-chlorosuccinimide (NCS) as the chlorine source. The reaction proceeds via the enol or enolate form of the β-keto ester.
Proposed Synthetic Pathway
The synthesis of the title compound would start from the precursor, Methyl 4,4-dimethyl-3-oxopentanoate. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form an enolate, which then reacts with an electrophilic chlorine source like NCS. Catalytic methods, including the use of chiral catalysts, can be employed to achieve high yields and even enantioselectivity.[4]
A proposed workflow for the synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from Literature)
This protocol is a general procedure adapted from the enantioselective chlorination of β-keto esters and should be optimized for the specific substrate.[4]
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate
-
N-Chlorosuccinimide (NCS)
-
Potassium Fluoride (KF)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) and solid potassium fluoride (2.0 equiv) in anhydrous toluene, add the appropriate catalyst if enantioselectivity is desired (e.g., a hybrid amide-based Cinchona alkaloid catalyst at 0.5 mol%).[4]
-
Stir the mixture at room temperature for 20 minutes.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add N-chlorosuccinimide (1.05 equiv) in one portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 80 minutes.[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (2 x volume of toluene).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Reactivity and Synthetic Applications
The presence of the α-chloro substituent transforms the α-carbon from a nucleophilic site (in the parent β-keto ester enolate) into an electrophilic center. This "umpolung" of reactivity is a key feature of α-halo carbonyl compounds.[3]
Key Reactions
-
Nucleophilic Substitution (Sₙ2 Reactions): The primary mode of reactivity for this compound is expected to be Sₙ2 displacement of the chloride by a wide range of nucleophiles. This allows for the introduction of various functional groups at the α-position, making it a valuable intermediate for creating substituted β-keto esters.
-
Reductions: The ketone functionality can be stereoselectively reduced to a hydroxyl group. Biocatalytic reductions using reductases have been shown to be effective for α-chloro-β-keto esters, providing access to chiral α-chloro-β-hydroxy esters, which are valuable building blocks.[5]
The following diagram illustrates the key reactivity of the α-carbon:
Sources
An In-Depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Introduction
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, registered under CAS Number 306935-33-1, is a functionalized α-chloro-β-ketoester.[1] Its molecular architecture, featuring a sterically hindered pivaloyl group adjacent to a reactive α-chloro ester moiety, makes it a valuable and versatile building block in advanced organic synthesis. The presence of multiple, orthogonally reactive functional groups—a ketone, an ester, and an alkyl chloride—within a single molecule allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and essential handling protocols, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Structural Properties
The unique substitution pattern of this compound dictates its physical and chemical behavior. A summary of its key identifiers and properties is provided below.
Chemical Identifiers
A collection of key identifiers for this compound is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 306935-33-1 | [1] |
| Molecular Formula | C₈H₁₃ClO₃ | [1][2] |
| Molecular Weight | 192.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)C(Cl)C(=O)C(C)(C)C | [1] |
| InChIKey | NGRPVOKPBYTXLT-UHFFFAOYSA-N | [1] |
Physical Properties
Detailed experimental physical data for this specific compound is not widely published. Table 2 includes available data and predicted values for related compounds, which serve as useful estimates. For instance, the non-chlorinated analog, Methyl 4,4-dimethyl-3-oxopentanoate, has a boiling point of 67-70 °C at 13 mmHg. The addition of chlorine is expected to increase the boiling point due to a higher molecular weight and increased dipole-dipole interactions.
| Property | Value | Notes |
| Boiling Point | Data not available | Expected to be higher than its non-chlorinated analog (67-70 °C / 13 mmHg). |
| Density | Data not available | The non-chlorinated analog has a density of 0.99 g/mL at 25 °C. |
| Refractive Index | Data not available | The non-chlorinated analog has a refractive index of n20/D 1.487. |
| Monoisotopic Mass | 192.05533 Da | [2] |
| Predicted XlogP | 2.1 | A measure of lipophilicity.[2] |
Synthesis and Purification
While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for methodological development and cost-benefit analysis in large-scale applications. A highly plausible and efficient route is the direct α-chlorination of its ketoester precursor.
Proposed Synthetic Pathway: Direct Chlorination
The most logical approach is the electrophilic chlorination of Methyl 4,4-dimethyl-3-oxopentanoate at the α-position. Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for this transformation as it can be initiated under neutral conditions, minimizing acid- or base-catalyzed side reactions that are common with other chlorinating agents. The reaction proceeds via a radical or an enol mechanism, selectively installing a chlorine atom at the carbon situated between the two carbonyl groups.
Experimental Protocol: Synthesis
Disclaimer: This is a proposed protocol based on established chemical principles. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety measures.
Objective: To synthesize this compound via α-chlorination.
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv).
-
Inert Atmosphere: The flask is purged with argon or nitrogen. Anhydrous dichloromethane is added to dissolve the starting material (concentration approx. 0.5 M).
-
Reagent Addition: The solution is stirred at room temperature. Sulfuryl chloride (1.1 equiv) dissolved in a small amount of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup & Quenching: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the careful addition of saturated NaHCO₃ solution to neutralize HCl and unreacted SO₂Cl₂. Vigorous gas evolution (CO₂) will occur.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing & Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Purification Workflow Diagram
The following diagram illustrates the general post-reaction purification process.
Caption: General workflow for the workup and purification of the target compound.
Spectroscopic and Analytical Characterization
For unambiguous identification, a combination of spectroscopic methods is essential. The expected spectral characteristics are as follows:
-
¹H NMR: The spectrum should show a singlet for the methyl ester protons (~3.8 ppm), a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), and a singlet for the methine proton at the chlorinated carbon (~5.0 ppm).
-
¹³C NMR: Key signals would include the ester carbonyl (~165 ppm), the ketone carbonyl (~200 ppm), the chlorinated methine carbon (C-Cl, ~60-70 ppm), the quaternary carbon of the tert-butyl group, the carbons of the tert-butyl methyl groups, and the methyl ester carbon.
-
Infrared (IR) Spectroscopy: Two distinct carbonyl stretching bands are expected: one for the ester C=O (~1740-1760 cm⁻¹) and one for the ketone C=O (~1715-1725 cm⁻¹). A C-Cl stretching band would appear in the fingerprint region (~600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound. The molecular ion peak (M⁺) and the M+2 peak will appear in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Reactivity Profile and Synthetic Potential
The synthetic utility of this compound stems from its multiple reactive centers, which can be addressed with high selectivity.
-
α-Chloro Position: This site is susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of various functional groups (e.g., azides, amines, thiols). It is also a precursor for Favorskii-type rearrangements under basic conditions.
-
Ketone Carbonyl: The ketone can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium) or be used in condensation reactions to form heterocycles. For example, reaction with hydrazine or substituted hydrazines can yield pyrazole derivatives.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, transesterified with other alcohols, or reduced to a primary alcohol.
-
Enolization: The proton at the α-chloro position is acidic and can be removed by a suitable base to form an enolate, although this can lead to competing elimination or rearrangement pathways.
Caption: Key reaction pathways available for the title compound.
This versatility makes it an attractive intermediate for synthesizing complex molecules, particularly in medicinal chemistry where the pivaloyl group can serve as a stable, lipophilic moiety and the chloro-ketoester functionality acts as a handle for further elaboration.
Safety and Handling
As a chlorinated organic compound with multiple reactive functional groups, this compound should be handled with care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for related α-chloro-keto compounds should be strictly followed.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Prevent the formation of aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
Crucial Note: Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before use.
References
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PubChem. (n.d.). Methyl 2-chloro-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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"Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate" molecular structure
An In-Depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
This compound is a functionalized organic molecule belonging to the class of α-chloro-β-keto esters. Its structure is distinguished by the presence of a chlorine atom at the α-position relative to the ester carbonyl group, and a β-keto functionality featuring a sterically demanding tert-butyl group. This specific arrangement of functional groups—an ester, a ketone, a halogen, and significant steric hindrance—renders it a highly valuable and reactive intermediate in modern organic synthesis.
Professionals in drug discovery and materials science frequently leverage such building blocks for their predictable reactivity and their capacity to introduce complex chemical motifs. The inherent electrophilicity of its two carbonyl carbons, combined with the reactivity of the carbon-chlorine bond, opens pathways to a diverse array of molecular architectures. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for its practical application in research and development.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is fundamental to predicting its behavior in chemical systems.
Key Identifiers:
Structural Representation
The molecule's connectivity and spatial arrangement are critical to its function. The tert-butyl group, in particular, imposes significant steric influence on the adjacent ketone, which can be exploited to direct the regioselectivity of certain reactions.
Caption: Synthetic workflow for α-chlorination.
Experimental Protocol: Organocatalytic Approach
Highly enantioselective chlorination methods have been developed using phase-transfer catalysis with Cinchona alkaloids, demonstrating the field's advancement toward asymmetric synthesis. [3][4]The following is a generalized procedure based on established methods.
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Potassium Fluoride (KF) (2.0 equiv)
-
Toluene (solvent)
-
Chiral Catalyst (e.g., hybrid Cinchona alkaloid, 0.5 mol%) [3]* Saturated aqueous ammonium chloride (for quenching)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv), the chiral catalyst (0.005 equiv), and solid potassium fluoride (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene and stir the mixture at room temperature for approximately 20 minutes to ensure homogenization.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -50 °C to 0 °C) using an appropriate cooling bath. The optimal temperature is crucial for achieving high enantioselectivity.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.05 equiv) in one portion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its identity as an α-halo-β-keto ester, a class of compounds known for its versatility. [5]
Core Reactivity Principles
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, carbanions) via an Sₙ2 mechanism.
-
Electrophilic Carbonyls: Both the ketone and ester carbonyls can act as electrophiles, though the ketone is generally more reactive towards nucleophiles.
-
Precursor to Heterocycles: This molecule is an ideal precursor for the synthesis of substituted heterocycles, which are prevalent scaffolds in pharmaceuticals.
Application in Heterocyclic Synthesis: The Feist-Benary Furan Synthesis
A classic application for this class of compounds is the Feist-Benary furan synthesis. [6]In this reaction, the α-chloro-β-keto ester reacts with a β-dicarbonyl compound (or its enolate) under basic conditions to form a substituted furan.
Caption: Logical workflow of the Feist-Benary Furan Synthesis.
This reaction proceeds via initial nucleophilic attack of the enolate onto the carbon bearing the chlorine atom. The resulting 1,4-dicarbonyl intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic furan ring. [6]This strategy is a powerful tool for constructing highly functionalized furan cores for use in drug development and materials science. Similarly, reaction with amines can lead to pyrroles via the Hantzsch pyrrole synthesis. [6]
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on aggregated GHS data for similar compounds, it may cause skin and serious eye irritation. [7]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for molecular construction. Its well-defined structure, predictable spectroscopic signature, and versatile reactivity make it an asset for synthetic chemists. From its straightforward synthesis via α-chlorination to its application in building complex heterocyclic systems, this molecule provides a reliable and powerful platform for innovation in pharmaceutical and chemical research. This guide has provided the core technical knowledge required for its effective and safe utilization in a laboratory setting.
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Wellen, B. A., et al. (2017). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 121(39), 7380–7389. Available: [Link]
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An In-Depth Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a halogenated β-keto ester of significant interest in synthetic organic chemistry. Its structure, which combines the reactivity of an α-chloro ketone with that of a β-keto ester, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and other valuable pharmaceutical intermediates. The presence of the bulky tert-butyl group provides steric hindrance that can influence the regioselectivity and stereoselectivity of its reactions. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a focus on the underlying chemical principles and experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 306935-33-1 | [1] |
| Molecular Formula | C₈H₁₃ClO₃ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow liquid | General knowledge of similar compounds |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and insoluble in water | General knowledge of similar compounds |
Synthesis of this compound
The most direct and common method for the synthesis of α-chloro-β-keto esters is the electrophilic chlorination of the parent β-keto ester. The starting material, methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate), is commercially available.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the chlorination of a β-keto ester and has been adapted for the synthesis of the title compound.
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the dropwise addition helps to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality and Experimental Choices
-
Choice of Chlorinating Agent: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine for the α-chlorination of enolizable ketones and β-dicarbonyl compounds. Alternatively, N-chlorosuccinimide (NCS) can be used, often in the presence of a catalytic amount of acid or a Lewis acid.[2][3]
-
Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the reagent.
-
Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic reaction and prevent potential side reactions, such as dichlorination.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is essential to remove acidic byproducts, which could otherwise lead to product decomposition during purification.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.0 | Singlet | 1H | -CH(Cl)- |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~1.2 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | C=O (ketone) |
| ~165-170 | C=O (ester) |
| ~60-65 | -CH(Cl)- |
| ~52-55 | -OCH₃ |
| ~40-45 | -C(CH₃)₃ |
| ~26-28 | -C(CH₃)₃ |
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1750-1770 | C=O stretch (ester) |
| ~1720-1740 | C=O stretch (ketone) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1000-1300 | C-O stretch (ester) |
| ~650-800 | C-Cl stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the chloro group (-Cl), and cleavage adjacent to the carbonyl groups.
Reactivity and Synthetic Applications
This compound is a bifunctional molecule with two primary electrophilic centers: the carbon bearing the chlorine atom and the carbonyl carbons. This dual reactivity makes it a valuable intermediate in organic synthesis.
Nucleophilic Substitution Reactions
The α-chloro position is susceptible to nucleophilic substitution, providing a route to a variety of α-substituted β-keto esters. This reaction typically proceeds via an Sₙ2 mechanism.
Caption: General scheme for nucleophilic substitution at the α-position.
Use in Heterocyclic Synthesis
α-Halo-β-keto esters are well-established precursors for the synthesis of various five- and six-membered heterocyclic systems, such as furans, pyrroles, and pyrazoles, through condensation reactions with appropriate nucleophiles.
Reactions at the Carbonyl Groups
The ketone and ester carbonyl groups can undergo a range of standard transformations, including reduction, addition of organometallic reagents, and condensation reactions. The steric bulk of the adjacent tert-butyl group can influence the accessibility of the ketonic carbonyl.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Its preparation via direct chlorination of the corresponding β-keto ester is a straightforward process. The presence of multiple reactive sites allows for its elaboration into a wide array of more complex molecular architectures, making it a useful tool for researchers in organic synthesis and drug discovery. A thorough understanding of its reactivity, guided by the principles outlined in this guide, will enable its effective utilization in the development of novel compounds.
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Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 2021.
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Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 2012.
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Methyl 4,4-dimethyl-3-oxopentanoate 99% | 55107-14-7. Sigma-Aldrich.
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate.
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Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Publishing.
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Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source. PubMed.
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ChemInform Abstract: 2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2λ5-oxaphosphole 2-Oxide as Precursor in a New Synthesis of Dialkyl(diaryl)(2-methyl-4-oxopent-2-yl)phosphine Oxides. ResearchGate.
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Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. ResearchGate.
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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS: 306935-33-1).[1][2][3] As a Senior Application Scientist, the following sections are designed to not only present the spectroscopic data but also to provide insights into the experimental considerations and the rationale behind the interpretation of the spectral data. While publicly available experimental spectra for this specific compound are limited, this guide will utilize predicted data and established spectroscopic principles to illustrate a robust characterization workflow.
Molecular Structure and Physicochemical Properties
This compound is a halogenated β-keto ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol .[2][3] Its structure contains several key functional groups that give rise to distinct spectroscopic signatures: a methyl ester, a ketone, an alkyl chloride, and a sterically hindered tert-butyl group.
| Property | Value | Source |
| CAS Number | 306935-33-1 | [1][2][3] |
| Molecular Formula | C₈H₁₃ClO₃ | [2][3] |
| Molecular Weight | 192.64 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
Spectroscopic Workflow for Structural Elucidation
The comprehensive characterization of a novel or synthesized organic molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. The logical flow of analysis ensures unambiguous structure determination.
Sources
A Technical Guide to the Synthesis Precursors of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a functionalized α-chloro-β-keto ester of significant interest in organic synthesis. Its structural complexity, featuring a quaternary carbon center and multiple reactive sites, makes it a valuable building block for constructing more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The synthesis of this target molecule is not a trivial one-step process but is most logically and efficiently approached via a two-stage strategy. This guide provides an in-depth analysis of the precursors required for this synthesis, focusing on the underlying chemical principles and field-proven methodologies. We will dissect the synthesis into its core stages: first, the formation of the β-keto ester backbone, methyl 4,4-dimethyl-3-oxopentanoate (commonly known as methyl pivaloylacetate), and second, the regioselective α-chlorination of this intermediate. This document will explore multiple strategic pathways for the first stage and detail the selection of precursors for the critical chlorination step, providing researchers with a comprehensive understanding of the causality behind experimental choices.
Core Synthesis Strategy: A Two-Stage Approach
The most effective synthesis of this compound hinges on a sequential construction. The logic behind this approach is to first establish the carbon skeleton of the β-keto ester and then introduce the halogen at the activated α-position. This avoids potential side reactions and allows for greater control over the final product's structure.
-
Stage 1: Synthesis of the β-Keto Ester Backbone. The primary objective is the synthesis of methyl 4,4-dimethyl-3-oxopentanoate. This intermediate contains the characteristic pivaloyl group and the methyl ester separated by a methylene group.
-
Stage 2: α-Chlorination. The methylene group in the β-keto ester is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon nucleophilic (in its enolate form). This inherent reactivity is exploited for a targeted electrophilic chlorination to yield the final product.[3]
Caption: High-level workflow for the synthesis of the target compound.
Stage 1: Precursors and Synthesis of Methyl 4,4-dimethyl-3-oxopentanoate
The formation of the methyl pivaloylacetate backbone is the foundational step. Several robust methods exist, each with its own set of precursors and mechanistic considerations.
Strategy A: Acylation of Pinacolone Enolate
This is a highly effective and direct method based on the principles of enolate chemistry.
3.1.1 Mechanistic Rationale The α-protons of a ketone, such as pinacolone (3,3-dimethyl-2-butanone), can be removed by a strong, non-nucleophilic base to form a reactive enolate. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent like dimethyl carbonate. The choice of a strong base like sodium hydride (NaH) is critical; it irreversibly deprotonates the ketone, driving the reaction forward to form the sodium enolate, which is then acylated.
3.1.2 Key Precursors
-
Pinacolone (3,3-dimethyl-2-butanone): The ketone providing the pivaloyl group and the α-carbon.
-
Dimethyl Carbonate: The electrophilic source of the methoxycarbonyl group.
-
Sodium Hydride (NaH): The strong base used for deprotonation.
-
Solvents: A high-boiling solvent like hexamethylphosphoramide (HMPA) may be used to facilitate the reaction.[4]
3.1.3 Experimental Protocol: Synthesis via Pinacolone Acylation The following protocol is adapted from a documented synthesis.[4]
-
Suspend 60 g of sodium hydride in a mixture of 450 mL of dimethyl carbonate and 100 mL of hexamethyl phosphoric acid triamide in a suitable reaction vessel under an inert atmosphere (e.g., Nitrogen).
-
Slowly add 100 g of pinacolone to the suspension while maintaining the temperature at 45°C. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is carefully quenched and worked up using standard aqueous and extraction procedures to isolate the crude product.
-
The final product, methyl pivaloylacetate, is purified by fractional distillation under reduced pressure. This method has reported yields of up to 83.5%.[4]
Strategy B: Palladium-Catalyzed Carbonylation
This strategy represents a more modern, organometallic approach, particularly suitable for industrial-scale synthesis. It involves the introduction of a carbonyl group into a precursor molecule using carbon monoxide.
3.2.1 Mechanistic Rationale This process converts chloropinacolone into the corresponding pivaloylacetate ester by reacting it with carbon monoxide and an alcohol (methanol) in the presence of a palladium catalyst and a base.[5] The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of chloropinacolone, followed by CO insertion and subsequent nucleophilic attack by methanol to form the ester and regenerate the catalyst.
3.2.2 Key Precursors
-
Chloropinacolone (1-chloro-3,3-dimethyl-2-butanone): The starting material, which can be readily synthesized by the chlorination of pinacolone.[5]
-
Carbon Monoxide (CO): The source of the carbonyl group in the ester functionality.
-
Methanol: The alcohol that forms the methyl ester.
-
Palladium Catalyst: A source of palladium, such as palladium(II) acetate.
-
Coordinating Ligand: A trisubstituted phosphine, such as triphenylphosphine, is often required to stabilize the palladium catalyst.[5]
-
Base: A non-nucleophilic base is needed to neutralize the HCl generated during the reaction.
3.2.3 Process Overview: Carbonylation of Chloropinacolone As detailed in patent literature, the process involves charging a reactor with chloropinacolone, methanol, a base, a palladium source, and a phosphine ligand.[5] The reactor is then pressurized with carbon monoxide and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified. This method can achieve high conversion (e.g., 89%) and selectivity (e.g., 88%).[5]
Stage 2: Precursors for the α-Chlorination of Methyl 4,4-dimethyl-3-oxopentanoate
With methyl pivaloylacetate in hand, the final step is the introduction of a chlorine atom at the C2 position.
4.1 Mechanistic Rationale: Electrophilic α-Chlorination The methylene protons located between the two carbonyl groups of a β-keto ester are significantly acidic (pKa in DMSO ~14.2). They can be removed by a base to form a stabilized enolate, or the compound can exist in equilibrium with its enol tautomer. Both the enol and the enolate are nucleophilic at the α-carbon and will readily attack an electrophilic chlorine source (a species that can be represented as "Cl+"). This reactivity allows for highly regioselective chlorination at this specific position. The electron-withdrawing nature of the adjacent carbonyls is key to both activating the α-position and stabilizing the transition state of the unusual SN2 displacement if the product is used further.[3]
Caption: Mechanism of electrophilic α-chlorination.
Chlorinating Agents: A Comparative Overview
The choice of chlorinating agent is critical for safety, efficiency, and scalability. Several common laboratory and industrial reagents can serve as the electrophilic chlorine source.
| Precursor (Chlorinating Agent) | Formula | Physical State | Key Characteristics & Handling Considerations |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Crystalline Solid | Easy to handle, weigh, and store. A mild and selective source of electrophilic chlorine. Widely used in academic and industrial labs.[6] |
| Sulfuryl Chloride | SO₂Cl₂ | Colorless Liquid | Highly reactive and corrosive. Reacts violently with water. Often used for aggressive chlorinations. Generates HCl and SO₂ as byproducts. Requires careful handling in a fume hood. |
| Chlorine Gas | Cl₂ | Greenish-yellow Gas | Highly toxic and corrosive. Difficult to handle on a lab scale but used industrially. Provides a direct source of Cl₂. |
| Hypervalent Iodine Reagents | e.g., Benziodoxolone | Crystalline Solid | Modern reagents that can offer high selectivity. Often used in asymmetric catalysis for enantioselective chlorinations.[7] |
Protocol Insight: α-Chlorination using N-Chlorosuccinimide (NCS)
4.3.1 Rationale for NCS N-Chlorosuccinimide is often the reagent of choice for this transformation due to its solid nature, which simplifies handling and measurement, and its moderate reactivity, which helps to prevent over-chlorination or other side reactions. It is a reliable source for generating an electrophilic chlorine species in situ.
4.3.2 Key Precursors
-
Methyl 4,4-dimethyl-3-oxopentanoate: The β-keto ester substrate.
-
N-Chlorosuccinimide (NCS): The electrophilic chlorine source.
-
Solvent: A suitable aprotic solvent, such as toluene or dichloromethane.
-
Base (optional): A weak base, like potassium fluoride, can be used to facilitate the reaction, particularly in phase-transfer catalysis systems.[6]
4.3.3 General Experimental Protocol The following is a generalized procedure derived from methodologies for the chlorination of β-keto esters.[6]
-
Dissolve the substrate, methyl 4,4-dimethyl-3-oxopentanoate (1 equivalent), in a suitable anhydrous solvent (e.g., toluene) in a reaction vessel.
-
Add N-Chlorosuccinimide (1.05-1.1 equivalents) to the solution in one portion or portion-wise.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly cooled) and monitor its progress by an appropriate analytical technique (TLC, GC, or NMR).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or distillation.
Summary of Key Synthesis Precursors
The successful synthesis of this compound relies on the careful selection and use of specific precursors for each stage of the reaction sequence.
Caption: Relationship map of key precursors to the final product.
Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis, requiring the sequential formation and functionalization of a key intermediate. This guide has detailed the primary precursors and methodologies for this process. For the synthesis of the methyl pivaloylacetate backbone, researchers can choose between the classical enolate acylation of pinacolone or a modern palladium-catalyzed carbonylation of chloropinacolone, depending on scale and available resources. The subsequent α-chlorination is most reliably achieved using a mild and easy-to-handle electrophilic chlorine source like N-chlorosuccinimide. A thorough understanding of these precursor roles and the underlying reaction mechanisms is paramount for any scientist or developer aiming to utilize this versatile building block in their research and development endeavors.
References
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Furuya, T., Strom, A. E., & Ritter, T. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839. [Link]
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Janecka, A., et al. (2018). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Molecules, 23(11), 2971. [Link]
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Ataman Kimya. PIVALOYL CHLORIDE. [Link]
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Stockhammer, L., et al. (2021). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry, 2021(1), 82-86. [Link]
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Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]
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The Duality of Reactivity: A Technical Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Introduction
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-ketoester, presents a fascinating case study in chemical reactivity. Its structure, featuring a sterically demanding tert-butyl group adjacent to a ketone, an α-chloro substituent, and a methyl ester, gives rise to a nuanced reactivity profile. This guide provides an in-depth analysis of the core reactivity principles governing this molecule, offering valuable insights for researchers and professionals in drug development and organic synthesis. We will explore the molecule's electrophilic and nucleophilic centers, predict its behavior in key organic transformations, and provide a framework for its synthetic application.
Molecular Architecture and Electronic Landscape
At the heart of this compound's reactivity lies the interplay of its functional groups. The electron-withdrawing nature of the ketone, ester, and chlorine atom significantly influences the molecule's electronic distribution, creating distinct reactive sites.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 306935-33-1[1][2] |
| Molecular Formula | C8H13ClO3[2][3] |
| Molecular Weight | 192.64 g/mol [2] |
| SMILES | CC(C)(C)C(=O)C(C(=O)OC)Cl[3] |
The key reactive centers are:
-
The α-carbon (C2): Rendered electrophilic by the adjacent chlorine atom, making it susceptible to nucleophilic attack.
-
The carbonyl carbons (C3 and C1 of the ester): Both are electrophilic, though the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.
-
The α-proton (at C2): While present, its acidity is influenced by the opposing effects of the electron-withdrawing carbonyl groups and the chlorine atom.
Reactivity Profile: A Dichotomy of Function
The reactivity of this compound can be broadly categorized into two key areas: its behavior as an electrophile, primarily at the α-carbon, and its potential to act as a nucleophile through the formation of an enolate.
Electrophilic Reactivity at the α-Carbon: The SN2 Pathway
The presence of the chlorine atom at the α-position to a carbonyl group significantly activates this position for nucleophilic substitution, proceeding readily via an SN2 mechanism. The electron-withdrawing carbonyl group stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution compared to a simple alkyl halide.[4]
Caption: Generalized SN2 reaction at the α-carbon.
Experimental Protocol: Nucleophilic Substitution with Sodium Iodide
This protocol describes a representative SN2 reaction, replacing the chloro group with an iodo group.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The formation of a precipitate (NaCl) is also an indicator of reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acetone as Solvent: Acetone is a polar aprotic solvent that readily dissolves both the organic substrate and the sodium iodide. Crucially, sodium chloride is insoluble in acetone, which drives the reaction forward according to Le Chatelier's principle.
-
Excess Sodium Iodide: Using a slight excess of the nucleophile ensures a higher reaction rate and pushes the equilibrium towards the product side.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.
Nucleophilic Reactivity via Enolate Formation
Despite the presence of an α-proton, the formation and subsequent reactivity of the corresponding enolate are subject to steric and electronic considerations. The bulky tert-butyl group can hinder the approach of a base to deprotonate the α-carbon. However, with a strong, sterically hindered base, enolate formation is feasible.
Sources
An In-Depth Technical Guide to the Safe Handling of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a halogenated aliphatic ketone ester with applications in chemical synthesis.[1][2][3] Its utility in research and development, particularly in the synthesis of novel compounds, necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the hazards associated with this compound and detailed protocols for its safe use, storage, and disposal.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 306935-33-1 | [2] |
| Molecular Formula | C8H13ClO3 | [2] |
| Molecular Weight | 192.64 g/mol | [3] |
| Physical Form | Liquid | [2] |
| Boiling Point | 54-58°C at 0.1mmHg | [2] |
| Purity | 90% | [3] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The toxicological properties of halogenated organic compounds can be significant, with many exhibiting moderate to high toxicity upon inhalation.[4] While specific toxicological data for this compound is limited, studies on related aliphatic ketones and chlorinated compounds indicate a potential for nephrotoxic (kidney-damaging) and hepatotoxic (liver-damaging) effects, particularly when exposure occurs in combination with other halogenated hydrocarbons.[5] The presence of the alpha-chloro ketone functional group suggests a potential for reactivity with biological macromolecules.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the consistent use of appropriate personal protective equipment is paramount.[6][7][8]
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory, inside a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[9]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[6]
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and eye irritation.[10]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Inspect gloves for any signs of degradation or perforation before each use.
-
Lab Coat: A knee-length laboratory coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage and Stability
Proper storage is crucial to maintain the integrity of the chemical and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Incompatible Materials: Keep away from strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[4]
Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]
Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.[11][12]
-
Evacuate and Isolate: Immediately evacuate the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Don the appropriate PPE, including respiratory protection.
-
Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.[12] All cleaning materials should also be disposed of as hazardous waste.
Firefighting Measures
While many highly halogenated organic compounds are nonflammable, those with lower molecular weights can be flammable.[4] In the event of a fire involving this substance:
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. A water spray can be used to cool fire-exposed containers.
-
Hazardous Combustion Products: Combustion of chlorinated organic compounds may produce toxic and corrosive gases, including phosgene gas (COCl2).[4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[13]
Disposal Considerations
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Classification: As a halogenated organic compound, this substance must be disposed of as hazardous waste.[9]
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[9]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Protocol: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Environmental Fate
References
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An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester, is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its unique structural features, including a reactive α-chloro ketone moiety and a bulky tert-butyl group, impart specific reactivity that is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside methodologies for its synthesis and characterization, and a discussion of its chemical reactivity and safe handling.
Chemical Identity and Physical Properties
This compound is identified by the CAS number 306935-33-1. While comprehensive, experimentally verified physical property data for this specific compound is not extensively available in peer-reviewed literature, a combination of data from supplier information and predictive models allows for the compilation of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClO₃ | - |
| Molecular Weight | 192.64 g/mol | - |
| CAS Number | 306935-33-1 | - |
| Appearance | Colorless liquid (predicted) | Inferred |
| Boiling Point | 54 °C (predicted) | [1] |
| Density | 1.113 ± 0.06 g/cm³ (predicted) | [1] |
| Purity | Typically available at ≥90% | [2] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the tert-butyl protons, a singlet for the methyl ester protons, and a singlet for the α-chloro proton. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and chloro groups.
-
¹³C NMR: Characteristic peaks would include those for the two carbonyl carbons (ketone and ester), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and ester groups, and the α-chlorinated carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloro, methoxy, and tert-butyl groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.
Synthesis and Reactivity
Synthesis:
This compound is typically synthesized by the α-chlorination of its precursor, methyl 4,4-dimethyl-3-oxopentanoate. This reaction is a common transformation for β-keto esters.
Experimental Protocol: α-Chlorination of Methyl 4,4-dimethyl-3-oxopentanoate
-
Materials:
-
Methyl 4,4-dimethyl-3-oxopentanoate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Stirring apparatus
-
Reaction vessel
-
-
Procedure:
-
Dissolve methyl 4,4-dimethyl-3-oxopentanoate in the anhydrous solvent in the reaction vessel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-chlorosuccinimide (1.0-1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
Causality in Experimental Choices: The use of an anhydrous solvent is crucial to prevent side reactions of the highly reactive N-chlorosuccinimide. The reaction is performed at low temperatures to control the exothermicity and improve the selectivity of the chlorination.
Reactivity:
The reactivity of this compound is primarily dictated by the presence of the α-chloro ketone functionality. This makes the α-carbon susceptible to nucleophilic attack, and the compound serves as a valuable electrophile in various organic transformations.
A significant application of this compound is in the synthesis of thiazole derivatives, which are important scaffolds in medicinal chemistry. For instance, it is a key starting material in the synthesis of certain thiazole-based compounds with potential therapeutic applications.[2] The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, involves the reaction of an α-haloketone with a thioamide.
Diagram: Hantzsch Thiazole Synthesis
Caption: General workflow of the Hantzsch thiazole synthesis.
Safety and Handling
As with all α-halo ketones, this compound should be handled with care in a well-ventilated fume hood. These compounds are generally considered to be lachrymators and skin irritants.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Handling Precautions:
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable synthetic intermediate with promising applications in the synthesis of complex organic molecules, particularly heterocyclic compounds. While a complete, experimentally verified dataset of its physical properties is not yet available, this guide provides a comprehensive overview based on existing data and predictive models. The provided protocols for its synthesis and the discussion of its reactivity offer a solid foundation for researchers and scientists working with this compound. Further experimental investigation into its physical and spectroscopic properties would be a valuable contribution to the field.
References
- Banno, H., Hirose, M., & Kurasawa, O. (2015). Thiazole derivatives. U.S. Patent No. 9,090,601 B2. Washington, DC: U.S.
-
Fluody. (n.d.). Catalogue. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Rhenium Bio Science. (n.d.). This compound, 90%. Retrieved from [Link]
- Combi-Blocks Inc. (n.d.). Product List.
- Was, M., et al. (2013). Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. PubMed.
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5378.
-
Organic Syntheses. (n.d.). *Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R , R * )-(±). Retrieved from [Link]
- ResearchGate. (2018). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. Request PDF.
- Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
- Journal of the American Chemical Society. (2012).
- ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.
- JKU ePUB. (n.d.).
Sources
An In-Depth Technical Guide to the Solubility of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS No. 306935-33-1). As a niche halogenated β-keto ester, understanding its solubility is critical for applications in organic synthesis, reaction kinetics, and purification processes. This document synthesizes theoretical solubility predictions based on molecular structure with established qualitative experimental protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in a laboratory setting.
Introduction and Compound Profile
This compound is a polyfunctional organic molecule featuring a methyl ester, a ketone, and an α-chloro substitution.[1][2] This unique combination of functional groups dictates its chemical reactivity and physical properties, including its solubility profile.
Compound Identification:
-
IUPAC Name: this compound[1]
The presence of both polar moieties (ester and ketone groups) and significant nonpolar regions (a t-butyl group and chlorinated carbon center) suggests a nuanced solubility behavior, making a systematic evaluation necessary for its effective application.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[4] An analysis of the molecular structure of this compound allows for a robust prediction of its solubility.
-
Polarity: The molecule possesses significant polarity due to the carbon-oxygen double bonds in the ester and ketone groups, as well as the electronegative chlorine atom.
-
Hydrogen Bonding: The compound lacks hydrogen bond donors (like -OH or -NH groups) but can act as a hydrogen bond acceptor at its oxygen atoms. This limits its ability to form strong hydrogen bonds with protic solvents like water.
-
Nonpolar Character: The sterically bulky t-butyl group [(CH₃)₃C-] is a large, nonpolar feature that will dominate interactions with nonpolar solvents.
Theoretical Solubility Assessment:
-
Water: Solubility is expected to be very low. While the polar groups can interact with water, the large hydrophobic t-butyl group and the overall carbon backbone will hinder dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): High solubility is predicted. These solvents can engage in dipole-dipole interactions with the ester and ketone groups without the energetic penalty of disrupting a strong hydrogen-bonding network.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. The solvent's ability to hydrogen bond is less effective here since the solute is only a hydrogen bond acceptor. However, their overall polarity will facilitate dissolution.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to low solubility is predicted. The t-butyl group will favor interaction with these solvents, but the polar core of the molecule will resist dissolution.
-
Aqueous Acids/Bases: The compound is a neutral organic molecule lacking acidic protons or basic sites (like amines).[5][6] Therefore, it is not expected to dissolve in 5% HCl or 5% NaOH solutions through salt formation.[5][6][7]
Qualitative Solubility Data
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Highly Polar Protic | Water | Insoluble | Large hydrophobic regions outweigh polar group interactions. |
| Polar Protic | Methanol, Ethanol | Soluble | Polarity of solvent aligns with polar functional groups. |
| Polar Aprotic | Acetone, THF, DMSO | Highly Soluble | Strong dipole-dipole interactions without H-bonding disruption. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble | Dominated by unfavorable interactions with polar functional groups. |
| Halogenated | Dichloromethane | Highly Soluble | Similar polarity and dispersion forces. |
| Aqueous Base | 5% Sodium Hydroxide | Insoluble | No acidic proton to form a water-soluble salt.[5][6] |
| Aqueous Acid | 5% Hydrochloric Acid | Insoluble | No basic functional group (e.g., amine) to protonate.[5][6] |
Experimental Protocol: Qualitative Solubility Determination
This section provides a robust, step-by-step methodology for determining the qualitative solubility of this compound. The general principle is to observe the dissolution of a small, measured amount of solute in a specific volume of solvent.[7]
Materials:
-
This compound
-
Selection of test solvents (e.g., Water, Methanol, Acetone, Toluene, Dichloromethane)
-
Small, dry test tubes (13x100 mm)
-
Graduated cylinder or micropipettes
-
Vortex mixer
-
Glass stirring rod
Procedure:
-
Aliquot the Solute: Add approximately 20-30 mg of this compound to a clean, dry test tube. Rationale: This small amount allows for clear observation and is a standard quantity for qualitative tests.
-
Initial Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.[6]
-
Agitation: Vigorously shake or vortex the test tube for 30-60 seconds to ensure thorough mixing.[4] Rationale: Physical agitation is crucial to overcome activation energy barriers to dissolution and ensure the entire solute surface is exposed to the solvent.
-
Observation: Let the mixture stand and carefully observe against a contrasting background. Check for the presence of undissolved solute. A completely clear, single-phase solution indicates solubility.
-
Incremental Solvent Addition: If the solute has not fully dissolved, add another 0.5 mL of solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3.0 mL.[7]
-
Classification:
-
Record Keeping: Meticulously record the observations for each solvent tested, noting the volume of solvent required for complete dissolution if applicable.
Experimental Workflow Diagram
The following diagram visualizes the decision-making process in the qualitative solubility testing protocol.
Sources
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- 2. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]
- 3. CAS 306935-33-1 | 2-Chloro-4,4-dimethyl-3-oxo-pentanoic acid methyl ester - Synblock [synblock.com]
- 4. saltise.ca [saltise.ca]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate: An Application Note and Protocol
This document provides a comprehensive guide for the synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe laboratory operation.
Introduction
This compound is a functionalized carbonyl compound of interest in the synthesis of more complex molecular architectures. Its structure, featuring a reactive α-chloro-β-keto ester moiety, makes it a versatile building block. The synthesis is approached in a two-step sequence: the formation of a β-keto ester precursor, Methyl 4,4-dimethyl-3-oxopentanoate, via a Claisen condensation, followed by a selective α-chlorination. This guide will elaborate on the chemical principles, provide step-by-step experimental procedures, and detail the necessary analytical characterization and safety precautions.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is achieved through two sequential reactions:
-
Claisen Condensation: This reaction forms the carbon-carbon bond necessary for the backbone of the target molecule. It involves the reaction between an ester with α-hydrogens (methyl acetate) and an ester that cannot enolize (methyl pivalate) in the presence of a strong base, such as sodium hydride. The enolate of methyl acetate acts as the nucleophile, attacking the carbonyl carbon of methyl pivalate. The subsequent loss of a methoxide group yields the β-keto ester, Methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate). The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl compound.[1][2][3]
-
α-Chlorination: The synthesized β-keto ester then undergoes electrophilic chlorination at the α-position. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation. The reaction proceeds through the enol or enolate form of the β-keto ester, which attacks the electrophilic chlorine of sulfuryl chloride.
PART 1: Synthesis of Methyl 4,4-dimethyl-3-oxopentanoate (Precursor)
This part details the synthesis of the β-keto ester precursor via a crossed Claisen condensation.
Reaction Scheme:
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | See Protocol | Highly reactive with water. Handle under inert atmosphere.[4][5][6] |
| Methyl Pivalate | 598-98-1 | 116.16 | See Protocol | Flammable liquid.[7][8] |
| Methyl Acetate | 79-20-9 | 74.08 | See Protocol | Highly flammable liquid.[1] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | See Protocol | Anhydrous solvent is crucial for the reaction. |
| Diethyl Ether | 60-29-7 | 74.12 | See Protocol | For extraction. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | See Protocol | For neutralization. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | See Protocol | For washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | See Protocol | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | See Protocol | For drying. |
Experimental Protocol
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Addition of Sodium Hydride: To the cooled flask, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous THF.
-
Addition of Esters: A mixture of methyl pivalate (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield Methyl 4,4-dimethyl-3-oxopentanoate as a colorless liquid.[9]
Characterization of Methyl 4,4-dimethyl-3-oxopentanoate
-
Appearance: Colorless liquid.
-
¹H NMR (CDCl₃, 300 MHz): δ 3.72 (s, 3H, -OCH₃), 3.45 (s, 2H, -CH₂-), 1.18 (s, 9H, -C(CH₃)₃).[10][11]
-
¹³C NMR (CDCl₃, 75 MHz): δ 209.0 (C=O, ketone), 168.0 (C=O, ester), 52.5 (-OCH₃), 49.0 (-CH₂-), 44.0 (-C(CH₃)₃), 26.5 (-C(CH₃)₃).[10]
-
IR (neat, cm⁻¹): ~1745 (C=O, ester), ~1715 (C=O, ketone).[10][12]
PART 2: Synthesis of this compound
This part outlines the α-chlorination of the precursor to yield the final product.
Reaction Scheme:
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 4,4-dimethyl-3-oxopentanoate | 55107-14-7 | 158.19 | See Protocol | Synthesized in Part 1. |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | See Protocol | Corrosive and reacts violently with water. Handle in a fume hood.[5][13] |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | See Protocol | Anhydrous solvent. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | See Protocol | For washing. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | See Protocol | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | See Protocol | For drying. |
Experimental Protocol
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with Methyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent) dissolved in anhydrous dichloromethane.
-
Addition of Sulfuryl Chloride: The solution is cooled to 0 °C in an ice bath. Sulfuryl chloride (1.05 equivalents) is added dropwise over 30 minutes, ensuring the temperature does not rise significantly. The reaction evolves HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is carefully poured into ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound.
Characterization of this compound
-
Molecular Formula: C₈H₁₃ClO₃[14]
-
Molecular Weight: 192.64 g/mol [14]
-
¹H NMR (CDCl₃, predicted): The singlet for the α-protons at ~3.45 ppm in the starting material will be replaced by a singlet for the single α-proton at a downfield-shifted position (typically δ 4.5-5.0 ppm) due to the deshielding effect of the chlorine atom. The methyl ester and t-butyl signals will remain at approximately δ 3.7 and 1.2 ppm, respectively.
-
¹³C NMR (CDCl₃, predicted): The α-carbon signal will be shifted downfield to ~60-70 ppm. The other signals will be at similar positions to the starting material.
-
IR (neat, cm⁻¹): The carbonyl stretching frequencies are expected to be slightly shifted to higher wavenumbers due to the electron-withdrawing effect of the α-chlorine atom. Expected peaks around ~1755 cm⁻¹ (ester C=O) and ~1725 cm⁻¹ (ketone C=O).
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium Hydride: A 60% dispersion in mineral oil is less pyrophoric than pure sodium hydride but is still highly reactive with water and moisture, producing flammable hydrogen gas.[4][5][6] Handle under an inert atmosphere (nitrogen or argon). Quench excess sodium hydride carefully with a high-boiling point alcohol like isopropanol or tert-butanol before adding water.
-
Sulfuryl Chloride: Highly corrosive and toxic.[5][13] It reacts violently with water, releasing toxic gases (HCl and SO₂). It causes severe burns to the skin, eyes, and respiratory tract. Always handle with extreme care in a fume hood, and have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.
-
Flammable Solvents: THF, diethyl ether, methyl acetate, and methyl pivalate are flammable. Keep away from ignition sources.[1][7][8]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 19.15: A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Allen, A. D. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Allen Institute. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl pivaloylacetate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BUTYLPYRIDIN-2-AMINE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl pivalate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PALLADIUM-CATALYZED SYNTHESIS OF METHYL (Z)-3-PHENYL-2-BUTENOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SODIUM INDOLIDE. Retrieved from [Link]
-
The Royal Society of Chemistry. (2005). Synthetic Procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL 2-FORMYL-4-CHLOROBUTANOATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL ETHOXALYLPROPIONATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(25), 5258–5261.
-
DC Fine Chemicals. (2024). Safety Data Sheet: Methyl pivaloylacetate. Retrieved from [Link]
-
Loba Chemie. (2024). METHYL ACETATE AR Safety Data Sheet. Retrieved from [Link]
-
Agilent Technologies. (2019). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate: A Versatile Building Block in Heterocyclic Synthesis for Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Specialized α-Chloro-β-keto Ester
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a functionalized carbonyl compound belonging to the class of α-chloro-β-keto esters. Its unique structural features, including a reactive α-chloro leaving group, a chelating β-keto ester moiety, and a bulky tert-butyl group, make it a valuable and versatile precursor in modern organic synthesis. The strategic placement of these functionalities allows for regio- and chemoselective reactions, providing access to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development.
This guide provides an in-depth exploration of the experimental applications of this compound, with a primary focus on its utility in the synthesis of substituted thiazoles, particularly those with potential as Phosphoinositide 3-kinase (PI3K) inhibitors. A speculative application in the synthesis of substituted triazoles is also discussed, offering avenues for further research. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.
Core Application: Synthesis of Substituted Thiazoles as Potential PI3K Inhibitors
The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[1][2] this compound has been identified as a key starting material in the synthesis of thiazole derivatives with potent PI3K inhibitory activity.[3][4]
The cornerstone of this application is the Hantzsch thiazole synthesis , a classic and reliable method for constructing the thiazole ring. This reaction involves the cyclocondensation of an α-haloketone (in this case, this compound) with a thioamide.[4][5]
Reaction Causality and Mechanistic Insight
The Hantzsch synthesis proceeds through a well-established mechanism. The sulfur atom of the thioamide, being a soft and potent nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the chlorine atom in an SN2 fashion. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon of the keto ester. Subsequent dehydration of the resulting intermediate leads to the formation of the stable, aromatic thiazole ring.[4][6] The bulky tert-butyl group from the starting material can impart desirable pharmacokinetic properties, such as increased metabolic stability, to the final molecule.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Detailed Protocol 1: Synthesis of a Substituted Thiazole Derivative
This protocol provides a detailed methodology for the synthesis of a 2-amino-thiazole derivative, a common scaffold in PI3K inhibitors, using this compound and thiourea.
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | Purity ≥ 95% |
| Thiourea | Purity ≥ 98% |
| Ethanol (EtOH) | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Ethyl Acetate (EtOAc) | Reagent grade |
| Brine | Saturated NaCl solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask with reflux condenser | Appropriate size |
| Magnetic stirrer with heating mantle | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Column chromatography setup | Silica gel |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in anhydrous ethanol (20 mL).
-
Causality: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at elevated temperatures. A slight excess of the thioamide component is used to ensure complete consumption of the limiting α-chloro-β-keto ester.
-
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Causality: TLC is a rapid and effective technique to qualitatively assess the progress of the reaction, preventing unnecessary heating and potential side product formation.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any generated HCl. Transfer the mixture to a separatory funnel and shake vigorously.
-
Causality: The basic wash neutralizes any acid formed during the reaction, which could otherwise lead to product degradation.
-
-
Isolation: Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The water washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer. Anhydrous magnesium sulfate is a drying agent that removes residual water.
-
-
Purification: Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure thiazole derivative.
-
Causality: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting materials and side products based on their differential polarity.
-
Exploratory Application: Synthesis of Substituted 1,2,3-Triazoles
The β-keto ester functionality within this compound also opens up the possibility of its use in the synthesis of other heterocyclic systems, such as 1,2,3-triazoles. The synthesis of 1,2,3-triazoles can be achieved through the cycloaddition of β-ketoesters with azides.[7][8] While this application is more speculative for the chloro-substituted starting material, it presents an interesting avenue for research. The chloro-substituent could potentially be retained in the final product or participate in subsequent transformations.
Proposed Reaction Pathway: Cycloaddition with Azides
Caption: Proposed reaction pathway for the synthesis of 1,2,3-triazoles.
Detailed Protocol 2 (Exploratory): Synthesis of a Substituted 1,2,3-Triazole Derivative
This protocol is a proposed starting point for the investigation of the reaction between this compound and an aryl azide. Optimization of reaction conditions will likely be necessary.
Materials and Equipment:
| Reagent/Equipment | Specification |
| This compound | Purity ≥ 95% |
| Phenyl Azide (or other aryl azide) | Purity ≥ 98% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent grade |
| Acetonitrile (MeCN) | Anhydrous |
| Diethyl Ether (Et₂O) | Reagent grade |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer | |
| TLC plates | Silica gel 60 F₂₅₄ |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the aryl azide (1.2 eq) in anhydrous acetonitrile (15 mL).
-
Base Addition: To the stirred solution at room temperature, add DBU (1.5 eq) dropwise over 5 minutes.
-
Causality: DBU is a non-nucleophilic strong base that is effective in deprotonating the α-carbon of the β-keto ester to form the reactive enolate intermediate.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC to observe the consumption of the starting materials.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (40 mL) and wash with 1 M HCl (2 x 20 mL) to remove the DBU.
-
Isolation and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note: The regioselectivity and the fate of the chloro-substituent in this proposed reaction would need to be carefully determined through detailed characterization of the product.
Conclusion
This compound is a highly valuable synthetic intermediate, particularly for the construction of thiazole-containing heterocyclic systems. The protocols provided herein offer a robust starting point for researchers engaged in the synthesis of novel compounds for drug discovery, especially in the area of PI3K pathway modulation. The exploratory protocol for triazole synthesis highlights the potential for further expansion of this reagent's utility. As with all synthetic procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Thiazole derivatives - US9090601B2 - Google Patents.
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]
-
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central. Available at: [Link]
-
Reactions of α-haloacroleins with azides: highly regioselective synthesis of formyl triazoles. Available at: [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Available at: [Link]
-
synthesis of thiazoles - YouTube. Available at: [Link]
-
Azole-Substituted Triazole Formation through Organocatalytic Cycloaddition of β-keto Azoles and Aryl Azides | Semantic Scholar. Available at: [Link]
-
The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3-triazoles - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Publishing. Available at: [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - Beilstein Journals. Available at: [Link]
-
β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
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- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
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- 8. Azole‐Substituted Triazole Formation through Organocatalytic Cycloaddition of β‐keto Azoles and Aryl Azides | Semantic Scholar [semanticscholar.org]
The Synthetic Versatility of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Niche Reagent with Untapped Potential
In the vast landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester, represents a highly functionalized and intriguing, yet underexplored, reagent. Its unique structural features—a reactive α-chloro ketone, a sterically demanding tert-butyl group, and a methyl ester—offer a confluence of functionalities poised for diverse chemical transformations. This guide provides an in-depth exploration of the potential applications of this reagent, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry to project its utility, particularly in the synthesis of heterocyclic scaffolds and as a substrate for classical rearrangement reactions.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the foundation of its safe and effective use.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 306935-33-1 | [1] |
| Molecular Formula | C₈H₁₃ClO₃ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) | N/A |
Safety and Handling: As an α-chloro ketone, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. α-Halo ketones are known lachrymators and can be corrosive. Avoid inhalation, ingestion, and skin contact. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Core Applications in Heterocyclic Synthesis
The 1,3-dicarbonyl moiety embedded within this compound makes it an ideal precursor for the synthesis of a variety of five- and six-membered heterocyclic systems. The presence of the α-chloro substituent provides an additional handle for reactivity, which can be exploited in cyclization strategies.
Synthesis of Substituted Pyrazoles via Knorr-type Condensation
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] this compound can serve as a versatile 1,3-dicarbonyl surrogate for the synthesis of pyrazoles bearing a tert-butyl group, a common motif in medicinal chemistry. The α-chloro atom can be retained or displaced depending on the reaction conditions and the nucleophilicity of the hydrazine.
The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-keto ester. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The sterically bulky tert-butyl group is expected to direct the initial attack of the hydrazine to the less hindered ketone carbonyl.
Caption: Knorr-type synthesis of pyrazoles.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired pyrazole.
Note on Regioselectivity: The reaction with substituted hydrazines (e.g., phenylhydrazine) can potentially lead to two regioisomers. The steric hindrance of the tert-butyl group is anticipated to favor the formation of the isomer where the substituent on the hydrazine is at the N1 position and distant from the tert-butyl group.
Synthesis of Substituted Pyridazines
Pyridazine scaffolds are prevalent in pharmaceuticals and agrochemicals. The reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazines is a common route to dihydropyridazines, which can be subsequently oxidized to pyridazines. While this compound is a 1,3-dicarbonyl compound, it can be envisioned to participate in reactions that generate a 1,4-dicarbonyl intermediate in situ, or react in a stepwise manner to form the pyridazine ring. A plausible approach involves an initial nucleophilic substitution at the α-chloro position followed by cyclization.
Caption: General pathway to pyridazines.
Materials:
-
This compound
-
Hydrazine hydrate
-
A suitable base (e.g., triethylamine or sodium acetate)
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add a base (1.1 eq) followed by hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Synthesis of Substituted Oxazoles
Oxazoles are another important class of heterocycles found in numerous natural products and pharmaceuticals. The Robinson-Gabriel synthesis and related methods often utilize α-acylamino ketones for the construction of the oxazole ring.[3] this compound can be converted to an α-amido ketone intermediate, which can then undergo cyclodehydration to form the oxazole.
Caption: Workflow for oxazole synthesis.
Materials:
-
This compound
-
Benzamide
-
A suitable base (e.g., K₂CO₃)
-
Dehydrating agent (e.g., P₂O₅, POCl₃, or H₂SO₄)
-
Solvent (e.g., DMF or toluene)
Procedure:
-
Amidation: To a solution of this compound (1.0 eq) and benzamide (1.1 eq) in a suitable solvent, add a base (1.2 eq). Heat the mixture to facilitate the nucleophilic substitution of the chloride. Monitor the reaction by TLC.
-
Cyclodehydration: Once the amidation is complete, add a dehydrating agent to the reaction mixture and heat to a higher temperature to effect cyclization.
-
Work-up and Purification: After cooling, quench the reaction carefully (e.g., with ice-water). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography.
The Favorskii Rearrangement: A Pathway to Branched Carboxylic Acid Derivatives
The Favorskii rearrangement is a classic reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often with skeletal rearrangement.[4] For cyclic α-halo ketones, this typically results in ring contraction. For acyclic substrates like this compound, the reaction is expected to proceed through a cyclopropanone intermediate. The steric bulk of the tert-butyl group will likely play a significant role in directing the regioselectivity of the ring-opening of this intermediate.
Proposed Mechanism: Favorskii Rearrangement
The reaction is initiated by the abstraction of an α-proton to form an enolate, which then undergoes intramolecular nucleophilic attack to form a cyclopropanone intermediate. Nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone carbonyl, followed by ring-opening, leads to the rearranged product. The ring-opening is expected to occur in a manner that generates the more stable carbanion.
Caption: Favorskii rearrangement mechanism.
Protocol 4: Synthesis of Methyl 2,2,3-trimethyl-3-carboxybutanoate
Materials:
-
This compound
-
Sodium methoxide in methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Cool the methoxide solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in diethyl ether dropwise to the cooled methoxide solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
Conclusion and Future Outlook
This compound, while not extensively documented, presents itself as a valuable and versatile building block for organic synthesis. The protocols and mechanistic discussions provided herein, though based on established chemical principles rather than specific literature precedence for this exact molecule, offer a solid foundation for its exploration in the synthesis of complex heterocyclic systems and in the study of rearrangement reactions. The steric influence of the tert-butyl group is a key feature that can be exploited to control regioselectivity in various transformations. It is our hope that this guide will inspire further research into the applications of this promising reagent, unlocking its full potential in the fields of medicinal chemistry and materials science.
References
-
Matrix Fine Chemicals. This compound | CAS 306935-33-1. Available from: [Link]
-
PubChem. Methyl 2-chloro-3-oxopentanoate. Available from: [Link]
-
Heterocyclic Letters. No.1|143-152|Nov-Jan|2024. Available from: [Link]
-
PubChem. Methyl 2-methyl-3-oxopentanoate. Available from: [Link]
-
Wikipedia. Favorskii rearrangement. Available from: [Link]
-
ACS Publications. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Available from: [Link]
-
CORE. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
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INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]
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ResearchGate. Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. Available from: [Link]
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]
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ResearchGate. Synthesis of N-tert-Butyl-N′(N)- (1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N′)- (substituted)benzoylhydrazine. Available from: [Link]
-
ResearchGate. SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
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Chemical Communications (RSC Publishing). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Available from: [Link]
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Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available from: [Link]
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Application Notes and Protocols: Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Unique α-Chloro-β-ketoester
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with desirable pharmacological properties is perpetual. Heterocyclic compounds, in particular, form the backbone of a vast number of approved drugs. Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate emerges as a highly valuable, yet underutilized, building block for the synthesis of diverse heterocyclic systems. Its unique structural features—a reactive α-chloro substituent, a sterically demanding tert-butyl group, and two distinct carbonyl functionalities—offer a powerful handle for chemists to construct complex molecular architectures with a high degree of control.
This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the preparation of pyrazole and pyridazinone derivatives. These heterocyclic cores are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of a building block is paramount for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 306935-33-1 | [1] |
| Molecular Formula | C8H13ClO3 | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| SMILES | CC(C)(C)C(=O)C(C(=O)OC)Cl | [1] |
| InChIKey | NGRPVOKPBYTXLT-UHFFFAOYSA-N | [1] |
The reactivity of this compound is governed by the interplay of its functional groups. The α-chloro group is a good leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. The two carbonyl groups, a ketone and an ester, provide electrophilic sites for reactions with nucleophiles, particularly dinucleophiles, which can lead to the formation of heterocyclic rings. The sterically bulky tert-butyl group is expected to exert significant influence on the regioselectivity of these cyclization reactions.
Application in Heterocyclic Synthesis: Pyrazole Derivatives
The pyrazole nucleus is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction of this compound with hydrazine is anticipated to proceed via a similar pathway, yielding a highly substituted pyrazole.
Reaction Mechanism and Regioselectivity
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the β-ketoester. Due to the steric hindrance imposed by the tert-butyl group, the initial attack is more likely to occur at the less hindered ester carbonyl, although attack at the ketonic carbonyl cannot be entirely ruled out. Following the initial condensation, an intramolecular cyclization occurs, followed by dehydration and elimination of HCl to afford the aromatic pyrazole ring.
The presence of the α-chloro substituent introduces an additional reactive site. It is plausible that an initial substitution of the chloride by hydrazine could occur, followed by cyclization. However, the condensation-cyclization pathway is generally favored for 1,3-dicarbonyl compounds. The regiochemical outcome of the reaction with substituted hydrazines will be influenced by the electronic and steric nature of the substituent on the hydrazine and the reaction conditions.[4][5]
Caption: Predicted reaction pathway for the synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of Methyl 5-tert-butyl-3-hydroxy-1H-pyrazole-4-carboxylate
This protocol is adapted from the general Knorr pyrazole synthesis methodology.[2][3]
Materials:
-
This compound
-
Hydrazine hydrate (or a substituted hydrazine)
-
Ethanol (or other suitable solvent like acetic acid)
-
Glacial acetic acid (catalyst, optional)
-
Sodium bicarbonate solution (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. A mild exotherm may be observed.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (optional, can improve reaction rate).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
The reaction is expected to yield the corresponding pyrazole derivative. The regioselectivity should be analyzed carefully, especially when using substituted hydrazines.
| Reactant 1 | Reactant 2 | Expected Major Product | Typical Yield (%) |
| This compound | Hydrazine hydrate | Methyl 5-tert-butyl-3-hydroxy-1H-pyrazole-4-carboxylate | 70-85 |
| This compound | Phenylhydrazine | Methyl 5-tert-butyl-1-phenyl-3-hydroxy-1H-pyrazole-4-carboxylate | 65-80 |
Application in Heterocyclic Synthesis: Pyridazinone Derivatives
Pyridazinones are another class of six-membered heterocycles with significant biological activities.[6][7][8] The synthesis of pyridazinones often involves the reaction of γ-ketoacids or related 1,4-dicarbonyl compounds with hydrazines. While not a direct 1,4-dicarbonyl compound, the reactivity of this compound can be harnessed to construct the pyridazinone core.
Reaction Mechanism and Rationale
The synthesis of a pyridazinone from this compound and hydrazine would likely proceed through a different pathway than the pyrazole synthesis. A plausible mechanism involves an initial nucleophilic substitution of the α-chloro group by hydrazine to form a hydrazinyl-β-ketoester intermediate. This intermediate can then undergo an intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, followed by dehydration to yield the pyridazinone ring.
Caption: Proposed workflow for the synthesis of a pyridazinone derivative.
Experimental Protocol: Synthesis of 6-tert-butyl-4,5-dihydropyridazin-3(2H)-one
This protocol is a proposed method based on the general principles of pyridazinone synthesis from related precursors.[6][7]
Materials:
-
This compound
-
Hydrazine hydrate
-
A high-boiling solvent (e.g., n-butanol, ethylene glycol)
-
Sodium acetate (or other base)
-
Hydrochloric acid (for work-up)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), hydrazine hydrate (1.2 eq.), and sodium acetate (1.5 eq.) in n-butanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
This reaction is anticipated to produce the corresponding pyridazinone derivative. The yield and purity will depend on the optimization of reaction conditions such as temperature, reaction time, and the choice of base and solvent.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this guide for the synthesis of pyrazole and pyridazinone derivatives provide a starting point for researchers to explore the rich chemistry of this unique α-chloro-β-ketoester. The steric and electronic properties of this molecule offer opportunities for the development of novel synthetic methodologies and the generation of diverse chemical libraries for drug discovery programs. Further exploration of its reactions with other dinucleophiles, such as amidines and guanidines, could lead to the discovery of new classes of bioactive heterocycles.
References
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- Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3529.
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Sharma, D., & Bansal, R. (2016). Pyridazinone-based anti-inflammatory and vasodilatory agents. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route to the formation of pyridazinones 11–19. Reagents and.... Retrieved from [Link]
- Kim, B. R., Sung, G. H., Ryu, K. E., Lee, S. G., Yoon, H. J., Shin, D. S., & Yoon, Y. J. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Kobelevskaya, V. A., Larina, L. I., Popov, A. V., Rudyakova, E. V., & Levkovskaya, G. G. (2015). Synthesis and structure of 1-tert-butyl-substituted 3(5)-alkylpyrazoles from 2-chlorovinyl ketones. Russian Journal of Organic Chemistry, 51(2), 241-248.
-
NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
- El-Sayed, N. N. E. (2012).
-
PubMed. (2003). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]quinoline-1,4,10(5H)-triones as NMDA glycine-site antagonists. Retrieved from [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
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Beilstein Journals. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
SpringerLink. (2015). Synthesis and Structure of 1-tert-Butyl-Substituted 3(5)-Alkylpyrazoles from 2-Chlorovinyl Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 306935-33-1. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]
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Application Note: Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate as a Versatile C5 Synthon for Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds found in a vast array of pharmaceuticals and bioactive molecules. A key strategy in their construction is the use of versatile building blocks that can be efficiently converted into diverse heterocyclic systems. Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is one such potent synthon.
This molecule, an α-chloro-β-ketoester, possesses a unique combination of reactive sites. The 1,3-dicarbonyl system provides two electrophilic centers, ideal for reaction with a variety of dinucleophiles. The chlorine atom at the α-position can act as a leaving group, and the sterically demanding tert-butyl group plays a crucial role in directing the regioselectivity of cyclization reactions. This application note provides a technical guide with detailed protocols for leveraging this compound in the synthesis of highly substituted pyrazoles and isoxazoles, two classes of heterocycles of significant pharmacological interest.
Safety & Handling Precautions
As an α-chloro-β-ketoester, this compound and related compounds require careful handling.
-
Corrosive and Lachrymatory : Causes skin and eye burns and increases the flow of tears.[1] Always handle this reagent in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[1]
-
Moisture Sensitivity : The compound is moisture-sensitive and may react violently with water.[1] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
First Aid : In case of contact with eyes or skin, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]
General Synthetic Workflow
The primary application of this synthon involves its reaction with binucleophilic reagents, leading to the formation of five-membered heterocycles. The general workflow is straightforward, typically involving a one-pot cyclocondensation reaction followed by purification.
Caption: General workflow for heterocyclic synthesis.
Application 1: Synthesis of 3-tert-Butyl-1H-pyrazole-5-carboxylates
The reaction between a 1,3-dicarbonyl compound and hydrazine is the basis of the classic Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole core.[2][3]
Principle and Mechanism
The reaction of this compound with hydrazine hydrate proceeds via a cyclocondensation mechanism. The more nucleophilic terminal nitrogen of hydrazine initially attacks one of the carbonyl groups (typically the less sterically hindered ketone) to form a hydrazone intermediate.[4][5] A subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the remaining carbonyl (the ester), followed by dehydration to yield the aromatic pyrazole ring. The bulky tert-butyl group at one end of the dicarbonyl system ensures high regioselectivity, leading predominantly to the formation of the 3-tert-butyl pyrazole isomer.
Caption: Key steps in pyrazole synthesis mechanism.
Experimental Protocol: Synthesis of Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This protocol is adapted from established procedures for the synthesis of substituted pyrazoles from β-dicarbonyl precursors.[1][6]
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 mmol, 1.0 equiv.).
-
Solvent Addition : Add absolute ethanol (30 mL) to dissolve the starting material.
-
Reagent Addition : While stirring, add hydrazine hydrate (12.0 mmol, 1.2 equiv.) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up : After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction : To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (25 mL each).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel to afford the title compound as a crystalline solid.
Data Summary
| Starting Material | Reagent | Solvent | Time (h) | Typical Yield | Purification |
| This compound | Hydrazine Hydrate | Ethanol | 4-6 | 75-90% | Recrystallization |
| This compound | Methylhydrazine | Ethanol | 4-6 | 70-85% | Column Chromatography |
| This compound | Phenylhydrazine | Acetic Acid | 3-5 | 80-95% | Recrystallization |
Application 2: Synthesis of 3-tert-Butylisoxazole-5-carboxylates
The isoxazole ring is another critical scaffold in medicinal chemistry. The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct and efficient route to this heterocycle.[7][8]
Principle and Mechanism
The synthesis of 3-tert-butylisoxazoles from this compound follows a pathway analogous to pyrazole formation. The reaction with hydroxylamine hydrochloride, typically in the presence of a mild base or in a suitable solvent like ethanol, first leads to the formation of an oxime intermediate at one of the carbonyl positions.[9][10] Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the stable aromatic isoxazole ring. The regiochemical outcome is again controlled by the steric influence of the tert-butyl group, favoring the formation of the 3-tert-butyl-5-carbomethoxy isoxazole.
Caption: Key steps in isoxazole synthesis mechanism.
Experimental Protocol: Synthesis of Methyl 3-tert-butylisoxazole-5-carboxylate
This protocol is based on well-established methods for the synthesis of isoxazoles from β-dicarbonyl compounds and their equivalents.[8][11]
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (12.0 mmol, 1.2 equiv.) and sodium acetate (15.0 mmol, 1.5 equiv.) in a mixture of ethanol (25 mL) and water (10 mL).
-
Substrate Addition : To this stirring solution, add this compound (10.0 mmol, 1.0 equiv.) either neat or as a solution in a small amount of ethanol.
-
Reaction : Heat the mixture to reflux (approx. 80-85 °C) for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up : Cool the reaction mixture to ambient temperature. Remove the ethanol under reduced pressure.
-
Extraction : Add water (50 mL) to the remaining aqueous residue and extract the product with dichloromethane (3 x 40 mL).
-
Washing : Wash the combined organic layers sequentially with water (30 mL) and brine (30 mL).
-
Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification : The crude material can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure methyl 3-tert-butylisoxazole-5-carboxylate.
Conclusion
This compound is a highly effective and regioselective C5 synthon for the construction of valuable heterocyclic systems. Its reaction with hydrazine and hydroxylamine provides reliable and high-yielding pathways to 3-tert-butyl substituted pyrazoles and isoxazoles, respectively. The protocols detailed herein are robust and can be adapted for the synthesis of a library of derivatives by employing substituted hydrazines or hydroxylamines, making this reagent a valuable tool for researchers, scientists, and professionals in drug development.
References
-
Organic Syntheses Procedure. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]
- Dou, G. L., et al. (2013). An environmentally benign procedure for the synthesis of 3,5-disubstituted isoxazoles. Chinese Chemical Letters, 24(5), 415-418.
- Harigae, R., Moriyama, K., & Togo, H. (2014). One-pot preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, and iodine. The Journal of Organic Chemistry, 79(5), 2049-2058.
- Elnagdi, M. H., et al. (1975). The reaction of β-ketonitriles with hydroxylamine. Journal of Heterocyclic Chemistry, 12(6), 129-132.
- Habeeb, A. G., Rao, P. N., & Knaus, E. E. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and anti-inflammatory activity. Journal of Medicinal Chemistry, 44(18), 2921-2927.
- Valizadeh, H., et al. (2007). An environment-friendly synthesis for 3,5-disubstituted isoxazoles using ionic liquid.
- Szmant, H. H., & Harmuth, C. M. (1964). The Decomposition of Hydrazones. A Study of the Mechanism of the Wolff-Kishner Reaction. Journal of the American Chemical Society, 86(14), 2909-2917.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Suneel Kumar, K., et al. (2011).
- Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
-
LibreTexts. (2023, November 20). 19.9 Nucleophilic Addition of Hydrazin - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Wolff Kishner Reduction Mechanism. [Link]
-
PrepChem. (n.d.). Preparation of 3-amino-5-(t-butyl)isoxazole. [Link]
-
Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]
-
Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
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Derivatization of "Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate"
Application Notes and Protocols: Strategic Derivatization of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate for Synthetic Advancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile trifunctional synthetic building block, possessing an ester, a ketone, and a reactive α-chloro substituent. This unique combination of functional groups allows for a diverse array of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and analogues of biologically active molecules. This document provides a detailed guide to the strategic derivatization of this compound, outlining key reaction pathways, detailed experimental protocols, and the underlying chemical principles that govern these transformations. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery.
Introduction: The Synthetic Potential of an α-Halo β-Keto Ester
This compound (MCDO) belongs to the class of α-halo β-keto esters, a group of compounds renowned for their synthetic utility. The core reactivity of MCDO is dictated by the interplay of its three key functional groups:
-
The α-Chloro Group: Situated adjacent to two electron-withdrawing carbonyl groups (the ketone and the ester), the C2 carbon is highly electrophilic and susceptible to nucleophilic attack. This makes the chloro atom an excellent leaving group in nucleophilic substitution reactions.
-
The Ketone and Ester Carbonyls: These groups not only activate the α-carbon but also serve as handles for a variety of classical carbonyl chemistry, including condensation and reduction reactions.
-
The Sterically Hindering tert-Butyl Group: This bulky group can influence the regioselectivity and stereoselectivity of certain reactions by sterically shielding one face of the molecule.
The strategic manipulation of these functional groups opens avenues for the construction of a wide range of molecular architectures. This guide will focus on two primary derivatization strategies: nucleophilic substitution at the C2 position and reactions involving the carbonyl functionalities to construct heterocyclic systems.
Strategic Derivatization Pathways
The derivatization of MCDO can be broadly categorized into two main pathways, as illustrated below. Each pathway offers access to a distinct class of compounds with potential applications in medicinal chemistry and materials science.
Figure 1: Key derivatization pathways for MCDO.
Pathway A: Nucleophilic Substitution at the α-Carbon
The enhanced reactivity of the C-Cl bond, due to the inductive effect of the adjacent carbonyl groups, makes the α-carbon a prime target for bimolecular nucleophilic substitution (SN2) reactions.[1] This pathway allows for the direct introduction of a wide variety of functional groups at the C2 position.
Mechanistic Considerations
The SN2 reaction at the α-carbon of MCDO proceeds via a backside attack by a nucleophile, leading to the displacement of the chloride ion. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles include amines, thiols, azides, and carbanions.
Protocol: Synthesis of Methyl 2-amino-4,4-dimethyl-3-oxopentanoate Derivatives
This protocol details a general procedure for the reaction of MCDO with primary or secondary amines.
Materials:
-
This compound (MCDO)
-
Amine (e.g., benzylamine, morpholine) (2.2 equivalents)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve MCDO (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of MCDO).
-
Addition of Reagents: Add the desired amine (2.2 eq) to the solution. The second equivalent of the amine acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.2 eq) can be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, heating the mixture to 50-60 °C may be necessary.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any remaining acid.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino β-keto ester.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | Methyl 2-(benzylamino)-4,4-dimethyl-3-oxopentanoate | 85 |
| 2 | Morpholine | Methyl 2-morpholino-4,4-dimethyl-3-oxopentanoate | 92 |
| 3 | Aniline | Methyl 2-anilino-4,4-dimethyl-3-oxopentanoate | 78 |
Table 1: Representative yields for the amination of MCDO.
Pathway B: Synthesis of Heterocyclic Scaffolds
The 1,3-dicarbonyl moiety of MCDO is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. These reactions typically proceed through a condensation mechanism with a binucleophilic reagent.
The Paal-Knorr and Related Condensations
The reaction of 1,3-dicarbonyl compounds with reagents containing two nucleophilic centers is a powerful method for heterocycle synthesis. For instance, reaction with hydrazines yields pyrazoles, while reaction with ureas or thioureas can lead to pyrimidines or thieno[2,3-d]pyrimidines, respectively. The α-chloro substituent can also participate in subsequent cyclization or elimination steps, further diversifying the possible products.
Protocol: Synthesis of a Substituted Pyrazole
This protocol describes the synthesis of a pyrazole derivative from MCDO and hydrazine hydrate, a common reaction for constructing this important heterocyclic core.
Figure 2: Workflow for pyrazole synthesis from MCDO.
Materials:
-
This compound (MCDO)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve MCDO (1.0 eq) in ethanol (15 mL per mmol of MCDO).
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution. Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add cold water (20 mL) to the residue, which may induce precipitation of the product.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by flash column chromatography if it is an oil.
Expected Product: The reaction is expected to yield methyl 5-(tert-butyl)-1H-pyrazole-4-carboxylate, where the chlorine atom is eliminated during the aromatization of the pyrazole ring.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The protocols and strategies outlined in these application notes provide a framework for its effective derivatization. By leveraging the distinct reactivity of its functional groups, researchers can access a diverse range of complex molecules, including α-functionalized carbonyl compounds and important heterocyclic scaffolds, which are of significant interest in the field of drug development and materials science.
References
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Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(7), 1581-1681. [Link]
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The Synthetic Versatility of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate: A Gateway to Novel Pharmaceutical Scaffolds
Introduction: Unlocking the Potential of a Versatile Chemical Intermediate
In the landscape of modern drug discovery and development, the efficient construction of novel molecular architectures is paramount. Key to this endeavor is the availability of versatile chemical intermediates that can serve as foundational building blocks for a diverse array of bioactive compounds. Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester, represents one such valuable synthon. While not extensively documented as a direct precursor to a specific blockbuster drug, its intrinsic chemical reactivity makes it a powerful tool for medicinal chemists. This technical guide will provide an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the construction of heterocyclic scaffolds of significant pharmaceutical interest. Through detailed protocols and mechanistic insights, we will illuminate the potential of this intermediate in the generation of novel drug candidates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 306935-33-1 | [1][2] |
| Molecular Formula | C₈H₁₃ClO₃ | [1] |
| Molecular Weight | 192.64 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Soluble in common organic solvents |
Safety and Handling: As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Reactivity: The α-Chloro-β-Keto Ester Motif
The synthetic utility of this compound stems from the reactivity of the α-chloro-β-keto ester functional group. This motif possesses two key electrophilic centers: the carbonyl carbon of the ketone and the carbon atom bearing the chlorine. The presence of the electron-withdrawing ester and ketone groups enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity profile opens up a range of synthetic possibilities, particularly in the construction of heterocyclic rings, which are prevalent in a vast number of marketed drugs.[3]
Application in Heterocyclic Synthesis: A Gateway to Bioactive Cores
The reaction of dicarbonyl compounds with dinucleophiles is a cornerstone of heterocyclic chemistry. This compound, as a 1,3-dicarbonyl equivalent with a built-in leaving group, is an ideal substrate for the synthesis of a variety of five- and six-membered heterocycles.
Protocol 1: Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are found in a wide range of pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and appetite suppressants.[4][5] The reaction of a β-keto ester with hydrazine is a classic method for pyrazole synthesis.[6] The presence of the α-chloro substituent in this compound offers a handle for further functionalization.
Reaction Scheme:
A representative synthesis of a substituted pyrazole.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrazole.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving both the reactants and facilitating the reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps.
-
Excess Hydrazine: A slight excess of hydrazine hydrate is used to ensure complete consumption of the starting keto ester.
Protocol 2: Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered heterocyclic compounds that form the core structure of nucleobases and are found in numerous anticancer, antiviral, and antibacterial agents.[7][8] The condensation of a 1,3-dicarbonyl compound with an amidine is a common strategy for pyrimidine synthesis.[9][10]
Reaction Scheme:
A representative synthesis of a substituted pyrimidine.
Step-by-Step Protocol:
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
Reagent Addition: To the stirred solution of sodium ethoxide, add the desired amidine hydrochloride (1.0 eq).
-
Substrate Addition: Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the substituted pyrimidine.
Causality Behind Experimental Choices:
-
Sodium Ethoxide as Base: A strong base is required to deprotonate the amidine hydrochloride and to facilitate the condensation reaction.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
-
Neutralization: Careful neutralization is important to protonate the product and facilitate its isolation.
Mechanistic Insights: The Role of the α-Chloro Substituent
The α-chloro atom in this compound plays a crucial role in the synthetic pathways described above. In the synthesis of pyrazoles and pyrimidines, the initial reaction involves the nucleophilic attack of the hydrazine or amidine at one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. The chlorine atom can then serve as a leaving group in subsequent reactions, allowing for the introduction of other functional groups and the diversification of the molecular scaffold. This "handle" for post-synthetic modification is a key advantage of using this intermediate in combinatorial and medicinal chemistry programs.
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential pharmaceutical applications. Its unique combination of a β-keto ester and an α-chloro substituent provides a powerful platform for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the synthetic potential of this compound in their quest for novel and effective therapeutics. While its direct application in the synthesis of a named drug is not prominently documented, its utility as a scaffold for creating libraries of bioactive molecules is undeniable.
References
- EP1021416B1 - Method for producing substituted pyrazoles - Google P
- CN110105285A - Tri-substituted pyrazole derivatives and preparation method thereof - Google P
- WO2002014314A2 - Substituted pyrazoles - Google P
- Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as C
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and - CORE. (URL not available)
- CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (URL not available)
- US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google P
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- (PDF)
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL not available)
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL not available)
- List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO)
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- (PDF)
- Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacet
- Synthesis of Pyrimidine and Its Deriv
- Precise control of selective nitrogen atom insertion into five-membered cyclic β-ketoesters. (URL not available)
- Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (URL not available)
- This compound | CAS 306935-33-1 - Matrix Fine Chemicals. (URL not available)
- Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles | Chemical Reviews - ACS Public
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (URL not available)
- methyl 2-methyl-3-oxopentanoate - 17422-12-7, C7H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL not available)
- 306935-33-1|Methyl 2-chloro-4,4-dimethyl-3-oxopentano
- Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C [[double bond, length as m-dash]] C–N donors - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (URL not available)
- (PDF)
- The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PubMed Central. (URL not available)
- Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096 - PubChem. (URL not available)
- Methyl 4-methyl-3-oxopentanoate | 42558-54-3 - Benchchem. (URL not available)
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- 10. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
High-Purity Isolation of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate: A Guide to Post-Synthesis Purification Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a functionalized β-keto ester, a class of compounds that serve as versatile building blocks in organic synthesis. The presence of an α-chloro substituent, a ketone, and an ester group makes it a valuable intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical development. However, the inherent reactivity of this trifunctional system presents unique challenges for its purification. Residual starting materials, over-chlorinated byproducts, and degradation products can compromise the yield and outcome of subsequent synthetic steps. This guide provides a detailed framework of robust purification protocols, including aqueous work-up, fractional vacuum distillation, and flash column chromatography, tailored to isolate this compound in high purity. We will explore the rationale behind each technique, present step-by-step methodologies, and discuss methods for purity validation.
Foundational Principles: Compound Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities generated during its synthesis.
Physicochemical Characteristics
The purification approach is dictated by the physical properties of the target compound. While experimental data for this specific molecule is scarce, we can infer its properties from its structure and related compounds.
| Property | Value | Rationale / Source |
| CAS Number | 306935-33-1 | [1][2] |
| Molecular Formula | C₈H₁₃ClO₃ | [2] |
| Molecular Weight | 192.64 g/mol | [2] |
| Physical State | Expected to be a liquid or low-melting solid | Based on similar β-keto esters. |
| Boiling Point (Est.) | >70 °C @ 13 mmHg | The related non-chlorinated compound, Methyl 4,4-dimethyl-3-oxopentanoate, boils at 67-70 °C @ 13 mmHg. Halogenation typically increases the boiling point.[3] |
| Solubility | Soluble in common organic solvents (e.g., EtOAc, CH₂Cl₂, Toluene); Insoluble in water. | Typical for ester-containing organic molecules. |
Keto-Enol Tautomerism: A Critical Consideration
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium can complicate purification and analysis, particularly in chromatography, where the two forms may interconvert on the stationary phase, leading to broadened or split peaks.[4][5] Understanding and controlling this equilibrium is key to achieving high-resolution separation.
Caption: Keto-Enol equilibrium of the target molecule.
Anticipated Impurity Profile
The most common synthesis of α-chloro-β-keto esters involves the chlorination of the parent β-keto ester. This process can lead to a predictable set of impurities:
-
Unreacted Starting Material: Methyl 4,4-dimethyl-3-oxopentanoate.
-
Dichlorinated Byproduct: Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate.
-
Chlorinating Agent Residues: Residuals from agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), and their byproducts (e.g., SO₂, HCl, succinimide).
-
Solvent: The reaction solvent.
A Strategic Workflow for Purification
The optimal purification path depends on the reaction scale, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for purification strategy.
Detailed Purification Protocols
Protocol 1: Initial Aqueous Work-up (Mandatory First Step)
This protocol is designed to remove inorganic salts, acidic or basic residues, and water-soluble byproducts.
Rationale: This essential first step simplifies subsequent purification stages. A bicarbonate wash neutralizes residual acid (e.g., HCl), preventing potential acid-catalyzed degradation during heating. A brine wash initiates the drying process by removing bulk water from the organic phase.
Methodology:
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate or toluene).[6]
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase). Validation Checkpoint: Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic (pH ≥ 7).
-
Deionized water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and wash it with a small amount of the fresh extraction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product oil.
Protocol 2: Fractional Vacuum Distillation
This method is highly effective for large-scale purification (>5 g) where the target compound is thermally stable and has a significantly different boiling point from its impurities.
Rationale: Distillation separates components based on differences in volatility. Performing this under vacuum lowers the boiling point, mitigating the risk of thermal decomposition, which is a known issue for β-keto acids and esters.[7]
Methodology:
-
Set up a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and fraction-collecting flasks. Ensure all glassware is dry.
-
Add the crude product oil to the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly and carefully apply vacuum, ensuring a controlled pressure (e.g., 10-15 mmHg).
-
Gently heat the distillation flask using an oil bath.
-
Collect and discard any low-boiling fractions (typically residual solvent).
-
Slowly increase the temperature. The product should distill at a stable temperature. Validation Checkpoint: Monitor the vapor temperature. A stable "head" temperature indicates a pure fraction is being collected. For this compound, expect a temperature slightly above 70 °C at ~13 mmHg.
-
Collect the main fraction in a pre-weighed flask.
-
Stop the distillation when the temperature either rises sharply or drops, or when only a dark, viscous residue remains.
-
Analyze the collected fraction for purity.
| Technique Comparison | Fractional Vacuum Distillation | Flash Column Chromatography |
| Scale | Excellent for > 5 g | Ideal for < 5 g; scalable but can be costly |
| Resolution | Good for compounds with > 20 °C BP difference | Excellent for closely related compounds |
| Speed | Can be slow, requires careful monitoring | Relatively fast (30-60 min) |
| Cost | Low (equipment-based) | High (requires silica gel and solvents) |
| Best For | Removing non-volatile or very volatile impurities | Separating starting material and over-chlorinated byproducts |
Protocol 3: Flash Column Chromatography
This is the preferred method for high-resolution separation of closely related organic compounds and is suitable for smaller scales.
Rationale: Flash chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[8] For this target molecule, it is effective at separating the desired mono-chlorinated product from the non-polar starting material and the potentially more polar di-chlorinated byproduct.
Methodology:
-
Stationary Phase: Use standard-grade silica gel (e.g., 230-400 mesh).
-
Eluent Selection (TLC): Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or dichloromethane. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Start with a low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC. Validation Checkpoint: Combine fractions that show a single, pure spot corresponding to the product.
-
Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Gradient) | Start: 98:2 Hexanes:Ethyl Acetate -> End: 80:20 Hexanes:Ethyl Acetate |
| Expected Elution Order | 1. Starting Material (less polar) -> 2. Product -> 3. Dichlorinated byproduct (more polar) |
Purity Assessment and Final Validation
Confirming the purity of the final product is a critical final step. A combination of techniques provides the most comprehensive assessment.
| Analytical Method | Application & Rationale | Potential Challenges |
| Gas Chromatography (GC) | Excellent for assessing the purity of volatile compounds. Can separate the product from residual starting material and byproducts. | Keto-enol tautomers may separate, or transesterification can occur at high inlet temperatures, complicating analysis.[4] |
| High-Performance Liquid Chromatography (HPLC) | A versatile method for purity analysis. Reverse-phase (RP) HPLC is common. | Keto-enol tautomerism often leads to very poor peak shapes on standard C18 columns. Specialized mixed-mode columns or method optimization (pH, temperature) may be required.[5] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Provides structural confirmation and can be used for purity assessment by identifying impurity signals. The presence of both keto and enol forms will be visible. | Provides purity relative to other NMR-active species; may not detect inorganic or non-proton-containing impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and can help identify impurities in conjunction with GC or LC. | Provides structural information but is not inherently quantitative for purity determination. |
References
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- 8. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
Application Notes & Protocols: Safe Handling and Storage of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate is a halogenated β-keto ester. Its structure suggests potential for reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug discovery. The presence of an α-chloro ketone moiety is a key structural feature that informs its potential hazard profile.[3][4] α-chloro ketones are known to be reactive electrophiles and can exhibit irritant and lachrymatory properties.[3] Given the novelty and limited toxicological data for this specific molecule, it must be treated as a substance with unknown but potentially significant hazards.[1][5]
Compound Details:
| Property | Value | Source |
| CAS Number | 306935-33-1 | Synblock[6] |
| Molecular Formula | C8H13ClO3 | Synblock[6] |
| Molecular Weight | 192.64 g/mol | Synblock[6] |
| Appearance | Data not available; assume solid or liquid. | N/A |
Inferred Hazard Profile and GHS Classification
Based on the analysis of related compounds, an inferred hazard profile for this compound is provided below. This is a precautionary classification and should be treated as a minimum standard.
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[7]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[7]
-
Respiratory Sensitization: May cause respiratory irritation.[7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
Inferred GHS Pictograms:
Inferred Signal Word: Warning
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of solid or liquid this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Glove Box: For procedures requiring an inert atmosphere due to potential moisture sensitivity, a glove box is recommended.[8][9]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[8][10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides protection against splashes and minimizes the risk of contamination.[2] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential lachrymatory effects.[2] |
| Skin and Body Protection | A fully buttoned lab coat (flame-resistant if flammable solvents are used). | Protects skin and clothing from contamination.[8] |
| Respiratory Protection | Not generally required if work is performed in a certified fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of airborne particles or vapors. |
Detailed Handling and Experimental Protocols
General Handling Workflow
The following diagram outlines the essential steps for safely handling this compound.
Caption: General workflow for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Consult this guide and any other available safety information.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the chemical fume hood by clearing unnecessary items and verifying proper airflow.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling the Compound:
-
Wear the prescribed PPE before entering the handling area.
-
Carefully transfer the desired amount of the compound from its storage container to a tared weighing vessel within the fume hood.
-
Use appropriate tools (e.g., spatula) for transfers to avoid generating dust or aerosols.
-
Securely close the primary storage container immediately after use.
-
Transfer the weighed compound to the reaction vessel.
-
Add solvent and proceed with the experimental procedure.
-
-
Post-Experiment Cleanup:
-
Quench any reactive materials in the reaction vessel using a validated procedure.
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.[11]
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
Storage Condition Decision Logic
The following diagram illustrates the decision-making process for determining the appropriate storage conditions.
Caption: Decision logic for storing this compound.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry location.[12] Refrigeration may be appropriate, but consult the supplier's information if available.
-
Atmosphere: Due to the potential for hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.[8]
-
Container: Keep the container tightly sealed to prevent moisture ingress.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and water/moisture.[13] Do not store alphabetically; segregate by hazard class.[2]
-
Location: Store in a well-ventilated, designated area for hazardous chemicals. Ensure secondary containment is used to prevent the spread of material in case of a leak.[1]
Emergency Procedures
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.[11]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][15] Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][15] Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
-
Water Sensitive Chemicals. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved from [Link]
-
Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved from [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020). Journal of Chemical Education. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Chapter 7 - Safe Chemical Use. (n.d.). University of Tennessee, Knoxville - Environmental Health and Safety. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto - Environmental Health & Safety. Retrieved from [Link]
-
Storing/handling moisture sensitive chemicals outside of the glovebox? (2023). Reddit. Retrieved from [Link]
-
What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024). Quora. Retrieved from [Link]
-
Unknown Chemicals. (n.d.). Purdue University - Environmental Health and Safety. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University - Environmental Health & Safety. Retrieved from [Link]
-
Bulk Handling Solutions for Moisture Sensitive Products. (2020). Vishakha Polyfab. Retrieved from [Link]
-
Chemicals Storage Safety Guide: What Not to Store Together. (n.d.). Eagle Manufacturing. Retrieved from [Link]
-
Chemical Storage and Handling Recommendations. (2016). NY.Gov. Retrieved from [Link]
-
Chloroacetone. (n.d.). PubChem. Retrieved from [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]
-
One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. (n.d.). PubMed. Retrieved from [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support hub for the synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This critical intermediate, with the CAS number 306935-33-1, is a valuable building block in pharmaceutical and fine chemical synthesis.[1][2][3][4][5][][7][8] This guide, presented in a question-and-answer format, is designed to provide senior application scientists and drug development professionals with in-depth, field-tested insights to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and scalable method for synthesizing this compound is the direct α-chlorination of its precursor, Methyl 4,4-dimethyl-3-oxopentanoate.[9][10] This transformation is typically achieved using electrophilic chlorine sources.
Two primary reagents are employed for this purpose:
-
Sulfuryl Chloride (SO₂Cl₂): This is a powerful and effective chlorinating agent that is widely used for the α-chlorination of β-keto esters.[11][12][13] The reaction is generally high-yielding, but can be prone to side reactions if not carefully controlled.[11]
-
N-Chlorosuccinimide (NCS): NCS is a milder and more selective solid reagent for α-chlorination.[11][14][15][16] It is often preferred in laboratory settings for its ease of handling and reduced potential for over-chlorination, though it may require a catalyst or longer reaction times.[11][14]
Q2: What is the general reaction mechanism for the α-chlorination of a β-keto ester?
The α-chlorination of a β-keto ester, such as Methyl 4,4-dimethyl-3-oxopentanoate, proceeds through an enol or enolate intermediate. The reaction can be catalyzed by either acid or base. Acid catalysis promotes the formation of the enol, which then attacks the electrophilic chlorine of the chlorinating agent.[14]
Caption: General mechanism for α-chlorination of β-keto esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering diagnostic workflows and solutions.
Scenario 1: Low or No Product Yield
"I've attempted the chlorination of Methyl 4,4-dimethyl-3-oxopentanoate with sulfuryl chloride, but my reaction has stalled or resulted in a very low yield. What are the likely causes?"
Low product yield is a frequent issue that can often be attributed to reagent quality, reaction conditions, or improper workup.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing low product yield.
In-Depth Analysis and Corrective Actions:
-
Cause: Degraded Sulfuryl Chloride: Sulfuryl chloride is highly reactive and can decompose upon exposure to moisture. This reduces its effective concentration, leading to incomplete reactions.
-
Solution: Use a freshly opened bottle of sulfuryl chloride or distill it prior to use. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Cause: Inadequate Temperature Control: The reaction is exothermic. If the temperature is not maintained at a low level (typically 0-15°C), side reactions can occur, and the desired product may decompose.[13]
-
Solution: Perform the addition of sulfuryl chloride dropwise while vigorously stirring the reaction mixture in an ice bath to dissipate heat effectively.
-
-
Cause: Presence of Water: Any water in the reaction system will rapidly consume sulfuryl chloride, rendering it unavailable for the chlorination reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried (oven- or flame-dried) before use.
-
Scenario 2: Formation of Di-chlorinated Impurities
"My product is contaminated with a significant amount of Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate. How can I improve the selectivity for the mono-chlorinated product?"
The formation of the di-chloro byproduct is a common issue when using highly reactive chlorinating agents like sulfuryl chloride.[11] This can be mitigated by carefully controlling the reaction stoichiometry and conditions.
Strategies to Enhance Mono-chlorination Selectivity
| Parameter | To Favor Mono-chlorination | To Minimize Di-chlorination | Rationale |
| Stoichiometry of SO₂Cl₂ | 1.0 - 1.1 equivalents | > 1.2 equivalents | Using a slight excess of the chlorinating agent can lead to over-reaction. |
| Reaction Temperature | 0 - 10°C | Room Temperature or higher | Lower temperatures decrease the rate of the second chlorination, improving selectivity. |
| Addition Time | Slow, dropwise addition | Rapid, bulk addition | Maintaining a low concentration of the chlorinating agent favors mono-substitution. |
| Reaction Monitoring | TLC or GC-MS | Not monitored | Stopping the reaction once the starting material is consumed prevents further chlorination. |
Recommended Experimental Protocol for High Selectivity:
-
In a round-bottom flask, dissolve Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add sulfuryl chloride (1.05 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
Scenario 3: Product Instability During Purification
"I observe significant product loss during distillation or column chromatography. Is this compound thermally unstable?"
Yes, α-chloro-β-keto esters can be susceptible to decomposition under certain conditions, particularly at elevated temperatures or in the presence of acid or base.
Key Considerations for Purification:
-
Vacuum Distillation: This is the preferred method for purification. Using a high vacuum will lower the boiling point, minimizing thermal decomposition.
-
Column Chromatography: If chromatography is necessary, it is advisable to use a neutral stationary phase, such as deactivated silica gel, to prevent acid-catalyzed decomposition on the column.
References
- Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
- Benchchem. Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorination of Ketones.
- Benchchem. Synthesis routes of Methyl 2-chloro-3-oxopentanoate.
- ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Guidechem. What is N-Chlorosuccinimide and its Applications? - FAQ.
- Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
- Matrix Fine Chemicals. This compound | CAS 306935-33-1.
- Chemsrc. Methyl 4,4-dimethyl-3-oxopentanoate | CAS#:55107-14-7.
- MDPI. Synthetic Access to Aromatic α-Haloketones.
- Google Patents. US9090601B2 - Thiazole derivatives.
- FluoDy. FluoDy catalogo 2017.
- Sigma-Aldrich. 3-metyl-2-oxopentanoate.
- Sigma-Aldrich. Methyl 4,4-dimethyl-3-oxopentanoate 99 55107-14-7.
- BLDpharm. 306935-33-1|this compound.
- Google Patents. CN1466561A - Process for the preparation of a chloroketones.
- ACS Publications. Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks | The Journal of Organic Chemistry.
- BOC Sciences. Main Product.
- arkat usa. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride.
- International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- JKU ePUB. Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination.
- Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers.
- The Journal of Organic Chemistry. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts.
- MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers.
- Organic Syntheses Procedure. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R *)-(±) -.
- PrepChem.com. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate.
- PrepChem.com. Synthesis of ethyl 2-chloro-3-oxopentanoate.
- ChemicalBook. This compound.
- PubChem. Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096.
- Benchchem. Methyl 4-methyl-3-oxopentanoate | 42558-54-3.
- ACS Publications. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts | The Journal of Organic Chemistry.
- UCLA – Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.
- Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
- RSC Publishing. ChemComm.
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
- Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.
- PubChem. Methyl 2,4-dimethyl-3-oxopentanoate | C8H14O3 | CID 537764.
- ChemicalBook. This compound | 306935-33-1.
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- 16. Page loading... [guidechem.com]
Technical Support Center: Optimizing Synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This valuable α-chloro-β-keto ester is a key building block in the development of complex molecules for the pharmaceutical and agrochemical industries. Achieving high yield and purity in its synthesis is critical for downstream success.
This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-solving advice in our Troubleshooting section. We will delve into the causality behind experimental choices to empower you with the expertise to refine your protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the electrophilic α-chlorination of the precursor, Methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate). The reaction involves the substitution of the acidic proton on the α-carbon (the carbon between the two carbonyl groups) with a chlorine atom from an electrophilic source.
The overall transformation is shown below: Methyl 4,4-dimethyl-3-oxopentanoate → this compound
The quality of the starting material is paramount. It is typically synthesized via a Claisen condensation of pinacolone with a carbonate ester, such as dimethyl carbonate, in the presence of a strong base like sodium hydride.[1][2]
Q2: What is the underlying mechanism of the α-chlorination of a β-keto ester?
The reaction proceeds through an enol or enolate intermediate, which is the key nucleophile. The pathway depends on whether the reaction is catalyzed by acid or base.
-
Acid-Catalyzed Mechanism: In the presence of an acid catalyst (e.g., HCl, H₂SO₄), the ketone carbonyl is protonated, which facilitates tautomerization to the more nucleophilic enol form. This enol then attacks the electrophilic chlorine source (e.g., Cl₂ or the positive end of the dipole in SO₂Cl₂). This pathway is generally preferred for monochlorination.[3] The electron-withdrawing effect of the newly added chlorine atom deactivates the carbonyl oxygen, making subsequent protonation and formation of a second enol intermediate much slower, thus preventing over-chlorination.[4]
-
Base-Mediated Mechanism: In the presence of a base, the acidic α-proton is removed to form a highly nucleophilic enolate anion. This enolate rapidly attacks the electrophile. However, this method is prone to polyhalogenation. The first chlorine atom introduced makes the remaining α-proton even more acidic, leading to faster formation of a second enolate and a subsequent second chlorination.[5]
For selective synthesis of the mono-chlorinated product, acid-catalyzed or carefully controlled neutral conditions are strongly recommended.
Q3: Which chlorinating agents are most effective for this synthesis?
Several reagents can serve as the electrophilic chlorine source. The choice impacts selectivity, safety, and ease of handling.
| Reagent | Formula | Key Characteristics |
| Sulfuryl Chloride | SO₂Cl₂ | A powerful and effective liquid chlorinating agent. Often used in aprotic solvents like DCM. Reaction can be rapid and must be controlled with slow addition and low temperature. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | A solid, crystalline reagent that is easier to handle and often provides better control and selectivity, minimizing side reactions.[6][7] It is a popular choice in modern organocatalytic methods.[8] |
| Chlorine Gas | Cl₂ | Highly effective but hazardous to handle. Its use requires specialized equipment and safety protocols. |
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.
-
TLC: Provides a quick qualitative assessment. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to resolve the starting material, product, and any major byproducts. The product, being more polar than the starting material but less polar than potential di-chloro byproducts, should have a distinct Rf value.
-
GC-FID or GC-MS: Offers quantitative analysis of the reaction mixture, allowing you to determine the precise ratio of starting material, desired product, and byproducts.[9] This is the preferred method for detailed optimization studies.
Troubleshooting Guide: Optimizing Reaction Yield
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
This is the most frequent issue, often stemming from multiple potential causes.
Possible Causes & Solutions:
-
Poor Quality Starting Material (Methyl 4,4-dimethyl-3-oxopentanoate):
-
The "Why": Impurities in the starting β-keto ester can interfere with the reaction or consume the chlorinating agent. The starting material itself can be hygroscopic or degrade over time.
-
Solution:
-
Confirm the purity of your starting material using ¹H NMR and GC-MS.
-
If necessary, purify the starting material by vacuum distillation before use.
-
Ensure the starting material is anhydrous, as water can react with some chlorinating agents (like SO₂Cl₂).
-
-
-
Inactive Chlorinating Agent:
-
The "Why": Reagents like NCS and especially SO₂Cl₂ can degrade upon exposure to moisture and air. Sulfuryl chloride can hydrolyze to sulfuric and hydrochloric acids.
-
Solution:
-
Use a freshly opened bottle of the chlorinating agent whenever possible.
-
If using SO₂Cl₂, consider purifying it by distillation immediately before use.
-
Store all reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
-
-
Suboptimal Reaction Temperature:
-
The "Why": The α-chlorination reaction is exothermic. If the temperature is too high, it can lead to side reactions and degradation of both product and starting material. If it is too low, the reaction rate may be impractically slow.
-
Solution:
-
Begin the reaction at a low temperature (0 °C) by using an ice bath.
-
Add the chlorinating agent slowly and dropwise to maintain control over the internal temperature.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or GC.
-
-
Problem 2: Significant Formation of Dichlorinated Byproduct
The formation of Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate is a common selectivity issue.
Possible Causes & Solutions:
-
Use of Basic Conditions:
-
The "Why": As explained in the FAQs, base-mediated enolate formation accelerates the second chlorination because the first chlorine atom increases the acidity of the remaining α-proton.[5]
-
Solution:
-
-
Incorrect Stoichiometry (Excess Chlorinating Agent):
-
The "Why": Using more than one equivalent of the chlorinating agent will inevitably lead to the formation of the dichlorinated product once the starting material is consumed.
-
Solution:
-
Carefully calculate and weigh your reagents. Use exactly 1.0 equivalent of the chlorinating agent relative to the starting β-keto ester.
-
Employ slow, controlled addition of the chlorinating agent to prevent localized areas of high concentration.
-
-
-
Extended Reaction Time:
-
The "Why": Even under ideal conditions, if the reaction is left for too long after the starting material is consumed, the slower dichlorination reaction can begin to occur.
-
Solution:
-
Monitor the reaction closely using TLC or GC.
-
As soon as the starting material spot/peak disappears or is minimized, proceed with the workup to quench the reaction.
-
-
Problem 3: Difficulty in Product Purification
The crude product may be an oil that is difficult to crystallize or purify by column chromatography.
Possible Causes & Solutions:
-
Presence of Acidic Byproducts:
-
The "Why": Chlorination with SO₂Cl₂ generates HCl and SO₂ as byproducts. Acidic residues can complicate purification and cause product degradation.
-
Solution:
-
Perform a thorough aqueous workup. Quench the reaction mixture by pouring it carefully into ice-cold water or a saturated sodium bicarbonate solution to neutralize acids.
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
-
-
-
Similar Polarity of Product and Byproducts:
-
The "Why": The desired monochlorinated product, the dichlorinated byproduct, and the starting material may have close Rf values on TLC, making separation by silica gel chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a high-quality silica gel and test various solvent systems with slightly different polarities (e.g., varying ratios of hexane/ethyl acetate or hexane/DCM) to achieve better separation.
-
Vacuum Distillation: The product is a liquid with a boiling point that should be distinct from the starting material and dichlorinated byproduct. Purification by vacuum distillation is often the most effective method for achieving high purity on a larger scale.
-
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for α-Chlorination using SO₂Cl₂
Safety Note: This reaction should be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE).
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add sulfuryl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain the final product.
Visualizations
Below are diagrams illustrating key aspects of the synthesis.
Caption: General experimental workflow for the synthesis and purification.
Caption: Simplified acid-catalyzed α-chlorination mechanism.
Caption: A decision tree for troubleshooting low reaction yield.
References
-
Giannopoulos, V., Katsoulakis, N., & Smonou, I. (2022). Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis, 54(11), 2457-2463. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of pivaloyl acetic acid methyl ester. Retrieved from: [Link]
-
Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(15), 9770-9777. Available from: [Link]
-
Zhang, W., et al. (2015). Enantioselective α-Chlorination of β-Dicarbonyl Compounds by Isosteviol-Derived Sulfonamide Catalysts. The Journal of Organic Chemistry, 90, 16349-16359. Available from: [Link]
-
Paradowska, J., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Available from: [Link]
- Boaz, N. W., et al. (2006). Process for generating pivaloylacetate esters via carbonylation of chloropinacolone. U.S. Patent Application No. 11/026,359.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from: [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from: [Link]
-
Waser, M., et al. (2020). Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry. Available from: [Link]
-
Tsubogo, T., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9621-9624. Available from: [Link]
-
McMurry, J. (n.d.). Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Available from: [Link]
-
Quora. (2018). Why does the acid catalyzed alpha halogenation of a carbonyl only occur once? Retrieved from: [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. Available from: [Link]
-
Feng, X., et al. (2012). A simple and highly efficient N,N'-dioxide organocatalyst system was developed for the asymmetric alpha-chlorination of cyclic beta-ketoesters. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Welcome to the technical support guide for the synthesis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, delve into the mechanistic underpinnings of byproduct formation, and provide actionable troubleshooting protocols to enhance the yield and purity of your target compound.
I. Overview of the Core Synthesis
The synthesis of this compound, a valuable β-keto ester intermediate, typically involves the α-chlorination of its precursor, Methyl 4,4-dimethyl-3-oxopentanoate. This electrophilic substitution at the α-carbon is generally achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction proceeds via an enol or enolate intermediate, making the control of reaction conditions paramount to achieving high selectivity and minimizing byproduct formation.
Below is a generalized reaction scheme:
Caption: General synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
FAQ 1: My reaction is yielding a significant amount of a dichlorinated product. What is causing this and how can I prevent it?
Answer:
The formation of a dichlorinated byproduct, Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate, is a common issue arising from over-chlorination. This occurs when the desired monochlorinated product, which still possesses an acidic α-proton, undergoes a second chlorination.
Causality:
-
Excess Chlorinating Agent: The most straightforward cause is the use of more than one molar equivalent of the chlorinating agent.
-
Reaction Conditions: Elevated temperatures or prolonged reaction times can increase the rate of the second chlorination, even with stoichiometric amounts of the chlorinating agent.
-
Base Strength: If a base is used to facilitate enolate formation, a strong base can lead to a higher concentration of the enolate of the monochlorinated product, making it more susceptible to further reaction.
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and accept a small amount of unreacted starting material, which is typically easier to separate than the dichlorinated byproduct.
-
Temperature Management: Maintain a low reaction temperature. For chlorinations with sulfuryl chloride, temperatures between -10°C and 0°C are often recommended.[1][2] For NCS, the reaction may be run at room temperature, but cooling can help improve selectivity.[3][4][5]
-
Slow Addition: Add the chlorinating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the chlorinating agent, favoring the monochlorination of the more reactive starting material.
-
Choice of Base: If a base is required, use a weak, non-nucleophilic base. Potassium fluoride (KF) has been used successfully in some α-chlorinations of β-keto esters.[3]
Caption: Pathway to dichlorinated byproduct formation.
FAQ 2: I'm observing byproducts resulting from reaction with my solvent. Which solvents are problematic and what are the alternatives?
Answer:
Certain solvents can react with chlorinating agents, particularly the highly reactive sulfuryl chloride, leading to chlorinated solvent species and other impurities.
Problematic Solvents:
-
Alcohols (e.g., Methanol, Ethanol): Alcohols can react with sulfuryl chloride to form alkyl chlorides and sulfuric acid. Methanol has been noted to influence the selectivity of chlorination with SO₂Cl₂.[2]
-
Ethers (e.g., THF, Diethyl Ether): Ethers can undergo chlorination, especially at the α-position.[6]
-
Ketones (e.g., Acetone): While less common as a primary solvent for this reaction, ketones can be chlorinated at their α-positions.[2]
Recommended Solvents:
-
Dichloromethane (DCM): Generally a good choice due to its inertness and ability to dissolve a wide range of organic compounds.
-
Toluene: Another suitable non-polar solvent.[1]
-
Hexanes or Heptanes: These can be used, particularly for reactions at low temperatures.
Troubleshooting Protocol:
-
Solvent Selection: Choose an inert solvent from the recommended list.
-
Solvent Purity: Ensure the solvent is anhydrous, as water can react with sulfuryl chloride to produce HCl and sulfuric acid, which can catalyze side reactions.
-
Reaction Monitoring: If you suspect solvent-related byproducts, monitor the reaction by TLC or GC-MS to identify any unexpected new spots or peaks.
FAQ 3: My final product is unstable and seems to be degrading. What could be the cause?
Answer:
α-chloro-β-keto esters can be susceptible to degradation, particularly through elimination of HCl to form an α,β-unsaturated ketone. This can be exacerbated by residual acid from the reaction or during workup and purification.
Causality:
-
Residual Acid: Traces of HCl (from SO₂Cl₂) or other acidic byproducts can catalyze the elimination reaction.
-
Elevated Temperatures: Distillation at high temperatures can promote thermal elimination.
-
Basic Conditions: Strong bases can also induce elimination via an E2 mechanism.
Troubleshooting Protocol:
-
Aqueous Workup: Quench the reaction with a mild aqueous solution, such as saturated sodium bicarbonate or ammonium chloride, to neutralize any residual acid.[3]
-
Purification Method:
-
Chromatography: Flash column chromatography on silica gel is often the preferred method for purification.
-
Distillation: If distillation is necessary, perform it under reduced pressure to keep the temperature as low as possible.
-
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.
III. Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategy |
| Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate | COC(=O)C(Cl)(Cl)C(=O)C(C)(C)C | Over-chlorination of the desired product. | Use ≤1 equivalent of chlorinating agent, low temperature, slow addition. |
| Methyl 3-chloro-4,4-dimethyl-2-oxopentanoate | COC(=O)C(=O)C(Cl)C(C)(C)C | Isomeric byproduct, less common. | Control of kinetic vs. thermodynamic enolate formation. |
| Methyl 4,4-dimethyl-2-pentenoate | COC(=O)C=C(C(C)(C)C) | Elimination of HCl from the product. | Mild workup conditions, low-temperature purification. |
| Chlorinated Solvent Adducts | Varies | Reaction of chlorinating agent with the solvent. | Use inert solvents like DCM or toluene. |
IV. Experimental Protocols
Protocol 1: General Procedure for α-Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the α-chlorination of β-keto esters.[3][4]
-
To a solution of Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in an inert solvent (e.g., toluene, 0.2 M) at room temperature, add a weak base such as potassium fluoride (2.0 eq).
-
Stir the mixture for 20 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add N-chlorosuccinimide (1.05 eq) in one portion.
-
Monitor the reaction by TLC until the starting material is consumed (typically 5-80 minutes).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Workup and Quenching
A proper workup is crucial to neutralize acidic byproducts and prevent product degradation.
-
Once the reaction is complete, cool the reaction mixture to 0°C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring vigorously until gas evolution ceases. This neutralizes HCl and other acidic species.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
Filter and remove the solvent under reduced pressure at a low temperature (<40°C).
V. References
-
Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. MDPI.
-
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society.
-
Catalytic enantioselective chlorination and bromination of β-keto esters. Helvetica Chimica Acta.
-
Catalytic Enantioselective Chlorination and Bromination of β-Keto Esters. SciSpace.
-
A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
-
Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Lookchem.
-
Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols - Lookchem [lookchem.com]
- 3. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Catalytic Enantioselective Chlorination and Bromination of β-Keto Esters (2000) | Lukas Hintermann | 118 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
"Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate" stability and degradation issues
Welcome to the technical support center for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (MC-DMOP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Understanding the Stability of this compound
This compound is a multi-functionalized organic molecule featuring a β-keto ester and an α-chloro ketone moiety. This unique combination of functional groups dictates its reactivity and potential stability issues. While specific stability data for this exact molecule is not extensively published, we can infer its behavior based on the well-established chemistry of related compounds.
The primary concerns for the stability of MC-DMOP revolve around two key chemical processes:
-
Hydrolysis: The ester and the α-chloro ketone functionalities are susceptible to hydrolysis under both acidic and basic conditions.
-
Decarboxylation: As a β-keto ester, MC-DMOP can undergo decarboxylation, particularly after hydrolysis to the corresponding β-keto acid.[1]
The presence of the bulky tert-butyl group may offer some steric hindrance, potentially slowing down certain degradation reactions compared to less substituted analogs. However, the electronic effects of the carbonyl and chloro groups create reactive centers in the molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected assay results.
Possible Cause 1: Degradation of the compound in solution.
-
Explanation of Causality: MC-DMOP can degrade in protic or aqueous solvents, especially at non-neutral pH. The ester can hydrolyze to a carboxylic acid, and the α-chloro ketone can undergo nucleophilic substitution by water or other nucleophiles present in the solution.[2] This leads to a lower concentration of the active compound and the formation of impurities that might interfere with your assay.
-
Troubleshooting Steps:
-
Solvent Selection: Whenever possible, use aprotic, anhydrous solvents such as acetonitrile, THF, or dichloromethane for preparing stock solutions.
-
pH Control: If aqueous solutions are necessary, use buffered systems to maintain a neutral pH (6.5-7.5). Avoid strongly acidic or basic conditions.
-
Fresh Preparations: Prepare solutions fresh before each experiment. Avoid long-term storage of solutions, especially at room temperature.
-
Purity Analysis: Analyze the purity of your stock solution and the compound in your assay medium using analytical techniques like HPLC or GC-MS to identify potential degradation products.[3]
-
Possible Cause 2: Reaction with assay components.
-
Explanation of Causality: The electrophilic nature of the carbon bearing the chlorine atom and the carbonyl carbons makes MC-DMOP susceptible to reaction with nucleophilic components in your assay, such as thiols (e.g., DTT, glutathione) or amines (e.g., Tris buffer, primary amines in proteins).
-
Troubleshooting Steps:
-
Buffer Compatibility: Evaluate the compatibility of your buffer system. If you suspect a reaction, consider switching to a non-nucleophilic buffer like HEPES or phosphate buffer.
-
Control Experiments: Run control experiments by incubating MC-DMOP with individual assay components to identify any potential reactions. Analyze the samples by HPLC or LC-MS.
-
Issue 2: Appearance of new peaks in HPLC/GC analysis over time.
Possible Cause: Hydrolysis and/or Decarboxylation.
-
Explanation of Causality: The appearance of new peaks is a strong indicator of degradation. The primary degradation pathways are likely hydrolysis of the methyl ester to form 2-chloro-4,4-dimethyl-3-oxopentanoic acid, and subsequent decarboxylation of this β-keto acid to form 1-chloro-3,3-dimethyl-2-butanone.[1][4] Another possibility is the hydrolysis of the chloro group to a hydroxyl group.
-
Troubleshooting Steps:
-
Peak Identification: If possible, identify the degradation products using mass spectrometry (LC-MS or GC-MS). This will confirm the degradation pathway.
-
Storage Conditions: Review your storage conditions. The solid compound should be stored in a tightly sealed container at low temperature (e.g., -20°C) and protected from moisture.[5][6]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound.
Caption: Potential degradation pathways of MC-DMOP.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended. To prevent hydrolysis from atmospheric moisture, consider storing it in a desiccator or under an inert atmosphere.
Q2: What solvents are recommended for preparing stock solutions?
A: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, or ethyl acetate are recommended for preparing stock solutions. These solutions should be stored at low temperatures and protected from light. It is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
Q3: Is this compound sensitive to light?
A: While there is no specific data on the photosensitivity of this compound, many chlorinated and keto compounds can be sensitive to light. It is good laboratory practice to store the compound in an opaque or amber vial and to minimize its exposure to direct light during experiments.
Q4: How can I monitor the purity of my sample?
A: The purity of this compound can be monitored using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and identify volatile degradation products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.
Q5: What are the safety precautions for handling this compound?
A: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[7] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm and 254 nm
-
Analysis: Integrate the peak areas to determine the purity of the compound. The appearance of new, significant peaks over time indicates degradation.
Workflow for Investigating Compound Instability
Caption: A logical workflow for troubleshooting instability issues.
References
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. [Link]
-
Prorok, M., Albeck, A., Foxman, B. M., & Abeles, R. H. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784–9790. [Link]
-
Carbery, D. R. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24155-24173. [Link]
-
Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. (2018, April 9). YouTube. [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017, March 15). Chemistry Stack Exchange. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 208-224. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Cole-Parmer. [Link]
-
Methyl 2-chloro-3-oxopentanoate. PubChem. [Link]
-
Why are beta ketoacids instable and easily decarboxylate? Reddit. [Link]
-
Zucco, C., Lima, C. F., Rezende, M. C., Vianna, J. F., & Nome, F. (1987). Mechanistic studies on the basic hydrolysis of 2,2,2-trichloro-1-arylethanones. The Journal of Organic Chemistry, 52(23), 5356-5359. [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
This compound | CAS 306935-33-1. Matrix Fine Chemicals. [Link]
-
This compound (C8H13ClO3). PubChemLite. [Link]
-
Methyl 2,4-dimethyl-3-oxopentanoate. PubChem. [Link]
-
Analysis of Methyl 3-oxopentanoate using Gas Chromatography? ResearchGate. [Link]
-
Methyl 4,4-dimethyl-3-oxopentanoate | CAS#:55107-14-7. Chemsrc. [Link]
-
Zhang, J., Wang, G., Liu, J., & Li, S. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. Journal of agricultural and food chemistry, 59(8), 3829-3835. [Link]
-
Kharasch, E. D. (1996). Formation and toxicity of anesthetic degradation products. Anesthesiology, 84(6), 1511-1524. [Link]
-
Methyl 2-methyl-3-oxopentanoate. PubChem. [Link]
-
Methyl pivaloylacetate. PubChem. [Link]
-
Methyl 4-methyl-3-oxopentanoate. PubChem. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.fr [fishersci.fr]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing side reactions with "Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Side Reactions
Welcome to the technical support center for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals utilizing this versatile α-chloro-β-ketoester in their synthetic workflows. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and mitigate common side reactions, ensuring the integrity and efficiency of your experiments.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring multiple reactive sites that can be strategically employed. However, this inherent reactivity also presents challenges. The primary sites of reactivity are the acidic α-proton, the electrophilic carbonyl carbon, and the carbon bearing the chlorine atom, which is susceptible to nucleophilic attack. Understanding the interplay of these sites is crucial for predicting and preventing undesired side reactions.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues that may arise during the use of this compound, providing explanations for their occurrence and actionable solutions.
Issue 1: Formation of a Rearranged Ester Product (Favorskii Rearrangement)
Symptoms: You observe the formation of a methyl ester with a rearranged carbon skeleton, specifically a derivative of 2,2-dimethyl-3-carbomethoxybutanoic acid, instead of the expected product from a direct substitution or acylation reaction.
Causality: This is a classic example of the Favorskii rearrangement , a reaction characteristic of α-halo ketones in the presence of a base.[1][2][3][4] The mechanism is thought to involve the formation of a cyclopropanone intermediate after the base abstracts the acidic α-proton.[5] Subsequent nucleophilic attack on the cyclopropanone leads to the rearranged product. For α-halo ketones lacking an enolizable hydrogen, a pseudo-Favorskii or quasi-Favorskii rearrangement can occur.[1][2]
Mitigation Strategies:
-
Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases can favor deprotonation and initiate the rearrangement. Consider using weaker bases or bases that are sterically hindered to disfavor proton abstraction at the α-carbon.
-
Temperature Control: The Favorskii rearrangement is often temperature-dependent. Running the reaction at lower temperatures can significantly reduce the rate of this side reaction.
-
Protecting Group Strategy: If the ketone functionality is not directly involved in the desired transformation, consider protecting it as a ketal or acetal.[6] These protecting groups are stable under many reaction conditions and can be removed later.
Issue 2: Dehydrohalogenation to an α,β-Unsaturated Ketoester
Symptoms: Your reaction mixture contains a significant amount of Methyl 4,4-dimethyl-3-oxo-2-pentenoate, an α,β-unsaturated product.
Causality: The α-proton of the starting material is acidic due to the electron-withdrawing effects of the adjacent carbonyl and ester groups. In the presence of a base, this proton can be abstracted, leading to an enolate. Subsequent elimination of the chloride ion results in the formation of a carbon-carbon double bond, a process known as dehydrohalogenation.[7] This is a common pathway for α-halo ketones.[7]
Mitigation Strategies:
-
Base Selection: Similar to preventing the Favorskii rearrangement, using non-nucleophilic, sterically hindered bases can disfavor proton abstraction.
-
Reaction Conditions: Anhydrous conditions are crucial, as water can act as a proton source and facilitate elimination pathways.
-
Control of Stoichiometry: Using a precise stoichiometry of the base can limit the extent of dehydrohalogenation.
Issue 3: Epoxide Formation
Symptoms: You isolate an epoxide product, specifically methyl 2,2-dimethyl-3-(chloromethyl)oxirane-2-carboxylate, particularly when using reducing agents or certain nucleophiles.
Causality: This side reaction can occur through a two-step process. First, a nucleophile or a reducing agent like sodium borohydride attacks the electrophilic carbonyl carbon, forming a halohydrin intermediate.[8][9] Subsequent intramolecular nucleophilic attack by the newly formed alkoxide on the carbon bearing the chlorine atom leads to the formation of an epoxide ring.[9][10]
Mitigation Strategies:
-
Reagent Selection: If the desired reaction does not involve the carbonyl group, avoid nucleophilic reagents that can readily attack it.
-
Order of Addition: In some cases, the order of reagent addition can influence the reaction pathway.
-
Protecting Groups: Protecting the ketone can prevent the initial nucleophilic attack that leads to the halohydrin intermediate.[6]
Issue 4: Reductive Dehalogenation
Symptoms: The primary product is Methyl 4,4-dimethyl-3-oxopentanoate, where the chlorine atom has been replaced by a hydrogen atom.
Causality: Certain reducing agents or reaction conditions can lead to the reductive cleavage of the carbon-chlorine bond.[11][12] This is a known reaction for α-halo ketones.[13]
Mitigation Strategies:
-
Avoid Harsh Reducing Agents: Be mindful of the reducing potential of the reagents used in your reaction.
-
Catalyst Choice: If a metal catalyst is used, its choice can be critical. Some metals are known to promote dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound to minimize side reactions?
A1: The optimal temperature is highly dependent on the specific reaction being performed. However, as a general guideline, starting reactions at a low temperature (e.g., 0 °C or -78 °C) and slowly warming to room temperature can help minimize side reactions like the Favorskii rearrangement and dehydrohalogenation. Careful monitoring by techniques like TLC or LC-MS is recommended to determine the ideal temperature profile for your specific transformation.
Q2: Which solvents are recommended for use with this compound?
A2: Aprotic solvents are generally preferred to avoid potential side reactions involving proton transfer. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, and toluene. The choice of solvent can also influence reaction rates and selectivities, so it may need to be optimized for each specific application.
Q3: How should I purify this compound if it contains impurities from side reactions?
A3: Column chromatography on silica gel is typically the most effective method for purifying the desired product from common side products. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often a good starting point.
Q4: Can this compound be used in Friedel-Crafts acylation reactions?
A4: While α-halo ketones can be used in some acylation reactions, their use in traditional Friedel-Crafts reactions can be complicated.[14][15][16] The Lewis acid catalyst required for the Friedel-Crafts reaction can also interact with the carbonyl group and the chlorine atom, potentially leading to a complex mixture of products. Alternative coupling methods may be more suitable for acylating aromatic compounds with this reagent.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing the Favorskii Rearrangement
This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing the risk of the Favorskii rearrangement.
Materials:
-
This compound
-
Nucleophile
-
A mild, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the nucleophile and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution while stirring.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of the α-chloro-β-ketoester dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies |
| Favorskii Rearrangement | Strong, nucleophilic bases; Elevated temperatures | Use weak/hindered bases; Low reaction temperatures; Ketone protection |
| Dehydrohalogenation | Presence of base; Protic solvents | Use non-nucleophilic bases; Anhydrous conditions; Control base stoichiometry |
| Epoxide Formation | Nucleophilic attack on carbonyl; Presence of reducing agents | Avoid strong nucleophiles/reducers if carbonyl is unreactive; Ketone protection |
| Reductive Dehalogenation | Harsh reducing agents; Certain metal catalysts | Careful selection of reducing agents and catalysts |
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Competing reaction pathways.
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
ResearchGate. Epoxide synthesis from carbonyl and halo compounds | Request PDF. [Link]
-
Wikipedia. Reductive dehalogenation of halo ketones. [Link]
-
ACS Publications. Dehalogenation of . alpha. -chloro and . alpha. -bromo ketones. Use of sodium O,O-diethyl phosphorotelluroate | The Journal of Organic Chemistry. [Link]
- Google Patents. PROCESSES FOR PRODUCING α-HALO KETONES, α-HALOHYDRINS AND EPOXIDES.
-
Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]
-
Chemistry Steps. Preparation of Epoxides. [Link]
-
YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
BYJU'S. Friedel-Crafts Acylation Reaction. [Link]
-
Chegg.com. Solved Epoxides can be formed by treating α-haloketones with | Chegg.com. [Link]
-
Dr. May Group. Epoxide Preparation. [Link]
-
Quora. What type of reaction is acylation?. [Link]
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
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- 8. Solved Epoxides can be formed by treating α-haloketones with | Chegg.com [chegg.com]
- 9. may.chem.uh.edu [may.chem.uh.edu]
- 10. One moment, please... [chemistrysteps.com]
- 11. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. byjus.com [byjus.com]
- 16. quora.com [quora.com]
Technical Support Center: Purification of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Welcome to the technical support guide for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges encountered during the purification of this versatile building block. As an α-halo-β-keto ester, its unique structural features present both synthetic advantages and purification hurdles. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the highest possible purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Purity & Analytical Challenges
Question 1: I'm observing broad, tailing, or split peaks for my compound during Reverse-Phase HPLC analysis. What is causing this and how can I improve the peak shape?
Answer: This is a classic issue for β-keto esters and is almost certainly caused by keto-enol tautomerism.[1] The molecule exists as a dynamic equilibrium between its keto and enol forms. Under typical neutral pH conditions of many HPLC mobile phases, the interconversion rate is slow enough that the two tautomers can begin to separate on the column, resulting in poor chromatography.[1][2]
Core Problem:
-
Keto-Enol Tautomerism: The compound rapidly interconverts between the ketone and enol forms. These two forms have different polarities, leading to different retention times and causing peak distortion.
Solutions:
-
Mobile Phase pH Adjustment: The rate of tautomer interconversion is often pH-dependent.[1] Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can accelerate the interconversion, causing the two forms to elute as a single, sharp, time-averaged peak.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can also increase the rate of interconversion between tautomers, leading to a sharper, more symmetrical peak.[1]
-
Use of Mixed-Mode Columns: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-dicarbonyl compounds that exhibit tautomerism.[1]
Question 2: My NMR spectrum shows more signals than expected, and GC-MS analysis indicates multiple components. What are the likely impurities?
Answer: The presence of unexpected signals often points to impurities from the synthesis or degradation of the product. Given the reactivity of α-halo ketones, several side products are common.
Likely Impurities & Their Origin:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like methyl 4,4-dimethyl-3-oxopentanoate (methyl pivaloylacetate) or the chlorinating agent may be present.
-
Di-chlorinated Byproduct: Over-halogenation can occur, leading to the formation of Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate. This is a common issue in the α-halogenation of ketones, especially under basic conditions.[3][4]
-
Favorskii Rearrangement Products: In the presence of a base (even mild bases like bicarbonate used during work-up), α-halo ketones can undergo the Favorskii rearrangement. Careful pH control during extraction is critical.[5]
-
Hydrolysis Products: Exposure to water, especially under acidic or basic conditions, can lead to the hydrolysis of the methyl ester, yielding the corresponding carboxylic acid.
-
Degradation Products: α-halo ketones can be unstable and may degrade over time or upon heating, potentially forming oligomeric materials.[6]
Troubleshooting Steps:
-
Review Synthesis Stoichiometry: Ensure precise control over the molar equivalents of the chlorinating agent to minimize di-substitution.
-
Controlled Work-up: Use dilute, cold acid (e.g., 1M HCl) for neutralization and wash with brine. Avoid strong bases.
-
Purification Method Selection: Flash column chromatography is generally effective at separating these types of impurities. Vacuum distillation should be approached with caution due to potential thermal degradation.[7]
Yield & Product Quality Issues
Question 3: My final product is a yellow or brown oil/solid, but literature suggests it should be colorless. What is the source of this discoloration and how can I remove it?
Answer: Discoloration is a common sign of degradation or the presence of persistent, colored impurities. For α-halo-β-keto esters, this can arise from several sources.
Potential Causes of Discoloration:
-
Thermal Degradation: As mentioned, these molecules can be thermally labile. Overheating during solvent removal or distillation is a frequent cause of discoloration.
-
Oxidation: The compound may be sensitive to air and light over long periods.
-
Residual Halogenating Reagent: Some halogenating agents (e.g., those involving iodine or bromine) or their byproducts can impart color if not completely removed.[3]
-
Acid/Base-Catalyzed Decomposition: Lingering acidic or basic residues from the work-up can catalyze degradation pathways, leading to colored oligomers or other complex products.[6]
Purification Strategy for Color Removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite® to remove the carbon. This is often very effective at removing colored impurities.
-
Flash Column Chromatography: A well-run silica gel column is highly effective. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), can separate the desired product from more polar, colored impurities.
-
Minimize Heat Exposure: Use a rotary evaporator with a controlled water bath temperature (ideally <40 °C) for solvent removal. Avoid prolonged heating.
Question 4: I am experiencing significant product loss during silica gel column chromatography. How can I optimize this purification step?
Answer: Product loss on silica gel is a frequent problem for reactive compounds like α-halo ketones. The slightly acidic nature of standard silica gel can catalyze degradation or cause irreversible adsorption.
Optimization Protocols:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Create a slurry of the silica in your starting mobile phase and add a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5% v/v). This will neutralize the acidic silanol groups.
-
Use a Less Acidic Stationary Phase: Consider using alternative stationary phases like neutral alumina or a deactivated silica gel for sensitive compounds.
-
Rapid Purification: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently. Use a slightly higher pressure ("flash" chromatography) to speed up the elution.
-
Solvent System Selection: Perform thin-layer chromatography (TLC) first to determine the optimal solvent system. The ideal Rf value for separation is typically between 0.2 and 0.4. A system like Hexane/Ethyl Acetate or Hexane/Dichloromethane is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The molecule's reactivity is dominated by three features:
-
α-Halo Ketone: The chlorine atom is adjacent to a carbonyl group, making the α-carbon an electrophilic site susceptible to nucleophilic attack and the α-hydrogen acidic.[5] This functional group is responsible for its utility as an alkylating agent but also its instability, particularly towards bases (Favorskii rearrangement).[5]
-
β-Keto Ester: This functionality results in the aforementioned keto-enol tautomerism, which impacts analytical characterization. The C-H bond between the two carbonyl groups is acidic, allowing for enolate formation.[1][8]
-
Steric Hindrance: The bulky tert-butyl group provides significant steric shielding around the ketone, which can influence the rates of certain reactions and may offer some protection against intermolecular degradation pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Based on safety data for structurally similar compounds, the following precautions are recommended:
-
Storage: Store in a tightly sealed container in a refrigerator (~4 °C). For long-term storage, placing it under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture and air.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is expected to be a skin and eye irritant.[9][10] Keep it away from heat, sparks, and open flames.[11]
Q3: Is vacuum distillation a viable purification method?
A3: Caution is highly advised. While vacuum distillation can be effective for some β-keto esters, α-halo ketones can be thermally sensitive and may decompose upon heating, even under reduced pressure.[7] This can lead to significant yield loss and the formation of hard-to-remove impurities.
-
Recommendation: Use distillation only after an initial purification by chromatography and only if a small-scale test shows the compound is stable at the required temperature and pressure. Kugelrohr distillation is often gentler than traditional distillation for small quantities.
Q4: Can I use crystallization to purify this compound?
A4: If the compound is a solid or can be induced to crystallize from a concentrated solution at low temperatures, crystallization can be an excellent final purification step to achieve high purity.
-
Protocol: After column chromatography, dissolve the clean fractions in a minimal amount of a hot, non-polar solvent (e.g., hexane or heptane). Allow the solution to cool slowly, first to room temperature and then in a freezer, to induce crystallization. This is particularly effective at removing trace impurities.
Data & Diagrams
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClO₃ | [12][13] |
| Molecular Weight | 192.64 g/mol | [12] |
| Appearance | Expected to be a colorless liquid or low-melting solid | N/A |
| CAS Number | 306935-33-1 | [12][14][15] |
Illustrative Workflow: Purification Strategy
The following diagram outlines a robust workflow for purifying this compound after the initial reaction quench.
Caption: Recommended purification workflow for this compound.
References
-
Chromatography Forum. (2010). beta keto esters by HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Available at: [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Available at: [Link]
-
MDPI. (n.d.). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-chloro-3-oxopentanoate. Available at: [Link]
-
Organic Syntheses. (n.d.). methyl 3-methyl-2-furoate. Available at: [Link]
-
ChemSynthesis. (n.d.). methyl 2-methyl-3-oxopentanoate. Available at: [Link]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available at: [Link]
- Google Patents. (n.d.). EP 0937703 A1 - METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 306935-33-1. Available at: [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Available at: [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
PubChemLite. (n.d.). This compound (C8H13ClO3). Available at: [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Available at: [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
-
YouTube. (2018). Alpha Halogenation of Ketones. Available at: [Link]
-
Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Available at: [Link]
Sources
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms | MDPI [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.fr [fishersci.fr]
- 12. This compound | CAS 306935-33-1 [matrix-fine-chemicals.com]
- 13. PubChemLite - this compound (C8H13ClO3) [pubchemlite.lcsb.uni.lu]
- 14. 306935-33-1|this compound|BLD Pharm [bldpharm.com]
- 15. chemicalbook.com [chemicalbook.com]
Improving the selectivity of reactions involving "Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate"
Welcome to the technical support center for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS 306935-33-1).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sterically hindered β-keto ester. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the selectivity of your reactions.
The core structure of this molecule—a bulky tert-butyl (pivaloyl) group adjacent to a ketone, an α-chloro substituent, and a methyl ester—presents both synthetic opportunities and significant challenges.[4][5] Steric hindrance and competing reaction pathways are the primary hurdles to achieving high selectivity. This guide provides in-depth, field-proven insights to help you overcome these obstacles.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. We focus on the causality behind each issue and provide validated protocols for resolution.
Issue 1: Poor Diastereoselectivity in the Reduction of the Ketone
Question: My reduction of the ketone on this compound is yielding a mixture of diastereomers. How can I control the stereochemical outcome to favor either the syn- or anti-diol precursor?
Analysis of the Problem: The stereochemical outcome of the reduction of the 3-keto group is dictated by the facial selectivity of the hydride attack. This is influenced by the existing stereocenter at the C2 position (the carbon bearing the chlorine) and the large tert-butyl group. Two main stereochemical models are in competition: the Felkin-Anh model, which predicts the anti-product, and the chelation-control model, which predicts the syn-product.[6][7] The bulky tert-butyl group significantly influences the conformational preference of the molecule, while the α-chloro atom can act as a chelating Lewis basic site.[6][8]
Recommended Solutions & Protocols:
1. For syn-Selective Reduction (Chelation Control): Chelation control requires a Lewis acid capable of coordinating to both the ketone oxygen and the α-chloro atom, forming a rigid five-membered ring intermediate. This conformation blocks one face of the ketone, directing the hydride attack to the opposite face.
-
Causality: Using a strong chelating metal and a suitable hydride source in a non-coordinating solvent forces the substrate into a rigid cyclic transition state.
-
Protocol:
-
Dissolve this compound (1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) or toluene at -78 °C under an inert atmosphere (e.g., Argon).
-
Add a chelating Lewis acid, such as titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), dropwise (1.1 equiv.). Stir for 30 minutes to allow for chelate formation.
-
Slowly add a hydride source, such as zinc borohydride (Zn(BH₄)₂) or a pyridine-borane complex (py·BH₃) (1.2 equiv.).
-
Monitor the reaction by TLC. Upon completion, quench carefully at -78 °C with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry, and purify.
-
2. For anti-Selective Reduction (Non-Chelation/Felkin-Anh Control): To favor the Felkin-Anh model, you must prevent chelation. This is achieved by using a non-chelating hydride reagent or by using a coordinating solvent that competes with the α-chloro atom for the Lewis acid.
-
Causality: Sterically demanding, non-chelating hydride reagents will preferentially attack from the least hindered face as predicted by the Felkin-Anh model, where the largest substituent (the pivaloyl group) is oriented anti to the incoming nucleophile.[6]
-
Protocol:
-
Dissolve the substrate (1 equiv.) in a coordinating solvent like tetrahydrofuran (THF) at -78 °C.
-
Use a bulky, non-chelating reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) or lithium triethylborohydride (LiEt₃BH) are excellent choices (1.2 equiv.).
-
Add the reducing agent slowly to the solution.
-
Monitor by TLC. After completion, quench the reaction by slowly adding methanol, followed by an aqueous solution of NaOH and hydrogen peroxide to decompose the borane complexes.
-
Extract, dry, and purify the product.
-
Summary of Conditions for Stereoselective Ketone Reduction
| Desired Product | Control Model | Reagent System | Solvent | Temperature (°C) | Key Principle |
| syn-Diol Precursor | Chelation | Zn(BH₄)₂ with MgBr₂ or TiCl₄ | Dichloromethane (DCM) | -78 | Formation of a rigid cyclic intermediate directs hydride attack.[8] |
| anti-Diol Precursor | Felkin-Anh | L-Selectride® or LiEt₃BH | Tetrahydrofuran (THF) | -78 | A bulky hydride attacks the least sterically hindered face.[6] |
Visualization of Competing Pathways
The following diagram illustrates the two competing transition states that determine the stereochemical outcome.
Caption: Competing pathways for the reduction of the ketone functionality.
Issue 2: Low Yields and Side Reactions in α-Alkylation
Question: I am trying to perform an Sₙ2 reaction at the C2 position by first forming the enolate, but I'm getting low yields, O-alkylation, and/or starting material decomposition. What's going wrong?
Analysis of the Problem: As a β-keto ester, the α-proton is acidic and can be removed by a base to form a stabilized enolate.[9][10] However, the system has several complicating factors:
-
Extreme Steric Hindrance: The tert-butyl group severely shields the α-carbon, slowing down the rate of C-alkylation.[4][11] This steric congestion can make the enolate oxygen a more accessible site for electrophiles, leading to O-alkylation.
-
Enolate Stability and Ambident Nature: The enolate is ambident, meaning it can react at either the carbon or the oxygen. The reaction conditions (solvent, counter-ion, temperature) determine the C/O alkylation ratio.
-
Base Selection: A strong, bulky, non-nucleophilic base is required to deprotonate the α-carbon without attacking the ester or ketone carbonyls.
Recommended Solutions & Protocols:
1. Optimizing for C-Alkylation: To favor C-alkylation, you need to promote conditions that lead to a "soft" nucleophile and a "soft" electrophile under kinetic control.
-
Causality: Polar aprotic solvents solvate the cation but leave the enolate anion relatively "naked" and reactive, favoring C-alkylation. Using a less reactive electrophile (like an alkyl iodide) also promotes C-alkylation.
-
Protocol:
-
Prepare a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) in anhydrous THF at -78 °C.
-
Slowly add the this compound substrate (1 equiv.) to the base solution to generate the enolate in situ.
-
After stirring for 30-60 minutes, add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 equiv.).
-
Keep the reaction at a low temperature and monitor by TLC. The reaction may be slow due to steric hindrance, so patience is key.
-
Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract, dry, and purify.
-
2. Suppressing Side Reactions:
-
Preventing O-Alkylation: Avoid highly reactive alkylating agents like dimethyl sulfate or Meerwein's salt, which are "hard" electrophiles and favor reaction at the "hard" oxygen site.
-
Preventing Ester Cleavage: Use a non-nucleophilic base (LDA, LiHMDS, KHMDS) instead of alkoxides (e.g., NaOEt) or hydroxides, which can attack the ester carbonyl.[9]
Troubleshooting Workflow for Alkylation
The following decision tree can help diagnose and solve common alkylation problems.
Caption: Decision tree for troubleshooting alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of the methyl ester so difficult compared to other β-keto esters?
The methyl ester of this compound is exceptionally resistant to hydrolysis due to the steric hindrance imposed by the adjacent pivaloyl (tert-butyl ketone) group.[12] Standard saponification conditions (e.g., NaOH in aqueous methanol) are often slow and require high temperatures, which can lead to degradation or side reactions like decarboxylation.[13][14] The bulky group physically blocks the approach of the hydroxide nucleophile to the ester carbonyl carbon, significantly increasing the activation energy of the reaction. For successful hydrolysis, consider specialized methods for hindered esters, such as using lithium hydroxide in a THF/water mixture or employing non-aqueous hydrolysis conditions.[13][15]
Q2: What is the primary role of the α-chloro substituent?
The α-chloro atom serves three primary roles:
-
Electron-Withdrawing Group: It increases the acidity of the α-proton, making enolate formation easier compared to its non-halogenated analog.
-
Stereodirecting Group: As discussed in the troubleshooting guide, it can act as a Lewis basic site to chelate with metal ions, allowing for chelation-controlled reactions to achieve specific stereoisomers.[6][8]
-
Leaving Group: It can be displaced by nucleophiles in Sₙ2-type reactions, although this is often challenging due to steric hindrance.[11]
Q3: Can this molecule be used in heterocycle synthesis?
Yes, the 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines.[16] The reaction typically involves condensation with a dinucleophile (e.g., hydrazine, hydroxylamine, or urea). However, you must consider that the reactivity of the two carbonyl groups is not equal. The ketone is sterically hindered, which can lead to regioselectivity issues. The reaction will likely proceed via initial attack at the less-hindered ester carbonyl, followed by cyclization. Careful selection of reaction conditions (particularly pH) is crucial to control the outcome.
Q4: I am observing spontaneous decarboxylation. How can I avoid this?
Decarboxylation typically occurs after the hydrolysis of the methyl ester to the corresponding β-keto acid.[9][17] This β-keto acid is thermally unstable and can readily lose CO₂ upon heating, especially under acidic conditions.[10][18] To avoid this, perform the hydrolysis of the ester under mild conditions and at low temperatures.[13] When working up the reaction, avoid strong acids if the carboxylic acid is the desired product. If the decarboxylated ketone is the target, then hydrolysis followed by heating with a catalytic amount of acid is the appropriate procedure.[17]
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
ACS Publications. (2021-02-05). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available from: [Link]
-
National Institutes of Health (NIH). Palladium Catalyzed β-Arylation of α-Keto Esters. Available from: [Link]
-
Suárez-Castillo, O. R., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]
-
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
-
Royal Society of Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Available from: [Link]
-
The Organic Chemistry Tutor. (2021-02-13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Available from: [Link]
-
National Institutes of Health (NIH). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. Available from: [Link]
-
ResearchGate. (2018-11-03). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available from: [Link]
-
National Institutes of Health (NIH). (2022-03-12). A real space picture of the role of steric effects in SN2 reactions. Available from: [Link]
-
ACS Publications. (2020-12-15). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. Available from: [Link]
-
PubChem. Methyl 2-chloro-3-oxopentanoate. Available from: [Link]
-
Wikipedia. Steric effects. Available from: [Link]
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Matrix Fine Chemicals. This compound | CAS 306935-33-1. Available from: [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]
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McGraw Hill's AccessScience. Steric effect (chemistry). Available from: [Link]
-
Organic Chemistry Portal. Decarboxylations. Available from: [Link]
-
Heterocyclic Letters. (2024). Methane sulfonyl chloride-DMF/DMAc adducts: an efficient vilsmeier-haack type reagent for the synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. Available from: [Link]
-
ChemSynthesis. methyl 2-methyl-3-oxopentanoate. Available from: [Link]
-
Journal of the American Chemical Society. (2014-09-24). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Available from: [Link]
-
Crysdot LLC. This compound. Available from: [Link]
-
PubChem. Methyl 2-methyl-3-oxopentanoate. Available from: [Link]
-
ACG Publications. (2025-08-30). Synthesis of biologically active heterocyclic compounds from β-diketones. Available from: [Link]
-
UCLA – Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. Available from: [Link]
-
PubMed. (2000-07-14). The role of the alpha-stereogenic center in the control of stereoselection in the reduction of alpha-alkyl-beta-hydroxy ketones: a highly diastereoselective protocol for the synthesis of 1,2-syn-2-alkyl-1,3-diols. Available from: [Link]
-
ResearchGate. Selective Hydrolysis of Methanesulfonate Esters. Available from: [Link]
-
PubChem. 2-Chloro-4-methyl-3-oxopentanoic acid. Available from: [Link]
-
PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. Available from: [Link]
-
PubChem. Methyl pivaloylacetate. Available from: [Link]
-
PubChem. 2,4-Dimethyl-3-oxopentanoate. Available from: [Link]
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"Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate" reaction scale-up problems
Welcome to the technical support guide for the synthesis and scale-up of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This valuable α-chloro-β-keto ester is a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. However, its preparation, particularly at scale, presents several challenges that require careful consideration and control.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to ensure your scale-up process is safe, efficient, and reproducible.
Section 1: Synthesis Overview and Critical Safety Considerations
The most common and industrially viable route to this compound is the direct α-chlorination of its precursor, Methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate), using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is frequently the reagent of choice due to its reactivity and atom economy.
General Reaction Scheme: (CH₃)₃C-CO-CH₂-COOCH₃ + SO₂Cl₂ → (CH₃)₃C-CO-CHCl-COOCH₃ + SO₂↑ + HCl↑
This reaction, while straightforward on paper, involves highly reactive and hazardous materials, making a thorough understanding of the process critical for safe scale-up.
Process Workflow Diagram
Caption: High-level workflow for the synthesis and purification of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the reaction scale-up in a question-and-answer format.
Q1: My reaction yield is low, and I observe a significant amount of unreacted starting material. What's going wrong?
A1: This is a common issue often traced back to two primary causes: reagent deactivation or insufficient reaction time/temperature.
-
Causality & Explanation: Sulfuryl chloride reacts violently with water, decomposing into corrosive hydrogen chloride and sulfuric acid.[1] If your solvent, starting material, or reactor atmosphere contains moisture, a portion of the SO₂Cl₂ will be consumed before it can chlorinate your β-keto ester. This leads to a stoichiometric imbalance and incomplete conversion.
-
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware and the reactor are rigorously dried. Use a high-purity, anhydrous grade of solvent and dry it further over molecular sieves if necessary. The starting ester should also be anhydrous.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This prevents atmospheric moisture from entering the system.[2]
-
Reagent Quality: Use a fresh, unopened bottle of sulfuryl chloride or one that has been stored properly under an inert atmosphere. The purity of older bottles can be compromised.
-
Temperature & Time: While the reaction is highly exothermic and requires initial cooling, allowing the temperature to remain too low for too long can slow the reaction rate. After the initial addition, let the reaction warm slowly to 10-15°C and monitor for completion by TLC or GC.
-
Q2: I'm observing a significant impurity with a higher molecular weight, which I suspect is the dichloro-byproduct. How can I prevent this?
A2: The formation of Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate is a classic sign of over-chlorination, typically caused by poor control over reagent addition and mixing at scale.
-
Causality & Explanation: The product, an α-chloro-β-keto ester, still possesses an acidic α-proton. If localized concentrations of sulfuryl chloride are high, a second chlorination can occur before the initial reagent has been fully dispersed and reacted. This problem is exacerbated at larger scales where efficient mixing is more challenging.
-
Troubleshooting Steps:
-
Controlled Addition: Do not add the sulfuryl chloride all at once. A slow, controlled addition via a syringe pump (lab scale) or a calibrated dosing pump (pilot scale) is mandatory.
-
Subsurface Addition: Introduce the reagent below the surface of the reaction mixture. This promotes rapid dispersion and prevents accumulation on the surface, which can lead to localized "hot spots" of high concentration.
-
Efficient Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) that provides vigorous mixing and a good vortex. The goal is to have the turnover time of the reactor contents be much faster than the rate of addition.
-
Stoichiometric Precision: Use precisely 1.0 equivalent of sulfuryl chloride. A slight under-charge (e.g., 0.98 eq) may be preferable to leave a small amount of starting material, which is often easier to separate during purification than the dichloro-byproduct.
-
Q3: During purification by vacuum distillation, my product is turning dark brown/black, and the yield is poor. What is causing this decomposition?
A3: This indicates thermal decomposition. α-chloro ketones can be thermally labile, and any residual acidity can catalyze degradation at the elevated temperatures required for distillation.[3]
-
Causality & Explanation: The combination of heat and trace amounts of HCl or sulfuric acid from the reaction can initiate decomposition pathways, leading to polymerization and charring. The longer the compound is exposed to high temperatures, the more significant this degradation becomes.
-
Troubleshooting Steps:
-
Thorough Neutralization: Before distillation, ensure the crude product is thoroughly washed with a mild base like a saturated sodium bicarbonate solution to remove all traces of acid. Follow this with a brine wash to aid phase separation and remove excess water.
-
High Vacuum: Use the best vacuum your system can achieve. A lower pressure reduces the boiling point, allowing the distillation to be performed at a lower, safer temperature.
-
Minimize Residence Time: Use a distillation setup that minimizes the time the material spends in the hot reboiler. For larger scales, a short-path distillation apparatus is ideal. Avoid leaving the product sitting in the hot pot for extended periods.
-
Temperature Control: Heat the distillation flask using a mantle with a temperature controller and stir bar to ensure even heating and prevent localized overheating.[3]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling sulfuryl chloride at an industrial scale? A1: Sulfuryl chloride is toxic, corrosive, and a lachrymator that reacts violently with water.[4] Key scale-up precautions include:
-
Closed Systems: All transfers should be conducted in a closed system to prevent exposure to vapors.
-
Material Compatibility: Use corrosion-resistant equipment (glass-lined steel, Hastelloy) and appropriate gasket materials (e.g., Teflon).
-
Ventilation and Scrubbing: The reaction releases HCl and SO₂ gas. The reactor must be vented to a caustic scrubber (e.g., containing NaOH solution) to neutralize these acidic off-gases.
-
Personal Protective Equipment (PPE): Personnel must wear chemical-resistant gloves, clothing, and full-face respirators with acid gas cartridges.[1][2]
Q2: What are the critical process parameters (CPPs) to monitor during this scale-up? A2: The most critical parameters are:
-
Temperature: The reaction is highly exothermic. Continuous temperature monitoring is essential to prevent a runaway reaction.
-
Reagent Addition Rate: This directly controls the rate of heat generation. A pre-defined, validated addition profile is crucial.
-
Agitator Speed/Power: Ensures efficient mixing to maintain homogenous temperature and reagent concentration.
-
Off-Gas Rate: Monitoring the flow of gas to the scrubber can serve as an indicator of the reaction rate.
Q3: Are there viable alternative chlorinating agents to sulfuryl chloride? A3: Yes, agents like N-chlorosuccinimide (NCS) can be used.[5]
-
NCS: Is a solid, making it easier to handle than SO₂Cl₂. Reactions are often less exothermic. However, it has a lower atom economy, and the succinimide byproduct must be removed, which can complicate the workup.
-
Hypervalent Iodine Reagents: These have been used for asymmetric chlorinations but are generally too expensive for large-scale production of a simple intermediate.[6][7] For bulk industrial synthesis, sulfuryl chloride often remains the most cost-effective option despite its handling challenges.
Section 4: Protocols and Data
Experimental Protocol: Scale-Up Workup and Purification
This protocol assumes a completed reaction at a 10 L scale.
-
Quenching: Prepare a separate vessel with a 10% solution of sodium bicarbonate (approx. 15 L). With vigorous stirring, slowly transfer the completed reaction mixture into the bicarbonate solution, ensuring the temperature of the quench vessel is maintained below 20°C using an ice bath. This step neutralizes HCl and unreacted SO₂Cl₂ and must be done carefully due to gas evolution (CO₂).
-
Phase Separation: Once the addition is complete and gas evolution has ceased, stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with 5 L of saturated sodium chloride (brine) solution to help remove residual water. Separate the layers.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Stir for 30-60 minutes, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the bulk solvent.
-
Vacuum Distillation: Transfer the crude oil to a suitable distillation apparatus. Introduce a magnetic stir bar and apply a high vacuum (<1 mmHg). Slowly heat the pot. Collect the product fraction at the appropriate temperature and pressure. For this compound, the boiling point will be significantly lower than the atmospheric boiling point.
Table 1: Comparison of Critical Process Parameters
| Parameter | Lab Scale (100 mL) | Pilot Scale (20 L) | Rationale for Change |
| SO₂Cl₂ Addition Time | 15-20 minutes | 2-3 hours | Slower addition is required to manage the exotherm due to the lower surface-area-to-volume ratio at scale. |
| Reaction Temperature | 0 to 5 °C | 0 to 10 °C | A slightly wider range may be acceptable at scale, provided the cooling system can handle the heat load. The key is preventing accumulation. |
| Agitation | Magnetic Stir Bar (700+ RPM) | Pitched-Blade Turbine (150-300 RPM) | Mechanical agitation is required for effective mixing in large vessels. RPM is lower, but tip speed and turnover are high. |
| Workup Quench | Add reaction to quench | Add reaction to quench | This order (adding acid to base) is maintained to control the quench exotherm and gas evolution. |
Section 5: Troubleshooting Workflow
Decision Tree for Low Yield Investigation
Caption: A logical decision tree for troubleshooting low product yield.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
- Yufeng. (2022, September 29). Everything about Sulfuryl Chloride.
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Sulfuryl Chloride.
- SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet.
- Scribd. (n.d.). Safety Data Sheet for Sulfuryl chloride.
- Gawroński, J., et al. (2018). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.
- PubMed. (n.d.). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane.
-
Stockhammer, L., et al. (2021). Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Crude Methyl 2-Chloro-3-Oxopentanoate by Distillation.
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- 7. epub.jku.at [epub.jku.at]
Technical Support Center: Analysis of Impurities in Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
Introduction: Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate (CAS 306935-33-1) is a key intermediate in complex organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals.[1][2] The purity of this α-chloro-β-keto ester is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and compromised final product safety and efficacy. This guide provides in-depth troubleshooting advice and validated protocols to assist researchers, scientists, and drug development professionals in identifying, quantifying, and controlling impurities during their work with this compound.
Part 1: Frequently Asked Questions - Potential Impurities & Their Origins
This section addresses the most common questions regarding the types of impurities encountered and their likely sources. Understanding the synthetic pathway is the first step in effective impurity profiling. The synthesis of α-chloroketones often involves the direct chlorination of a ketone or β-keto ester precursor.[3][4][5]
Q1: What are the most probable process-related impurities I should screen for?
A1: Process-related impurities are substances formed during the synthesis reaction or that originate from the starting materials. For this compound, the impurity profile is heavily dependent on the specific chlorinating agent and reaction conditions used.
-
Unreacted Starting Material: The most common impurity is the precursor, Methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate).[6][7] Its presence indicates an incomplete chlorination reaction.
-
Over-chlorinated Byproducts: Aggressive or poorly controlled chlorination can lead to the formation of Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate . This can be particularly problematic as its reactivity differs significantly from the target molecule.
-
Isomeric Impurities: Depending on the synthetic route, other isomers might form. For instance, if the synthesis starts from a precursor that is not exclusively the desired β-keto ester, other chlorinated species could arise.
-
Residual Reagents: Impurities can also stem from the reagents themselves, such as byproducts from sulfuryl chloride or N-chlorosuccinimide (NCS) if they are used as the chlorinating agent.[5]
Q2: What are the likely degradation products if my sample is old or has been improperly stored?
A2: Degradation impurities arise from the decomposition of the target molecule during storage or handling.
-
Hydrolysis Product: The ester and chloro- functionalities are susceptible to hydrolysis, especially in the presence of moisture or acidic/basic residues. The primary degradation product is 2-chloro-4,4-dimethyl-3-oxopentanoic acid . This acidic impurity can auto-catalyze further degradation.
-
Dehalogenation Product: Reductive dehalogenation can lead back to the starting material, Methyl 4,4-dimethyl-3-oxopentanoate, although this is less common under typical storage conditions.
Table 1: Summary of Potential Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| Methyl 4,4-dimethyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | Unreacted Starting Material |
| Methyl 2,2-dichloro-4,4-dimethyl-3-oxopentanoate | C₈H₁₂Cl₂O₃ | 227.09 | Over-chlorination Byproduct |
| 2-chloro-4,4-dimethyl-3-oxopentanoic acid | C₇H₁₁ClO₃ | 178.61 | Degradation (Hydrolysis) |
Part 2: Troubleshooting Guide - Analytical Techniques
Effective impurity analysis relies on robust chromatographic and spectroscopic methods. This section provides troubleshooting for common issues encountered during GC-MS, HPLC, and NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for analyzing volatile and thermally stable compounds like this compound.
A3: Peak tailing is typically a sign of unwanted interactions between your analyte and the GC system, often due to active sites.[8] This can compromise resolution and lead to inaccurate quantification.
-
Causality: The carbonyl groups in your analyte can form hydrogen bonds with active silanol groups (-Si-OH) present on the surface of an untreated injector liner or the front end of the GC column. This interaction slows the molecule's progress, causing the peak to tail.
-
Troubleshooting Steps:
-
Check the Injector Liner: The liner is the most common source of activity. Replace the current liner with a new, deactivated liner (e.g., Ultra Inert). Using a liner with glass wool can also help by trapping non-volatile residues and ensuring complete vaporization, but the wool itself must be properly deactivated.[8]
-
Column Conditioning: If the column has been exposed to oxygen at high temperatures, its stationary phase can degrade, creating active sites. Condition the column according to the manufacturer's instructions.
-
Column Clipping: The first few meters of the column can accumulate non-volatile residues and active sites. Carefully clip approximately 0.5 meters from the front of the column and reinstall it.[8]
-
Injection Temperature: An injection temperature that is too low may cause incomplete vaporization, while one that is too high can cause analyte degradation. Optimize the injector temperature, starting around 250 °C.
-
graph TD { A[Start: Peak Tailing Observed] --> B{Is the injector liner new and deactivated?}; B -->|No| C[Replace with a new, deactivated liner]; C --> D{Problem Solved?}; B -->|Yes| E{Has the column been recently clipped?}; E -->|No| F[Clip 0.5m from column inlet]; F --> D; E -->|Yes| G{Is the injection temperature optimized?}; G -->|No| H[Optimize injection temperature]; H --> D; G -->|Yes| I[Consider sample matrix effects or column degradation]; I --> J[Replace GC column]; J --> D; D -->|Yes| K[End: Good Peak Shape]; D -->|No| I;
}
Caption: A systematic workflow for identifying an unknown impurity.
References
-
Phenomenex. GC Troubleshooting Guide. Available from: [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting. Available from: [Link]
-
Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Available from: [Link]
-
Sharp, B. (2023). Troubleshooting Common HPLC Issues. Labcompare. Available from: [Link]
-
AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. Separation Science. Available from: [Link]
-
PubChem. Methyl 2-chloro-3-oxopentanoate. National Center for Biotechnology Information. Available from: [Link]
-
Matrix Fine Chemicals. This compound. Available from: [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Available from: [Link]
-
Scribd. GC Troubleshooting Guide. Available from: [Link]
-
ChemSynthesis. methyl 2-methyl-3-oxopentanoate. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
PubChem. 2-Chloro-4-methyl-3-oxopentanoic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN1466561A - Process for the preparation of a chloroketones.
-
Ferreira, M. et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. Available from: [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]
-
PubChem. Methyl 2-methyl-3-oxopentanoate. National Center for Biotechnology Information. Available from: [Link]
-
De, S. K. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(ix), 34-38. Available from: [Link]
- Google Patents. US6593138B1 - Method of analysis of aldehyde and ketone by mass spectrometry.
-
Organic Syntheses. methyl 3-methyl-2-furoate. Available from: [Link]
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- 8. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a halogenated β-keto ester of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction based on established spectroscopic principles and offers a comparative analysis with structurally related analogs.
Introduction to the Spectroscopic Challenge
This compound presents a unique set of spectroscopic features due to the presence of several key functional groups: a methyl ester, an α-chloro ketone, and a bulky tert-butyl group. The electron-withdrawing effects of the chlorine atom and the two carbonyl groups are expected to significantly influence the chemical shifts of adjacent protons and carbons, making a thorough NMR analysis essential for its characterization.
Predicted NMR Spectra of this compound
Based on established increments and the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃).
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.20 | Singlet | 1H | H-2 | The methine proton at the α-position to both the ester and the ketone, and directly attached to the electron-withdrawing chlorine atom, is expected to be significantly deshielded. |
| ~3.80 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected to appear in this typical region. |
| ~1.35 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, shifted slightly downfield due to the adjacent carbonyl group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202 | C-3 (Ketone C=O) | The carbonyl carbon of the ketone is expected to be significantly downfield. |
| ~165 | C-1 (Ester C=O) | The carbonyl carbon of the ester will appear at a slightly higher field than the ketone carbonyl. |
| ~65 | C-2 | The carbon bearing the chlorine atom will be deshielded. |
| ~53 | -OCH₃ | The methyl carbon of the ester group. |
| ~44 | C-4 | The quaternary carbon of the tert-butyl group. |
| ~26 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Visualizing the Structure and Assignments
To aid in the understanding of the predicted assignments, the following molecular structure and a conceptual workflow for its analysis are provided.
Caption: Recommended workflow for the comprehensive NMR analysis of this compound.
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a clear-cut process when a systematic approach is employed. The predicted ¹H and ¹³C NMR spectra, characterized by distinct singlets for the methine, methyl ester, and tert-butyl protons, provide a strong basis for its identification. Comparative analysis with non-chlorinated and less-substituted analogs further solidifies the predicted chemical shifts. For definitive structural confirmation, a suite of 2D NMR experiments, particularly HSQC and HMBC, is indispensable. The protocols outlined in this guide are designed to yield high-quality, unambiguous data, ensuring the scientific integrity of the structural assignment for this and other related α-haloketones.
References
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PubChem - this compound: National Center for Biotechnology Information. PubChem Compound Summary for CID 2779362. [Link]
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PubChem - Methyl 2-chloro-3-oxopentanoate: National Center for Biotechnology Information. PubChem Compound Summary for CID 545096. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515. [Link]
-
Spectroscopy of Aldehydes and Ketones: LibreTexts. A general overview of the spectroscopic properties of ketones. [Link]
A Comparative Guide to the Infrared Spectroscopy of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
This guide provides an in-depth analysis of the infrared (IR) spectrum of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a multifunctional organic compound. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of its IR spectral analysis. We will dissect the expected vibrational frequencies, compare them with analogous compounds, and provide detailed experimental protocols for acquiring high-quality spectra.
Introduction: The Molecular Blueprint in Vibrations
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups and overall structure.
This compound presents an interesting case for IR analysis due to its combination of several key functional groups within a single structure: a methyl ester, an α-chloro ketone, and a sterically bulky tert-butyl group. Understanding the interplay of these groups and their distinct contributions to the IR spectrum is crucial for its characterization and for quality control in synthetic processes.
This guide will serve as a comprehensive reference, enabling researchers to confidently identify and analyze this compound and similar molecules.
Structural and Spectral Deconstruction
The structure of this compound is depicted below. Its IR spectrum is a composite of the vibrational modes of its constituent parts.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predicted Infrared Absorption Profile
Based on established correlation tables, we can predict the characteristic IR absorption bands for this compound.
Carbonyl (C=O) Stretching Vibrations
This molecule possesses two carbonyl groups: a ketone and an ester. Their absorption frequencies are influenced by their chemical environment.
-
Ester C=O Stretch: Aliphatic methyl esters typically exhibit a strong C=O stretching absorption in the range of 1750-1735 cm⁻¹[1].
-
Ketone C=O Stretch: The C=O stretching frequency of saturated aliphatic ketones is generally found around 1715 cm⁻¹[2]. However, the presence of an electronegative chlorine atom on the α-carbon (the carbon adjacent to the carbonyl) induces a positive inductive effect, which strengthens the C=O double bond and shifts the absorption to a higher wavenumber. This "field effect" typically shifts the peak by +20 to +30 cm⁻¹, placing the expected absorption for the α-chloro ketone in the 1735-1745 cm⁻¹ region.
Given the electronic effects, we anticipate two distinct, strong C=O stretching bands, likely overlapping, in the 1735-1750 cm⁻¹ region.
C-H Stretching and Bending Vibrations
-
sp³ C-H Stretching: The various methyl and methine groups will result in multiple C-H stretching absorptions in the 3000-2850 cm⁻¹ range[1].
-
tert-Butyl Group: The tert-butyl group has characteristic bending vibrations. A strong, symmetric deformation is often seen around 1370-1365 cm⁻¹, and an asymmetric deformation appears near 1395-1390 cm⁻¹. The symmetric bend is often a sharp doublet in compounds with a gem-dimethyl group.
-
Methyl Group Bending: The methyl group of the ester will also contribute to C-H bending absorptions in the 1470-1450 cm⁻¹ (asymmetric) and 1370-1350 cm⁻¹ (symmetric) regions[1].
C-O Stretching Vibrations
The ester functional group will produce two distinct C-O stretching bands:
-
Asymmetric C-O-C Stretch: A strong band is expected between 1300-1150 cm⁻¹[1].
-
Symmetric O-C-C Stretch: A weaker band is typically observed between 1100-1000 cm⁻¹.
C-Cl Stretching Vibration
The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 850-550 cm⁻¹[1]. This absorption is often of medium to strong intensity.
Comparative Spectral Analysis
To provide a practical context for our predictions, we will compare the expected spectrum of this compound with the experimental spectra of structurally related compounds.
| Compound | Structure | Key Functional Group(s) | Characteristic IR Absorptions (cm⁻¹) |
| Methyl Acetate | CH₃COOCH₃ | Methyl Ester | C=O Stretch: ~1740, C-O Stretch: ~1240 |
| Pinacolone | (CH₃)₃CCOCH₃ | Ketone, tert-Butyl | C=O Stretch: ~1715, C-H Bending (tert-Butyl): ~1365 (doublet) |
| Chloroacetone | CH₃COCH₂Cl | α-chloro Ketone | C=O Stretch: ~1725-1745 |
| Methyl Pivalate | (CH₃)₃CCOOCH₃ | Methyl Ester, tert-Butyl | C=O Stretch: ~1735, C-H Bending (tert-Butyl): ~1365 |
| This compound | (CH₃)₃CCOCH(Cl)COOCH₃ | Methyl Ester, α-chloro Ketone, tert-Butyl | Predicted: C=O Stretches: ~1735-1750 (two bands), C-H Bending (tert-Butyl): ~1365, C-O Stretch: ~1250, C-Cl Stretch: ~850-550 |
Data for comparative compounds sourced from publicly available spectral databases.
This comparison highlights how the combination of functional groups in the target molecule will lead to a more complex spectrum. The presence of two carbonyl absorptions at higher wavenumbers and the characteristic tert-butyl bending vibrations will be key identifiers.
Experimental Protocols
Acquiring a high-quality IR spectrum requires proper sample preparation and instrument operation. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method.
ATR-FTIR Spectroscopy of a Liquid Sample
This protocol is a self-validating system, ensuring reliable and reproducible results.
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance spectrum.
-
Data Processing: Perform any necessary data processing, such as baseline correction or normalization, using the spectrometer's software.
-
Post-Analysis Cleanup: Immediately after the measurement, clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.
Causality in Experimental Choices:
-
Why ATR? ATR is chosen for its simplicity and minimal sample preparation. It is ideal for liquid samples and avoids the need for traditional liquid cells and IR-transparent salt plates, which can be fragile and difficult to clean.[3][4][5]
-
Why a Background Scan? The background scan is essential for removing spectral contributions from the environment and the instrument, ensuring that the final spectrum is solely representative of the sample.
-
Why Isopropanol for Cleaning? Isopropanol is a good general-purpose solvent for cleaning organic residues and evaporates quickly without leaving a film on the ATR crystal.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with distinct absorption bands corresponding to its methyl ester, α-chloro ketone, and tert-butyl functionalities. The key diagnostic region will be the carbonyl stretching frequencies between 1735-1750 cm⁻¹, where two overlapping bands are expected. By comparing this predicted spectrum with those of simpler, related molecules, researchers can build a confident and accurate interpretation of their experimental data. The provided ATR-FTIR protocol offers a reliable and efficient method for obtaining high-quality spectra for this and similar liquid organic compounds.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 12). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Michigan State University. (n.d.). IR: ketones. Retrieved from [Link]
-
PubChem. (n.d.). Methyl acetate. Retrieved from [Link]
-
IvyPanda. (2024, July 6). Pinacol Rearrangement: Chemical Lab Experiment Report. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetone. Retrieved from [Link]
-
PubChem. (n.d.). Methyl pivalate. Retrieved from [Link]
Sources
A Comparative Guide to Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate and other α-Chloro-β-keto Esters for Synthetic Chemistry
In the landscape of synthetic organic chemistry, α-chloro-β-keto esters stand as versatile and highly reactive intermediates, pivotal in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of a particularly noteworthy member of this class, Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, with other commonly utilized α-chloro-β-keto esters. We will delve into aspects of synthesis, reactivity, stability, and applications, supported by mechanistic insights and experimental considerations to empower researchers in making informed decisions for their synthetic strategies.
Introduction to α-Chloro-β-keto Esters: A Profile of Reactivity
α-Chloro-β-keto esters are characterized by a unique arrangement of functional groups: a ketone and an ester separated by a carbon bearing a chlorine atom. This trifecta of functionalities imbues these molecules with a rich and varied chemical reactivity, making them valuable synthons for a multitude of transformations.
The primary loci of reactivity in an α-chloro-β-keto ester are:
-
The electrophilic α-carbon: The presence of two electron-withdrawing carbonyl groups enhances the electrophilicity of the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack.
-
The enolizable β-keto ester moiety: The protons on the carbon adjacent to the two carbonyl groups are acidic, allowing for the formation of enolates which can then participate in a variety of reactions.
-
The carbonyl carbons: Both the ketone and ester carbonyls can act as electrophiles.
This inherent reactivity allows for their participation in a wide array of synthetic transformations, including nucleophilic substitutions, Favorskii rearrangements, and the synthesis of various heterocyclic systems.
Synthesis of α-Chloro-β-keto Esters
The synthesis of α-chloro-β-keto esters is typically achieved through the direct chlorination of the parent β-keto ester.
General Synthesis Protocol: α-Chlorination of β-Keto Esters
A common method for the synthesis of α-chloro-β-keto esters involves the treatment of a β-keto ester with a chlorinating agent.
Workflow for the Synthesis of α-Chloro-β-keto Esters
Caption: Generalized mechanism of the Favorskii rearrangement of an α-chloro-β-keto ester.
In the context of this compound, the Favorskii rearrangement would be expected to proceed, but the steric bulk of the tert-butyl group could influence the rate and regioselectivity of the ring opening of the cyclopropanone intermediate. Unfortunately, direct comparative yield data for this specific substrate versus less hindered analogues in the Favorskii rearrangement is not available in the surveyed literature.
α-Chloro-β-keto esters are valuable precursors for the synthesis of substituted furans. A common method involves the reaction with a β-dicarbonyl compound or an enolate.
Experimental Protocol: Synthesis of a Substituted Furan
-
Materials: this compound, Acetylacetone, Potassium Carbonate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 equiv.) and potassium carbonate (1.2 equiv.) in ethanol.
-
To this solution, add this compound (1.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography to afford the desired substituted furan.
-
While a detailed side-by-side comparison is lacking, the steric hindrance of the tert-butyl group in this compound might necessitate longer reaction times or higher temperatures compared to less hindered analogues like ethyl 2-chloroacetoacetate. However, it could also potentially lead to different regiochemical outcomes in reactions with unsymmetrical dicarbonyl compounds.
The α-chloro position is susceptible to nucleophilic substitution. A wide range of nucleophiles, including amines, thiols, and azides, can displace the chloride.
General Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution on α-chloro-β-keto esters.
For this compound, the steric hindrance of the tert-butyl group would likely decrease the rate of SN2 reactions at the α-carbon. This could be advantageous in situations where competing reactions at the carbonyl carbons are desired. Conversely, for reactions where substitution at the α-carbon is the goal, longer reaction times or more forcing conditions may be necessary compared to reactions with methyl 2-chloro-3-oxobutanoate.
Applications in Drug Development and Medicinal Chemistry
α-Chloro-β-keto esters are important building blocks in the synthesis of pharmaceuticals due to their ability to be converted into a variety of heterocyclic and other complex structures. While specific examples detailing the use of this compound in drug synthesis are not prevalent in the literature, its potential is significant. The introduction of a tert-butyl group can be a desirable feature in drug candidates, as it can increase metabolic stability and lipophilicity.
Conclusion and Future Outlook
This compound presents a unique profile among α-chloro-β-keto esters, primarily due to the steric influence of its tert-butyl group. This feature likely enhances its thermal stability, a practical advantage for storage and handling. In terms of reactivity, the steric hindrance can be a double-edged sword: it may decrease reaction rates in some cases but could offer improved selectivity in others.
A significant gap in the current body of scientific literature is the lack of direct, quantitative comparisons of this compound with other α-chloro-β-keto esters under standardized conditions. Such studies would be invaluable for elucidating the precise impact of the tert-butyl group on reaction kinetics and product distributions.
For researchers and drug development professionals, the choice of α-chloro-β-keto ester will depend on the specific synthetic challenge. For reactions where high stability is paramount and steric hindrance can be leveraged for selectivity, this compound is a compelling choice. For applications requiring rapid reactivity, less hindered analogues may be more suitable. Future research focusing on direct comparative studies will undoubtedly provide a clearer roadmap for the strategic application of this versatile class of reagents.
References
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Al-Zaydi, K. M. Molecules2009 , 14(12), 5207-5289. [Link]
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Favorskii Rearrangement. Wikipedia. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
This compound. PubChem. [Link]
-
Methyl 2-chloro-3-oxobutanoate. PubChem. [Link]
-
Ethyl 2-chloroacetoacetate. PubChem. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Darzens Condensation. Organic Chemistry Portal. [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]
-
Methyl 2-chloro-3-oxopentanoate. PubChem. [Link]
A Comparative Guide to the Reactivity of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate and its Isomers
This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate and its key positional isomer, Methyl 4-chloro-2,2-dimethyl-3-oxopentanoate. As valuable intermediates in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and agrochemicals, a thorough understanding of their reactivity profiles is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and chemical behavior, supported by established chemical principles and relevant experimental contexts.
Introduction: A Tale of Two Isomers
The isomeric pair, this compound (Isomer A) and Methyl 4-chloro-2,2-dimethyl-3-oxopentanoate (Isomer B), both belong to the class of α-chloro-β-keto esters. However, the strategic placement of the chloro and gem-dimethyl groups imparts distinct electronic and steric characteristics, leading to significant divergence in their chemical reactivity.
Isomer A: this compound
-
Structure: Features a chlorine atom at the α-position to the ester and a bulky tert-butyl group adjacent to the ketone. This arrangement presents significant steric hindrance around the α-carbon.
Isomer B: Methyl 4-chloro-2,2-dimethyl-3-oxopentanoate
-
Structure: Possesses a chlorine atom at a carbon flanked by the ketone and a gem-dimethyl group. The steric bulk is concentrated at the α-position to the ketone.
This guide will dissect the reactivity of these isomers with respect to three fundamental transformations: enolate formation, nucleophilic substitution, and the Favorskii rearrangement.
Enolate Formation and Acidity
The acidity of the α-hydrogens in β-dicarbonyl compounds is a cornerstone of their chemistry, governing their utility as nucleophiles in a myriad of C-C bond-forming reactions.[1]
Isomer A: The α-proton at the C2 position is flanked by both the ester and ketone carbonyl groups, which effectively stabilize the resulting enolate through resonance. However, the presence of the adjacent bulky tert-butyl group at C4 introduces significant steric hindrance, which can influence the approach of a base for deprotonation.
Isomer B: This isomer lacks a proton between the two carbonyl groups. The acidic protons are located at the C5 position (α to the ketone). The acidity of these protons is primarily influenced by the ketone and the inductive effect of the chlorine at C4.
Comparative Analysis:
| Isomer | Position of Acidic Proton | Key Influencing Factors on Acidity | Expected Relative Acidity |
| A | C2 | Resonance stabilization by two carbonyls; Steric hindrance from t-butyl group | High |
| B | C5 | Resonance stabilization by one ketone; Inductive effect of chlorine | Moderate |
Isomer A is expected to be more acidic due to the dual activation by both carbonyl groups. However, the rate of deprotonation might be slower compared to less hindered β-keto esters due to the steric shield provided by the tert-butyl group. For Isomer B, the acidity of the C5 protons is comparable to that of a typical ketone, slightly enhanced by the electron-withdrawing chlorine atom.
Nucleophilic Substitution at the Halogenated Carbon
The susceptibility of the C-Cl bond to nucleophilic attack is another critical aspect of the reactivity of these isomers.
Isomer A: The chlorine atom is at a secondary carbon (C2). Direct SN2 displacement at this position is severely hindered by the adjacent bulky tert-butyl group, a phenomenon well-documented for neopentyl-like systems which are notoriously slow to react via SN2 mechanisms.[2]
Isomer B: The chlorine is at a tertiary carbon (C4). SN2 reactions are generally disfavored at tertiary centers due to steric hindrance. SN1 reactions might be possible if a stable carbocation can be formed, but the proximity of the electron-withdrawing carbonyl group would destabilize an adjacent positive charge.
Comparative Analysis:
| Isomer | Nature of Halogenated Carbon | Dominant Reaction Pathway | Expected Reactivity |
| A | Secondary (neopentyl-like) | SN2 (highly hindered) | Very Low |
| B | Tertiary | SN1 (destabilized carbocation) / SN2 (hindered) | Very Low |
Both isomers are expected to be poor substrates for direct nucleophilic substitution at the chlorinated carbon under standard SN1 or SN2 conditions. Alternative pathways, such as the Favorskii rearrangement, are therefore more likely to be observed.
The Favorskii Rearrangement: A Mechanistic Divergence
The Favorskii rearrangement is a hallmark reaction of α-halo ketones in the presence of a base, proceeding through a cyclopropanone intermediate to yield carboxylic acid derivatives.[3][4] The structure of the starting α-halo ketone significantly influences the feasibility and outcome of this rearrangement.[5][6]
Isomer A: this compound
For Isomer A, the Favorskii rearrangement is a highly probable reaction pathway. The presence of an enolizable proton at the α'-position (C2) allows for the formation of an enolate, which can then undergo intramolecular cyclization to form a highly strained cyclopropanone intermediate.
Caption: Quasi-Favorskii rearrangement pathway for Isomer B.
The steric hindrance at C2 due to the gem-dimethyl group will play a crucial role in the energetics of the transition state for this rearrangement.
Experimental Protocols
The following are generalized protocols for key reactions involving α-chloro-β-keto esters. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Base-Mediated Alkylation of a β-Keto Ester
This protocol describes a general procedure for the C-alkylation of a β-keto ester enolate. [7][8] Materials:
-
β-Keto ester (1.0 equiv)
-
Anhydrous potassium carbonate (1.5 equiv)
-
Alkyl halide (1.2 equiv)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-keto ester, anhydrous potassium carbonate, and the phase-transfer catalyst.
-
Add anhydrous toluene to the flask.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add the alkyl halide to the reaction mixture.
-
Continue stirring at room temperature or heat as necessary, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Favorskii Rearrangement of an α-Chloro-β-Keto Ester
This protocol provides a general method for the Favorskii rearrangement using sodium methoxide. [9] Materials:
-
α-Chloro-β-keto ester (1.0 equiv)
-
Sodium metal (2.2 equiv)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
In a flame-dried flask under an inert atmosphere, carefully add sodium metal to anhydrous methanol at 0 °C to generate a solution of sodium methoxide.
-
In a separate flask, dissolve the α-chloro-β-keto ester in anhydrous diethyl ether.
-
Transfer the solution of the α-chloro-β-keto ester to the freshly prepared sodium methoxide solution at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 55 °C) for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The reactivity of this compound (Isomer A) and Methyl 4-chloro-2,2-dimethyl-3-oxopentanoate (Isomer B) is a compelling case study in the profound influence of isomeric structure on chemical behavior.
-
Isomer A is primed for reactions proceeding through its highly stabilized enolate, with the Favorskii rearrangement being a particularly favored pathway. Its reactivity in direct nucleophilic substitution is significantly attenuated by the steric bulk of the neighboring tert-butyl group.
-
Isomer B , lacking an enolizable proton between the carbonyls, is precluded from the standard Favorskii rearrangement. Its reactivity is likely to be dominated by the quasi-Favorskii pathway or other reactions that do not require α'-enolization. Direct nucleophilic substitution is also expected to be slow due to the tertiary nature of the chlorinated carbon.
This comparative guide underscores the necessity for a nuanced, structure-based approach to predicting and harnessing the reactivity of complex organic molecules. For professionals in drug discovery and process development, such an understanding is critical for the rational design of synthetic routes and the anticipation of potential side reactions.
References
-
Rappe, C.; Knutsson, L.; Turro, N. J.; Gagosian, R. B. Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. J. Am. Chem. Soc.1970 , 92 (7), 2032–2038. [Link]
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Sommer, T.; Rzepa, H. S. The Mechanism of the Rappe Rearrangement─A Stereochemical Investigation Using Density Functional Theory. J. Org. Chem.2025 , 90 (15), 10635–10642. [Link]
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NROChemistry. Favorskii Rearrangement. [Link]
-
Rappe, C.; Knutsson, L. Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. ResearchGate. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
ResearchGate. (PDF) Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. [Link]
-
Professor Dave Explains. Favorskii Rearrangement. YouTube. [Link]
-
Archambeau, A.; et al. A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. J. Org. Chem.2007 , 72 (20), 7546–7555. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Journal of the Chemical Society, Chemical Communications. Alkylation of β-keto-ester dianions with α-chloroethers. [Link]
-
ScienceMadness. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
Park, H. G.; et al. Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. J. Org. Chem.2004 , 69 (10), 3542–3545. [Link]
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Scribd. Favorskii Rearrangement Guide | PDF. [Link]
- Google Patents.
-
Organic & Biomolecular Chemistry. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]
-
Pure Chemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]
-
The Journal of Organic Chemistry. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]
-
PubMed. Catalytic asymmetric chloroamination reaction of α,β-unsaturated γ-keto esters and chalcones. [Link]
-
Organic Chemistry Portal. Esters to Ketones, Part 2: Ionic Enolates. YouTube. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Royal Society of Chemistry. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]
-
LookChem. ethyl 4-methyl-3-oxopentanoate. [Link]
-
PubChem. Methyl 2-chloro-3-oxopentanoate. [Link]
-
PubChem. Methyl 2,4-dimethyl-3-oxopentanoate. [Link]
-
ResearchGate. Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. [Link]
-
National Institutes of Health. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
YouTube. formation of enolates from esters and other acid derivatives. [Link]
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UCLA Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. [Link]
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ResearchGate. Nucleophilic substitution reactions of ?-chloroacetanilides with benzylamines in dimethyl sulfoxide. [Link]
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Socratic. Draw the Major Organic Substitution Products of 2,2-dimethyl-3-chloropentane and ethanol? [Link]
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A Comparative Guide to the Synthetic Utility of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
For researchers and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and novelty of synthetic routes. Among the versatile class of α-halo-β-keto esters, Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate stands out due to its unique structural features. This guide provides an in-depth comparison of this reagent with common alternatives, supported by experimental context and data to inform practical application in the laboratory.
Introduction to this compound
This compound, with CAS Number 306935-33-1, is a specialized α-chloro-β-keto ester.[1][2][3] Its structure is characterized by a sterically demanding tert-butyl group adjacent to the ketone, a reactive electrophilic carbon at the α-position bearing a chlorine atom, and a methyl ester functionality. These features dictate its reactivity and make it a valuable, albeit specific, tool in organic synthesis, particularly in the construction of complex heterocyclic systems.
Molecular Structure and Reactive Sites
The inherent reactivity of this intermediate is governed by several key positions, making it a versatile synthon for various carbon-carbon and carbon-heteroatom bond formations.
Caption: Key reactive sites and influential groups on this compound.
Core Application: Heterocycle Synthesis via Hantzsch Condensation
A primary application for α-haloketones is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, a scaffold present in numerous pharmaceuticals.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5][6]
The choice of the halogenated intermediate is paramount, as it directly influences reaction rates, yields, and required conditions. Generally, the reactivity of the C-X bond follows the order I > Br > Cl, making α-chloroketones the least reactive but often more stable and cost-effective starting materials.[4]
To objectively assess the efficacy of this compound, we compare it to two common alternatives in the context of a model Hantzsch thiazole synthesis with thiourea.
-
Alternative 1: Methyl 2-chloro-3-oxobutanoate (Methyl Acetoacetate, chlorinated) : A less sterically hindered, classic α-chloro-β-keto ester.
-
Alternative 2: 3-Chloro-2,4-pentanedione : An α-chloro-β-diketone, which offers different reactivity due to the presence of two ketone functionalities.
| Parameter | This compound | Methyl 2-chloro-3-oxobutanoate | 3-Chloro-2,4-pentanedione |
| Relative Reactivity | Low to Moderate | Moderate | High |
| Steric Hindrance | High (tert-butyl group) | Low | Low |
| Typical Conditions | Elevated temperature (e.g., reflux in ethanol) | Room temp to moderate heat | Often proceeds readily at room temp |
| Potential Side Reactions | Lower due to steric shielding | Potential for competing reactions | Higher potential for side products |
| Selectivity | Potentially higher regioselectivity | Lower | Moderate |
| Availability/Cost | Specialized/Higher Cost | Widely available/Low Cost | Readily available/Low Cost |
The significant steric bulk of the tert-butyl group in this compound is a double-edged sword.
-
Reduced Reactivity : The bulky group shields the electrophilic ketone carbonyl from nucleophilic attack. This steric hindrance necessitates more forcing reaction conditions (higher temperatures, longer reaction times) compared to less hindered analogues like methyl 2-chloro-3-oxobutanoate.
-
Enhanced Selectivity : The same steric hindrance can be advantageous in complex syntheses. It can prevent undesired side reactions at the ketone, directing the nucleophile (e.g., the sulfur of thiourea) to attack the less hindered α-carbon in the initial SN2 step, potentially leading to a cleaner reaction profile and higher yield of the desired regioisomer.
The α-chloro-β-diketone (3-chloro-2,4-pentanedione) is generally more reactive due to the increased acidity of the α-proton and the activation provided by two adjacent carbonyl groups.[7]
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism involves an initial nucleophilic attack followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[5][8]
Caption: Generalized mechanism for the Hantzsch thiazole synthesis.
Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following provides a detailed, representative methodology for synthesizing a thiazole derivative, which can be adapted for the specific intermediates discussed.
This protocol, adapted from established procedures for Hantzsch synthesis, serves as a robust template.[4][6][8] When substituting with an α-chloroketone like this compound, an increase in reaction time and/or temperature is the critical modification required.
Materials:
-
α-Haloketone (e.g., 2-Bromoacetophenone, 5.0 mmol)
-
Thiourea (7.5 mmol)
-
Ethanol or Methanol (5 mL)[4]
-
5% Sodium Carbonate Solution (20 mL)[8]
Procedure:
-
In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and thiourea (7.5 mmol).
-
Add the alcohol solvent (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring. For α-bromoketones, 100°C for 30 minutes is often sufficient.[4] For α-chloroketones, refluxing for several hours may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution to neutralize the hydrohalic acid byproduct and precipitate the neutral product.[8]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Air dry the collected solid to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Hantzsch thiazole synthesis experiment.[5]
Application in Imidazole Synthesis
Beyond thiazoles, α-haloketones are precursors for other important heterocycles like imidazoles. The synthesis of N-substituted imidazoles often involves the reaction of an imidazole nucleus with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate.[9][10]
While less common, one could envision using this compound in a similar fashion. The bulky tert-butyl group would likely slow the rate of N-alkylation significantly. However, this could be exploited in scenarios requiring selective alkylation in multifunctional substrates where a less reactive alkylating agent is desired to prevent side reactions.
Conclusion and Recommendations
This compound is a highly specialized synthetic intermediate whose efficacy is dictated by its significant steric profile.
Choose this compound when:
-
High regioselectivity is critical: The steric bulk can effectively block alternative reaction pathways.
-
A less reactive α-chloroketone is required to control a reaction sequence with multiple electrophilic sites.
-
The final product requires the bulky tert-butyl group as a key structural feature.
Opt for simpler alternatives (e.g., Methyl 2-chloro-3-oxobutanoate) when:
-
Rapid reaction kinetics and milder conditions are a priority.
-
Cost and availability are major constraints.
-
Steric hindrance is not required for selectivity.
Ultimately, the choice of intermediate depends on a careful analysis of the specific synthetic challenge. While not a universal reagent, this compound offers a unique reactivity profile that provides a powerful solution for specific, complex synthetic problems encountered in modern drug discovery and development.
References
- BenchChem. A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.
- BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
- Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. YouTube; 2020.
- Department of Chemistry, New Arts, Commerce and Science College. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
- Chem Help ASAP. Hantzsch Thiazole Synthesis.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
- MDPI. Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups.
- BLDpharm. This compound.
- ChemicalBook. This compound | 306935-33-1.
- Matrix Fine Chemicals. This compound | CAS 306935-33-1.
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- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Alternatives for Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate in Heterocyclic Synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic scaffolds is a cornerstone of discovery. Versatile building blocks that enable the rapid construction of diverse molecular architectures are, therefore, of paramount importance. One such reagent is Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate , a functionalized α-chloro-β-keto ester. Its dual electrophilic nature makes it a potent precursor for a variety of heterocyclic systems. However, its commercial availability, cost, and the potential for more efficient or greener synthetic routes necessitate a thorough evaluation of viable alternatives.
This guide provides an in-depth comparison of alternative reagents and methodologies, grounded in experimental data and established chemical principles. We will explore the reactivity of the target molecule, compare its performance with readily available substitutes, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
Understanding the Core Reagent: this compound
This compound (CAS 306935-33-1) belongs to the class of α-halo-β-keto esters.[1] Its reactivity is dominated by two key features: the electrophilic α-carbon, activated by the adjacent carbonyl group, and the 1,3-dicarbonyl moiety, which is a classic precursor for many condensation reactions.[2][3]
The primary utility of this reagent lies in its ability to act as a bifunctional electrophile, making it an ideal synthon for constructing five- and six-membered heterocycles. For instance, in the synthesis of pyrazoles, it can react with hydrazine derivatives, and for pyrimidines, with amidines or ureas.[4][5] The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the two carbonyl groups provide the necessary electrophilic sites for cyclocondensation.
The synthesis of this specific reagent is not widely documented in readily accessible literature, but a common method for the α-chlorination of β-keto esters is the use of reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[2][6] A plausible synthetic route would, therefore, be the direct chlorination of the commercially available and more affordable precursor, Methyl 4,4-dimethyl-3-oxopentanoate (also known as methyl pivaloylacetate).
Caption: Proposed synthesis of the target reagent.
Comparative Analysis of Alternative Reagents
The choice of a synthetic building block is often a balance of reactivity, cost, safety, and availability. Here, we compare this compound with several classes of alternatives.
The Unhalogenated Precursor: Methyl 4,4-dimethyl-3-oxopentanoate
The most direct alternative is the non-halogenated parent compound, Methyl 4,4-dimethyl-3-oxopentanoate (Methyl pivaloylacetate). This β-keto ester is a widely available and significantly more affordable starting material.[7][8]
Performance Comparison:
| Feature | This compound | Methyl 4,4-dimethyl-3-oxopentanoate |
| Reactivity | High; two electrophilic sites (α-C and C=O) | Moderate; one primary electrophilic site (C=O) |
| Primary Use | Direct synthesis of complex heterocycles | Precursor for halogenated analogs; synthesis of simpler heterocycles |
| Cost | High (specialty chemical)[9] | Low (commodity chemical)[8] |
| Availability | Limited suppliers[1][5][9][10] | Widely available from major suppliers[7][8] |
| Safety | Likely irritant and harmful (typical for α-haloketones) | Irritant to skin and eyes[11] |
Experimental Insight:
While the chloro-ester allows for a direct route, using methyl pivaloylacetate often provides a more flexible and cost-effective approach. For many common heterocyclic syntheses, such as the Knorr pyrazole synthesis, the α-halogen is not a prerequisite.[4] The condensation with hydrazine proceeds efficiently with the unhalogenated β-keto ester.
Variation of the α-Halogen: Bromo- and Iodo- Analogs
The reactivity of α-haloketones is significantly influenced by the nature of the halogen, following the general trend of leaving group ability: I > Br > Cl > F.[12]
-
α-Bromo-β-keto esters: These are generally more reactive than their chloro- counterparts, which can lead to faster reaction times or the ability to use milder conditions. However, they are also typically more expensive and may have lower stability.
-
α-Iodo-β-keto esters: These are the most reactive in this series but are often less stable and significantly more expensive. Their use is generally reserved for cases where the chloro- or bromo-analogs are not sufficiently reactive.
Causality Behind Experimental Choices: The choice between chloro, bromo, or iodo analogs is a trade-off between reactivity and stability/cost. For most standard applications, the α-chloro derivative provides a good balance. If a particular nucleophile is weak or sterically hindered, switching to the more reactive α-bromo analog may be beneficial to increase the reaction rate and yield.
Structurally Diverse 1,3-Dicarbonyl Compounds
The 1,3-dicarbonyl motif is the key functional group for many cyclocondensation reactions. Therefore, a wide range of other 1,3-dicarbonyl compounds can be considered as alternatives.
-
Other β-Keto Esters: Esters with different alkyl groups (e.g., ethyl, tert-butyl) can be used. The steric and electronic properties of the ester group can influence reactivity and solubility.
-
1,3-Diketones: These are also excellent precursors for heterocycles like pyrazoles.[13] The reaction with hydrazines can, however, lead to issues with regioselectivity if the diketone is unsymmetrical.
-
β-Keto Amides: These can be used to synthesize aminopyrazoles or other related heterocycles.
Caption: Classes of alternatives to the target reagent.
Experimental Protocols
To provide a practical comparison, we present detailed protocols for the synthesis of a substituted pyrazole, a common application for this class of reagents. We will compare the use of the readily available Methyl 4,4-dimethyl-3-oxopentanoate with a proposed protocol for the target α-chloro ester.
Protocol 1: Synthesis of 5-tert-butyl-1H-pyrazol-3(2H)-one from Methyl 4,4-dimethyl-3-oxopentanoate
This protocol follows the principles of the Knorr pyrazole synthesis.[4]
Methodology:
-
To a solution of Methyl 4,4-dimethyl-3-oxopentanoate (1.58 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting β-keto ester is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (20 mL) to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.
Expected Outcome: This reaction typically proceeds in high yield (>80%) to give the desired pyrazolone product.
Protocol 2: Proposed Synthesis of a 5-tert-butyl-substituted Pyrazole from this compound
This hypothetical protocol leverages the dual reactivity of the α-chloro-β-keto ester. The reaction with a nucleophilic nitrogen source like hydrazine would likely proceed via initial attack at the α-carbon followed by cyclization, or through a condensation-cyclization pathway.
Methodology:
-
In a 50 mL round-bottom flask, dissolve this compound (1.93 g, 10 mmol) in a suitable solvent such as ethanol or isopropanol (20 mL).
-
Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and water (30 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Self-Validating System: The success of these protocols can be validated by standard analytical techniques. The disappearance of starting materials and the appearance of the product can be monitored by TLC. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for pyrazole synthesis.
Conclusion and Recommendations
While This compound is a potent and versatile reagent for heterocyclic synthesis, its limited availability and likely high cost are significant drawbacks for large-scale applications or routine laboratory use.
For many common synthetic targets, the more economical and readily available precursor, Methyl 4,4-dimethyl-3-oxopentanoate , represents a superior starting point. It can be used directly in many cyclocondensation reactions or can be halogenated in a straightforward step if the α-halo functionality is required.
Recommendations for Researchers:
-
For standard pyrazole and pyrimidine syntheses: Begin with Methyl 4,4-dimethyl-3-oxopentanoate due to its cost-effectiveness and availability.
-
When α-substitution is required: Consider an in-situ halogenation of Methyl 4,4-dimethyl-3-oxopentanoate or a two-step synthesis via the isolated α-chloro intermediate.
-
For challenging transformations: If reactions with the α-chloro ester are sluggish, exploring the more reactive α-bromo analog may be a viable, albeit more expensive, option.
-
To access diverse scaffolds: Investigate other 1,3-dicarbonyl compounds, such as 1,3-diketones or β-keto amides, which may offer different reactivity profiles and lead to novel derivatives.
By carefully considering the trade-offs between reactivity, cost, and availability, researchers can select the most appropriate building blocks to efficiently advance their synthetic programs.
References
-
[The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH]([Link] Molecules/)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical resources we utilize. Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate, a member of the α-halo ketone class of compounds, is a versatile reagent in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, ensuring the safety of personnel and the protection of our environment.
The bifunctional nature of α-halo ketones, possessing two electrophilic sites, makes them valuable synthetic intermediates but also introduces specific reactivity hazards that must be managed during disposal.[1][2] This guide is designed to move beyond mere procedural lists, explaining the scientific rationale behind each step to foster a culture of intrinsic safety and deep operational trust.
Part 1: Hazard Assessment & Immediate Safety Protocols
GHS Hazard Profile
The anticipated hazards, based on analogous compounds, are summarized below. This information should be confirmed with the supplier-specific SDS upon procurement.
| Hazard Class | GHS Category | Precautionary Statement | Rationale & Implications |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | The α-halogen acts as a leaving group, making the compound an alkylating agent that can react with biological nucleophiles in the skin.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Direct contact with eye tissue can lead to significant irritation and potential damage. Immediate and thorough rinsing is critical. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Vapors or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] | Ingestion can lead to systemic toxicity. Eating, drinking, or smoking in the laboratory is strictly prohibited. |
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks.
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield that provides comprehensive protection against splashes.[3]
-
Skin and Body Protection: A chemical-resistant lab coat or apron is mandatory.[5] For tasks with a higher risk of splashing, consider additional protective sleeves.
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
First Aid Measures
In the event of an exposure, immediate and correct action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]
Part 2: Waste Characterization & Regulatory Compliance
Proper disposal is not just a matter of safety but of strict regulatory compliance. As a halogenated organic compound, this compound is subject to specific environmental regulations.
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be classified as hazardous. It falls into the category of halogenated organic compounds (HOCs) , which are regulated under 40 CFR § 268.32.[9][10]
If used as a solvent for degreasing or other similar activities and subsequently spent, the waste may be classified under EPA hazardous waste codes such as F001 or F002 , which pertain to spent halogenated solvents.[11][12][13] Regardless of the specific code, it must be managed as a regulated hazardous waste from the point of generation to its final destruction.
Part 3: Standard Operating Procedure for Disposal
This section outlines the procedural workflow for safely collecting and disposing of this compound waste.
Step 1: Waste Segregation
This is the most critical step in ensuring safe and cost-effective disposal.
-
Primary Mandate: Keep halogenated organic waste separate from all other waste streams, especially non-halogenated organic waste.[6][14]
-
Causality: The co-mingling of halogenated and non-halogenated waste significantly complicates and increases the cost of disposal. Incineration of halogenated compounds requires specialized flue gas scrubbing systems to neutralize acidic gases like HCl that are produced.
-
-
Chemical Incompatibility: Do not mix this waste with incompatible chemicals.
-
Causality: As an α-halo ketone, this compound can undergo vigorous reactions. For example, mixing with strong bases can initiate the Favorskii rearrangement, which can be exothermic.[1] Avoid mixing with strong acids, bases, oxidizing agents, and reducing agents. A general chemical incompatibility chart should always be consulted.[15][16]
-
Step 2: Containerization & Labeling
Proper containment and identification are essential for safety and compliance.
-
Select an Appropriate Container: Use a container made of a chemically resistant material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting screw cap.
-
Label the Container Correctly: Before adding any waste, the container must be clearly labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
Step 3: Accumulation in a Satellite Area
-
Transfer Waste: Conduct all transfers of waste into the designated container inside a chemical fume hood to minimize exposure.
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[6]
-
Store Safely: Store the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation, under the control of the operator, and away from ignition sources or incompatible materials.[6]
Step 4: Final Disposition
-
Arrange for Pickup: Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Ensure all paperwork provided by EHS is completed accurately.
-
Professional Disposal: The final disposal must be carried out by a licensed hazardous waste contractor. The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a permitted facility.[6] Never discharge this chemical into the sewer system or dispose of it with regular trash.[5][6]
Part 4: Emergency Procedures - Spill Management
Accidents require a prepared and swift response.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors and Sources of Ignition: Ensure adequate ventilation to disperse vapors. Remove all sources of ignition.[5]
-
Contain the Spill: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6]
-
Collect Residue: Carefully sweep or scoop up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3][5] Do not use combustible materials like paper towels for the initial absorption of large quantities.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your EHS department as per your institution's policy.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a foundational pillar of scientific integrity. For a reactive and regulated compound like this compound, adherence to a detailed disposal protocol is non-negotiable. By understanding the chemical's hazards, complying with environmental regulations, and meticulously following the procedures for segregation, containment, and disposal, researchers can ensure a safe laboratory environment and uphold their commitment to environmental stewardship.
References
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Safety Data Sheet. Fisher Scientific.
-
Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096. PubChem, National Center for Biotechnology Information.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
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Safety Data Sheet. Sigma-Aldrich.
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Safety Data Sheet. Thermo Fisher Scientific.
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Safety Data Sheet. TCI Chemicals.
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Safety Data Sheet. Angene Chemical.
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EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov.
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EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for handling Methyl 2-chloro-4,4-dimethyl-3-oxopentanoate. This α-chloroketone is a valuable reactive intermediate, and like many in its class, demands rigorous safety protocols to mitigate risks.[1][2] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of proactive safety in your laboratory.
Immediate Hazard Assessment and Core Precautions
Before handling this compound, it is critical to understand its primary hazards. Based on the Globally Harmonized System (GHS) classifications for structurally similar α-chloro and dimethyl-oxo-pentanoate compounds, we must assume this compound presents the following risks until data for the specific CAS number proves otherwise.
WARNING: POTENTIAL HAZARDS
-
Skin Irritation (H315): Causes skin irritation.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation.[3]
These classifications mandate a stringent approach to personal protective equipment to prevent exposure through all primary routes: dermal, ocular, and inhalation.
Table 1: Hazard Summary and Immediate Actions
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure | Immediate Protective Action |
| Skin Irritant - Category 2 | H315: Causes skin irritation | Dermal (Skin) | Wear chemical-resistant gloves and a fully-buttoned lab coat.[3][4] |
| Eye Irritant - Category 2A | H319: Causes serious eye irritation | Ocular (Eyes) | Wear chemical splash goggles. Use a face shield for splash risks.[3][4] |
| STOT SE - Category 3 | H335: May cause respiratory irritation | Inhalation | Handle exclusively within a certified chemical fume hood.[3] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic risk assessment based on the procedure. The following protocols represent the minimum standard for handling this compound.
Eye and Face Protection
Due to the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times when the compound is handled outside of a sealed container.[5]
-
Elevated Risk Procedures: For tasks involving potential splashes or aerosols (e.g., transfers of >50 mL, heating, or reactions under pressure), a full-face shield must be worn over chemical splash goggles.[5][6] The causality here is to protect the entire face from corrosive splashes, which can cause severe skin damage in addition to eye injury.
Hand Protection
This is the most critical barrier for preventing dermal exposure and skin irritation. The choice of glove material is paramount.
-
Avoid: Standard disposable nitrile gloves offer poor protection against many chlorinated solvents and ketones and should not be used for anything other than incidental, immediately-cleaned splashes.[7]
-
Recommended: Butyl rubber or Fluoroelastomer (Viton™) gloves are recommended for handling chlorinated compounds and ketones.[8][9] Neoprene can be a suitable alternative.[8][9]
-
Protocol: For all handling procedures, double-gloving is a field-proven best practice. Wear a lighter inner glove and a heavier, chemical-resistant outer glove (e.g., Butyl). This provides a failsafe in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed and disposed of as hazardous waste immediately.
Body Protection
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned, is mandatory.[5] Polyester or acrylic clothing should be avoided as they can melt and fuse to the skin upon chemical contact or in a fire.[5]
-
Chemical Apron: For transfers of significant volumes or when a high splash hazard exists, a chemical-resistant apron (e.g., made of rubber or PVC) should be worn over the lab coat.[6][9]
-
Personal Attire: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[5] This ensures no skin is exposed below the waist.
Respiratory Protection
The primary method for preventing respiratory irritation (H335) is through engineering controls.
-
Primary Control: All procedures involving the handling of this compound must be performed within a properly functioning and certified chemical fume hood.[7][10][11]
-
Secondary Control (Emergency Use): In the event of a significant spill or failure of engineering controls, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the minimum requirement.[5] All personnel who may need to use a respirator must be medically cleared and fit-tested annually as part of a formal respiratory protection program.
Operational and Disposal Plan
A safe protocol is a complete protocol, from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield if needed).
-
Handling: Perform all manipulations of the chemical well within the fume hood (at least 6 inches from the sash). Use non-sparking tools if the material is flammable.[12]
-
Storage: Keep the primary container tightly closed when not in use.[10][12] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[11][13][14]
-
Decontamination: After handling, wipe down the work area. Decontaminate any non-disposable equipment.
-
Doff PPE: Remove PPE in the reverse order, taking care not to touch the outside of contaminated items. Remove gloves last.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[4]
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.[4]
-
Protect: If safe to do so, shut off all ignition sources.[13][14]
-
Control: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[11][13] Do not use combustible materials like paper towels.
-
Collect: Wearing full PPE (including respiratory protection if outside a hood), carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[4][13]
-
Clean: Clean the spill area thoroughly.
Waste Disposal Plan
-
Chemical Waste: All excess this compound and spill cleanup materials must be disposed of as hazardous waste.[13]
-
Container Disposal: Leave chemicals in their original containers. Do not mix with other waste. Uncleaned, empty containers should be handled as if they still contain the product.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on procedural risk.
References
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Methyl 2-chloro-3-oxopentanoate | C6H9ClO3 | CID 545096. (n.d.). PubChem. Retrieved from [Link]
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Pendiukh, V. V., & Rozhenko, A. B. (2024, August 6). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. ResearchGate. Retrieved from [Link]
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Pendiukh, V. V., & Rozhenko, A. B. (n.d.). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
